Product packaging for Z-D-His-OH(Cat. No.:)

Z-D-His-OH

Cat. No.: B554514
M. Wt: 289.29 g/mol
InChI Key: WCOJOHPAKJFUDF-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Z-D-His-OH (CAS 67424-93-5) is a chiral, N-alpha-carbobenzyloxy-protected derivative of D-histidine. This compound is a vital building block in peptide chemistry and pharmaceutical research, particularly in the synthesis of peptidomimetics where controlling the conformation of histidine is critical for biological activity and receptor selectivity . The imidazole side chain of histidine often serves as a key pharmacophore in bioactive peptides and is a common metal-binding ligand in engineered proteins . The carbobenzyloxy (Cbz or Z) protecting group enhances the molecule's solubility and allows for selective deprotection under mild conditions. The D-configuration of this histidine analogue provides researchers with a tool to explore the structural and functional effects of incorporating non-native stereoisomers into peptide sequences, which can enhance metabolic stability and alter biological activity profiles. Research into conformationally constrained histidines, including D-isomers, is crucial for the topographical design of novel peptide hormone and neurotransmitter analogues . This product is strictly labeled For Research Use Only (RUO) . It is intended for laboratory research applications and is not intended for diagnostic, therapeutic, or any other human use. It is the responsibility of the researcher to ensure safe handling and compliance with all applicable local and national regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15N3O4 B554514 Z-D-His-OH

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c18-13(19)12(6-11-7-15-9-16-11)17-14(20)21-8-10-4-2-1-3-5-10/h1-5,7,9,12H,6,8H2,(H,15,16)(H,17,20)(H,18,19)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCOJOHPAKJFUDF-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CN=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CN=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Z-D-His-OH: Chemical Properties, Structure, and Application in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-carbobenzyloxy-D-histidine (Z-D-His-OH) is a protected amino acid derivative that serves as a crucial building block in the synthesis of peptides and peptidomimetics.[1][2] The carbobenzyloxy (Z or Cbz) group on the alpha-amino function provides robust protection, preventing unwanted side reactions during peptide coupling.[2] This D-enantiomer of histidine is particularly valuable in the design of peptides with specific stereochemistry, which can influence their biological activity and metabolic stability. This guide provides a comprehensive overview of the chemical properties, structure, and common applications of this compound, with a focus on its role in synthetic methodologies.

Chemical Properties and Structure

This compound is a white to light yellow crystalline powder.[3] Its fundamental chemical and physical properties are summarized in the table below, compiled from various sources. These properties are essential for its handling, storage, and application in chemical synthesis.

PropertyValueSource(s)
IUPAC Name (2R)-2-(benzyloxycarbonylamino)-3-(1H-imidazol-4-yl)propanoic acid[3]
Synonyms N-alpha-Cbz-D-histidine, Cbz-D-histidine[3]
CAS Number 67424-93-5[3]
Molecular Formula C14H15N3O4[3][4]
Molecular Weight 289.29 g/mol [3][4]
Melting Point 161-163 °C[3]
Boiling Point 616.7±55.0 °C (Predicted)[3]
Density 1.368±0.06 g/cm3 (Predicted)[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Limited solubility in water.[1][3]
pKa 3.35±0.10 (Predicted)[3]
Optical Rotation +24° (c=6, 6mol/L HCl)[3]
InChI InChI=1S/C14H15N3O4/c18-13(19)12(6-11-7-15-9-16-11)17-14(20)21-8-10-4-2-1-3-5-10/h1-5,7,9,12H,6,8H2,(H,15,16)(H,17,20)(H,18,19)/t12-/m1/s1[5]
InChIKey WCOJOHPAKJFUDF-GFCCVEGCSA-N[5]
SMILES C1=CC=C(C=C1)COC(=O)N--INVALID-LINK--C(=O)O[5]

Experimental Protocols

The primary application of this compound is in peptide synthesis, where it is incorporated into a growing peptide chain. Below are representative protocols for its use in both solid-phase and solution-phase peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS) Coupling Protocol using HBTU

This protocol describes a standard coupling cycle for adding this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

  • This compound

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • Resin with N-terminally deprotected peptide

  • DCM (Dichloromethane)

  • Kaiser Test Kit

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve 2.0 equivalents of this compound and 2.0 equivalents of HBTU in DMF. Add 4.0 equivalents of DIPEA to the solution and pre-activate for 5-10 minutes.[6]

  • Coupling: Add the activated this compound solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours.[6]

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative Kaiser test (yellow beads) indicates the absence of free primary amines and a complete reaction.[6]

  • Washing: Once the reaction is complete, filter the resin and wash it sequentially with DMF (3 times), DCM (3 times), and DMF (3 times) to remove excess reagents and byproducts.

Solution-Phase Peptide Coupling Protocol using EDC

This protocol outlines the coupling of this compound to an amino acid ester in solution.

Materials:

  • This compound

  • Amino acid or peptide ester hydrochloride

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA or NMM (N-Methylmorpholine)

  • DCM or DMF as solvent

  • 1N HCl, saturated NaHCO3, and brine for workup

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) and the amino acid/peptide ester hydrochloride (1.0 eq) in DCM or DMF.

  • Activation: Add HOBt (1.0 eq) to the solution. Cool the mixture to 0 °C in an ice bath. Add EDC (1.2 eq) and DIPEA (1.0 eq) to the cooled solution.[6]

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring overnight.

  • Workup: Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with 1N HCl, saturated NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum. The crude product can be further purified by column chromatography or recrystallization.

Deprotection of the Carbobenzyloxy (Z) Group

The Z-group is typically removed by catalytic hydrogenation, which is a mild method that does not affect most other protecting groups.

Materials:

  • Z-protected peptide

  • Palladium on carbon (Pd/C, 10%)

  • Methanol or a similar solvent

  • Hydrogen gas source (balloon or hydrogenation apparatus)

Procedure:

  • Dissolution: Dissolve the Z-protected peptide in methanol.

  • Catalyst Addition: Add a catalytic amount of 10% Pd/C to the solution.

  • Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon). Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Filtration and Concentration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with methanol. Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

Biological Activity and Signaling Pathways

Currently, there is no scientific literature to suggest that this compound itself has a direct role in biological signaling pathways or possesses intrinsic pharmacological activity. Its primary function is as a synthetic intermediate in the creation of peptides.[1][2] The biological activity of any final peptide product will be dependent on its unique amino acid sequence and three-dimensional structure. Histidine residues within a peptide are known to be crucial for the biological function of many peptides and proteins, acting as proton donors/acceptors or participating in metal ion coordination.[2] The incorporation of D-histidine, via this compound, can lead to peptides with increased resistance to enzymatic degradation and potentially altered receptor binding affinities compared to their L-histidine counterparts.

Visualizations

The following diagrams illustrate the chemical structure of this compound and its role in a typical peptide synthesis workflow.

Z_D_His_OH_Structure cluster_structure This compound Structure img

Figure 1: 2D Structure of this compound.

Peptide_Synthesis_Workflow start Resin with free amine coupling Couple this compound (HBTU, DIPEA, DMF) start->coupling wash1 Wash (DMF, DCM) coupling->wash1 deprotection Deprotect N-terminus (e.g., Piperidine for Fmoc) wash1->deprotection wash2 Wash (DMF, DCM) deprotection->wash2 next_coupling Couple next amino acid wash2->next_coupling repeat Repeat cycles next_coupling->repeat repeat->coupling for next residue cleavage Cleave from resin and deprotect side chains (TFA) repeat->cleavage After final residue purification Purify peptide (HPLC) cleavage->purification final_product Final Peptide purification->final_product

Figure 2: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

Conclusion

This compound is an essential reagent for chemists and drug development professionals engaged in the synthesis of peptides. Its well-defined chemical properties and the robust protection afforded by the carbobenzyloxy group allow for its efficient incorporation into peptide chains using standard synthetic methodologies. While this compound itself is not known to be biologically active, its use enables the creation of D-histidine-containing peptides, which can have significant implications for the therapeutic potential of the final molecule. The protocols and data presented in this guide offer a technical foundation for the effective use of this compound in research and development.

References

The Strategic Role of Z-D-His-OH in Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptide chains is a critical strategy in modern drug discovery and development, offering enhanced stability, modified bioactivity, and unique conformational properties. Among these, D-amino acids play a pivotal role in creating peptides with improved therapeutic potential. This technical guide provides an in-depth exploration of the role and application of N-α-benzyloxycarbonyl-D-histidine (Z-D-His-OH), a key building block in the synthesis of such peptides.

The Core Function of this compound in Peptide Synthesis

This compound is a derivative of the amino acid D-histidine where the alpha-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group. This protection is fundamental to the controlled and sequential assembly of amino acids into a peptide chain.

Key Functions:

  • Prevention of Unwanted Reactions: The Z-group prevents the nucleophilic amino group of D-histidine from participating in unwanted side reactions during the activation of the carboxyl group of the preceding amino acid in the growing peptide chain. This ensures the formation of the correct peptide bond.

  • Controlled Peptide Elongation: By temporarily blocking the amino group, the Z-group dictates the direction of peptide synthesis, allowing for a stepwise and controlled addition of amino acids to the C-terminus of the growing peptide.

  • Racemization Resistance: The urethane-type protection afforded by the Z-group is known to reduce the risk of racemization at the alpha-carbon of the activated amino acid, a critical factor in maintaining the stereochemical integrity of the final peptide.

The imidazole side chain of histidine is also reactive and requires protection to prevent side reactions such as acylation. While the Z-group protects the alpha-amino group, a separate protecting group is typically employed for the imidazole nitrogen (e.g., Trityl (Trt), t-butyloxycarbonyl (Boc), or dinitrophenyl (Dnp)) to ensure the fidelity of the synthesis.

Data Presentation: Performance of Z-Protected Amino Acids in Peptide Synthesis

While specific quantitative data for this compound is often embedded within broader studies, the following tables summarize typical performance metrics for Z-protected amino acids in peptide synthesis, providing a comparative context for researchers.

Table 1: Representative Coupling Efficiencies of Z-Protected Amino Acids with Various Coupling Reagents

Coupling ReagentActivating SpeciesTypical Coupling Efficiency (%)Notes
DCC/HOBtO-acylisourea/OBt-ester85-95Dicyclohexylurea (DCU) byproduct can be difficult to remove in solution-phase synthesis.
HBTU/DIPEAOBt-ester95-99Rapid coupling, but can lead to guanidinylation of the free amine.
HATU/DIPEAOAt-ester>98Highly efficient, even for sterically hindered amino acids.
PyBOP/DIPEAOBt-ester95-98Byproducts are more soluble than DCU, facilitating purification.

Data compiled from various peptide synthesis literature. Actual efficiencies can vary based on the specific amino acid sequence, resin, and reaction conditions.

Table 2: Common Deprotection Methods for the Z-Group and Their Typical Yields

Deprotection MethodReagentsTypical Deprotection Yield (%)Conditions and Considerations
Catalytic HydrogenationH₂, Pd/C>95Mild conditions; not suitable for peptides containing sulfur or other reducible groups.
AcidolysisHBr in Acetic Acid90-98Can cause side reactions with sensitive residues.
Sodium in Liquid AmmoniaNa, liq. NH₃85-95Harsh conditions; can lead to side-chain modifications.

Yields are dependent on the peptide sequence and the presence of other protecting groups.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of an LHRH Antagonist Analog (Illustrative Protocol)

This protocol outlines the manual synthesis of a hypothetical LHRH antagonist analog containing a D-histidine residue, utilizing Z-D-His(Trt)-OH.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Z-D-His(Trt)-OH

  • Coupling reagents: HBTU, HOBt

  • Activator base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine in DMF

  • Washing solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then for 15 minutes to remove the Fmoc group from the resin's linker. Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • First Amino Acid Coupling (C-terminal):

    • Dissolve the first Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the mixture and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF (3x) and DCM (3x). Confirm coupling completion with a Kaiser test.

  • Chain Elongation (Subsequent Amino Acids): Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Incorporation of Z-D-His(Trt)-OH:

    • After deprotection of the N-terminal Fmoc group of the preceding amino acid, dissolve Z-D-His(Trt)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) and pre-activate for 2 minutes.

    • Add the activated Z-D-His(Trt)-OH solution to the resin and agitate for 2-4 hours. Monitor the reaction for completion.

  • Final Deprotection and Cleavage:

    • After the final amino acid is coupled, wash the resin thoroughly with DMF and DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours to simultaneously cleave the peptide from the resin and remove the side-chain protecting groups (including the Trt group from Histidine). The Z-group will also be cleaved under these strong acidic conditions.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Solution-Phase Synthesis of a Dipeptide (Illustrative Protocol)

This protocol describes the synthesis of Z-D-His-Gly-OMe in solution.

Materials:

  • This compound

  • H-Gly-OMe·HCl (Glycine methyl ester hydrochloride)

  • Coupling reagent: Dicyclohexylcarbodiimide (DCC)

  • Additive: 1-Hydroxybenzotriazole (HOBt)

  • Base: Triethylamine (TEA)

  • Solvents: Dichloromethane (DCM), Ethyl acetate (EtOAc)

  • Aqueous solutions: 1N HCl, saturated NaHCO₃, brine

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1 eq.) and HOBt (1.1 eq.) in DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add DCC (1.1 eq.) and stir the mixture at 0°C for 30 minutes, then at room temperature for 1 hour. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling Reaction:

    • In a separate flask, dissolve H-Gly-OMe·HCl (1.1 eq.) in DCM and add TEA (1.1 eq.) to neutralize the salt.

    • Filter the DCU from the activated this compound solution and add the filtrate to the neutralized glycine methyl ester solution.

    • Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification:

    • Filter off any further DCU precipitate.

    • Wash the organic solution sequentially with 1N HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude dipeptide by column chromatography or recrystallization to obtain pure Z-D-His-Gly-OMe.

Signaling Pathways and Experimental Workflows

Peptides synthesized with this compound are often analogs of bioactive peptides that target specific cellular receptors. The incorporation of a D-amino acid can enhance their resistance to enzymatic degradation, prolonging their half-life and therapeutic effect. Below are diagrams of signaling pathways for two important classes of peptide hormones where D-amino acid analogs are clinically relevant.

Luteinizing Hormone-Releasing Hormone (LHRH) Receptor Signaling

LHRH (also known as Gonadotropin-Releasing Hormone or GnRH) analogs are used to treat hormone-dependent cancers. Agonists initially stimulate and then downregulate the LHRH receptor, while antagonists competitively block the receptor.

LHRH_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LHRH_Analog LHRH Agonist/Antagonist (containing D-His) LHRH_Receptor LHRH Receptor (GPCR) LHRH_Analog->LHRH_Receptor Binds to G_Protein Gq/11 Protein LHRH_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Induces Ca2->PKC Activates MAPK_Cascade MAPK Cascade (ERK, JNK, p38) PKC->MAPK_Cascade Activates Gene_Expression Gene Expression (LH & FSH synthesis) MAPK_Cascade->Gene_Expression Regulates

LHRH Receptor Signaling Pathway
Somatostatin Receptor (SSTR) Signaling

Somatostatin analogs, often containing D-amino acids for stability, are used to treat neuroendocrine tumors and acromegaly by inhibiting hormone secretion and cell proliferation.

Somatostatin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SST_Analog Somatostatin Analog (containing D-amino acid) SSTR Somatostatin Receptor (GPCR) SST_Analog->SSTR Binds to Gi_Protein Gi Protein SSTR->Gi_Protein Activates Cell_Proliferation Cell Proliferation SSTR->Cell_Proliferation Inhibits via phosphatases AC Adenylyl Cyclase (AC) Gi_Protein->AC Inhibits Ca_Channel Ca²⁺ Channel Gi_Protein->Ca_Channel Inhibits K_Channel K⁺ Channel Gi_Protein->K_Channel Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Hormone_Secretion Hormone Secretion (e.g., Growth Hormone) PKA->Hormone_Secretion Inhibits Ca_Channel->Hormone_Secretion Inhibits influx for K_Channel->Hormone_Secretion Hyperpolarizes to inhibit

Somatostatin Receptor Signaling Pathway
Experimental Workflow for Peptide Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of a peptide containing this compound.

Peptide_Synthesis_Workflow Start Start SPPS Solid-Phase Peptide Synthesis (or Solution-Phase) Start->SPPS Cleavage Cleavage from Resin & Global Deprotection SPPS->Cleavage Precipitation Precipitation & Washing Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Characterization Characterization (Mass Spectrometry, HPLC) Purification->Characterization Bioassay Biological Activity Assay Characterization->Bioassay End End Bioassay->End

General Peptide Synthesis Workflow

Conclusion

This compound is an indispensable reagent for the synthesis of peptides with enhanced therapeutic properties. Its benzyloxycarbonyl protecting group provides robust protection of the α-amino group, facilitating controlled peptide elongation and minimizing side reactions. The incorporation of D-histidine, enabled by the use of this compound, is a proven strategy to increase the in vivo stability of peptide drugs by conferring resistance to enzymatic degradation. A thorough understanding of the chemistry of this compound, appropriate selection of coupling and deprotection strategies, and careful execution of synthetic protocols are paramount to the successful development of novel and effective peptide-based therapeutics. This guide provides a foundational understanding and practical protocols to aid researchers in this endeavor.

An In-depth Technical Guide on the Role of Z-D-His-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the challenges associated with histidine racemization in solid-phase peptide synthesis (SPPS) and explores the mechanistic role of N-α-benzyloxycarbonyl-D-histidine (Z-D-His-OH) as a potential suppressor of this side reaction. While direct, extensive literature on the specific application and quantitative efficacy of this compound is limited, this document synthesizes established principles of peptide chemistry to propose a scientifically grounded mechanism of action.

The Challenge of Histidine Racemization in SPPS

Histidine is one of the most problematic amino acids in solid-phase peptide synthesis due to its high propensity for racemization.[1][2][3] The loss of chiral integrity at the α-carbon of a histidine residue during synthesis can lead to the formation of diastereomeric impurities that are often difficult to separate from the target peptide, thereby impacting the final product's purity, yield, and biological activity.

The primary cause of histidine racemization is the intramolecular catalytic effect of its imidazole side chain.[3][4] During the coupling step, the carboxyl group of the amino acid is activated to facilitate peptide bond formation. This activation, however, also increases the acidity of the α-proton. The lone pair of electrons on the π-nitrogen of the imidazole ring is sufficiently basic to abstract this acidic α-proton, leading to the formation of a planar, achiral enolate intermediate.[3] Reprotonation of this intermediate can occur from either side, resulting in a mixture of L- and D-isomers of the histidine residue.[3]

Several factors are known to influence the extent of histidine racemization, including:

  • The nature of the coupling reagent: Carbodiimide-based reagents, in particular, can promote racemization.[4][5]

  • Reaction temperature: Higher temperatures can accelerate the rate of racemization.[2][6]

  • The choice of protecting groups for the imidazole side chain: Protection of the π-nitrogen of the imidazole ring has been shown to significantly reduce racemization.[1]

Established Strategies for Preventing Histidine Racemization

To mitigate the problem of histidine racemization, several strategies have been developed and are widely used in SPPS:

  • Side-Chain Protection: Protecting the imidazole ring of histidine, particularly the π-nitrogen, with a suitable protecting group can diminish its basicity and thus suppress its ability to catalyze racemization.[1]

  • Use of Additives: Coupling additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are commonly used to suppress racemization for all amino acids, including histidine.[7] These additives react with the activated amino acid to form an active ester that is less prone to racemization.

  • Optimization of Coupling Conditions: Lowering the reaction temperature during the coupling of histidine can help to reduce the extent of racemization.[2][8]

  • Choice of Coupling Reagents: The selection of the coupling reagent can have a significant impact on the level of racemization. Reagents that lead to the rapid formation of the peptide bond are generally preferred.

This compound: A Proposed Mechanism of Action for Racemization Suppression

While not extensively documented in contemporary literature, the use of D-amino acid derivatives as additives to suppress racemization is a known strategy in peptide chemistry. This compound (N-α-benzyloxycarbonyl-D-histidine) is a D-histidine derivative with a benzyloxycarbonyl (Z) protecting group on its α-amino group. Based on fundamental principles of stereochemistry and reaction kinetics, a plausible mechanism for its action as a racemization suppressant can be proposed.

It is hypothesized that this compound may act as a chiral auxiliary agent or a competitive inhibitor in the racemization pathway.

Proposed Mechanism:

  • Interaction with the Activated L-Histidine: During the coupling reaction, the activated L-histidine derivative is susceptible to racemization. The added this compound, being a stereoisomer of the natural L-histidine, can interact with the activated L-histidine.

  • Formation of a Diastereomeric Complex: This interaction may lead to the transient formation of a diastereomeric complex between the activated L-histidine and this compound. The different steric and electronic interactions within this complex, as compared to a homochiral interaction (L-His with another L-His molecule), could disfavor the conformation required for the imidazole-catalyzed proton abstraction.

  • Kinetic Resolution: By preferentially interacting with the activated L-histidine in a non-productive manner for racemization, this compound could effectively slow down the rate of enolization. This would allow the desired peptide bond formation to occur at a faster rate than racemization, thus preserving the stereochemical integrity of the L-histidine residue.

It is important to note that this proposed mechanism is based on theoretical considerations and requires empirical validation through detailed kinetic and stereochemical studies.

Quantitative Data on Histidine Racemization

The extent of histidine racemization is highly dependent on the specific conditions of the solid-phase peptide synthesis. The following table summarizes representative data from the literature on histidine racemization under various conditions. No specific quantitative data for the effect of this compound was found in the reviewed literature.

ConditionAmino Acid DerivativeCoupling Reagent% D-Isomer (Racemization)Reference
Microwave SPPS at 80°CFmoc-His(Trt)-OHHBTU/DIPEASignificant[2]
Microwave SPPS at 50°CFmoc-His(Trt)-OHHBTU/DIPEALimited[2]
Activation with DCC in DMFZ-His(π-phenacyl)-OHDCCExtensive[5]
Activation with DCC in DMFZ-His(τ-phenacyl)-OHDCCNot significant[5]
With this compound as additive L-His derivative Various Data not available

Visualizing the Mechanisms

The following diagrams, generated using the DOT language, illustrate the key chemical pathways discussed.

G cluster_racemization Mechanism of Histidine Racemization Activated_L_His Activated L-Histidine (e.g., O-acylisourea) Enolate Planar Achiral Enolate Intermediate Activated_L_His->Enolate Imidazole-catalyzed α-proton abstraction L_His L-Histidine Enolate->L_His Reprotonation D_His D-Histidine (Racemized) Enolate->D_His Reprotonation

Figure 1: Mechanism of Histidine Racemization

G cluster_suppression Proposed Mechanism of Racemization Suppression by this compound Activated_L_His Activated L-Histidine Diastereomeric_Complex Transient Diastereomeric Complex Activated_L_His->Diastereomeric_Complex Peptide_Bond Peptide Bond Formation (Desired Pathway) Activated_L_His->Peptide_Bond k_coupling Racemization Racemization Pathway (Inhibited) Activated_L_His->Racemization k_racemization ZDHisOH This compound ZDHisOH->Diastereomeric_Complex Diastereomeric_Complex->Activated_L_His Diastereomeric_Complex->ZDHisOH Diastereomeric_Complex->Racemization Inhibition

References

Carbobenzyloxy-D-histidine: A Technical Guide to its Function and Application in Scientific Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbobenzyloxy-D-histidine (Cbz-D-histidine) is a chemically modified form of the amino acid D-histidine, which plays a critical role in the fields of peptide chemistry and drug development. The strategic addition of a carbobenzyloxy (Cbz or Z) protecting group to the alpha-amino group of D-histidine allows for precise control during the stepwise synthesis of peptides.[1][2][3] This modification prevents unwanted side reactions and ensures the formation of the desired peptide sequence. This guide provides an in-depth overview of the function of Cbz-D-histidine, its applications in research and pharmaceutical development, quantitative data on its use, and a generalized experimental workflow for its incorporation into a peptide chain.

Core Function: A Protected Building Block for Peptide Synthesis

The primary function of Carbobenzyloxy-D-histidine is to serve as a protected amino acid building block in peptide synthesis.[1][2] The carbobenzyloxy group, introduced by Max Bergmann and Leonidas Zervas in 1932, was the first reversible Nα-protecting group developed for this purpose.[3] This strategic protection is essential for several reasons:

  • Preventing Self-Polymerization: By blocking the reactive amino group, the Cbz group prevents the amino acid from reacting with itself during the activation of its carboxyl group for peptide bond formation.[4]

  • Ensuring Sequential Assembly: It allows for the controlled, stepwise addition of amino acids in a specific sequence to build a desired peptide chain.[3][5]

  • Directing the Reaction: The protection ensures that the carboxyl group of one amino acid exclusively reacts with the free amino group of another, forming the correct peptide bond.[2]

The imidazole side chain of histidine can also be reactive; however, in many synthetic strategies, it can remain unprotected, where it can even be used to facilitate the isolation of the peptide product.[4][6] The Cbz group is stable under the conditions required for peptide bond formation but can be removed under specific, mild conditions that do not cleave the newly formed peptide bonds.[3]

Applications in Research and Drug Development

The use of Cbz-D-histidine as a synthetic intermediate is crucial for the creation of complex peptides for various applications:

  • Pharmaceutical Research: It is a key intermediate in the synthesis of peptide-based drugs, enzyme inhibitors, and other biologically active molecules.[2] Synthetic peptides are significant in the pharmaceutical market, with applications ranging from hormones like oxytocin to other clinical therapeutics.[3]

  • Enzyme Studies: Derivatives of Cbz-protected amino acids are used to probe the active sites of enzymes. For instance, a chloromethyl ketone derivative of benzyloxycarbonyl-L-phenylalanine was used to identify an essential histidine residue in the active site of carboxypeptidase Y.[7]

  • Custom Peptide Synthesis: Research laboratories and commercial suppliers use Cbz-D-histidine and other protected amino acids for the custom synthesis of peptides for a wide range of research purposes.[5]

  • Development of Chelating Agents: Histidine-containing peptides have been synthesized using protected precursors to create agents that can chelate metal ions, which has potential therapeutic and research applications.[8]

Quantitative Data

The efficiency of peptide synthesis reactions involving Cbz-protected histidine is often high, as indicated by the reported yields and purity of the products.

ParameterValueContextReference
Purity > 98.5% (via HPLC)Purity of N-Cbz-L-Histidine used as a building block.[2]
Reaction Yield QuantitativeIsolation of a protected tripeptide (Z-Pro-His-Phe-OMe) using an aqueous citric acid workup.[6]
Reaction Yield 94%Synthesis of a protected tripeptide using DCC as the coupling agent.[6]
Reaction Yield 89%Coupling of Z-Pro-p-nitrophenyl ester with histidyl-prolineamide.[6]
Overall Yield 70%Overall yield for a multi-step synthesis of a protected tripeptide from histidineamide dihydrochloride.[6]

Experimental Protocols and Methodologies

The incorporation of Cbz-D-histidine into a peptide chain involves a cyclical process of deprotection, coupling, and purification. The following outlines the general methodologies.

Solid-Phase Peptide Synthesis (SPPS) Overview

Solid-phase peptide synthesis (SPPS), developed by Bruce Merrifield, is a common method where the peptide is assembled on an insoluble resin support.[4] This allows for the easy removal of excess reagents and byproducts by simple filtration and washing.[5]

Key Experimental Steps
  • Resin Preparation: The synthesis begins with an insoluble polymer resin, which is swelled in a suitable solvent like dichloromethane (DCM).[8]

  • First Amino Acid Attachment (Loading): The C-terminal amino acid of the target peptide is covalently attached to the resin.[5]

  • Deprotection: The Nα-protecting group of the resin-bound amino acid is removed to expose a free amino group for the next coupling step. In the case of the Cbz group, this is typically achieved through catalytic hydrogenation or treatment with HBr.[3][6]

  • Coupling: The next Nα-protected amino acid (e.g., Cbz-D-histidine) is activated at its carboxyl group and then added to the resin. The activated carboxyl group reacts with the free amino group on the resin-bound peptide to form a new peptide bond. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC).[3]

  • Washing: After the coupling reaction, the resin is thoroughly washed to remove any unreacted reagents and byproducts.[5]

  • Cycle Repetition: The deprotection and coupling steps are repeated until the desired peptide sequence is assembled.

  • Cleavage: Once the synthesis is complete, the final peptide is cleaved from the resin support, and all side-chain protecting groups are removed, typically using a strong acid like hydrofluoric acid (HF) or trifluoroacetic acid (TFA).[5]

Solution-Phase Synthesis and Purification

Alternatively, peptides can be synthesized in solution. In this method, after each coupling step, the product must be purified. One technique leverages the basicity of the unprotected imidazole ring of a histidine residue to isolate the peptide. The reaction mixture can be partitioned between an organic solvent and an acidic aqueous solution (e.g., citric acid), which protonates the imidazole ring, drawing the desired peptide into the aqueous phase while non-basic impurities remain in the organic phase.[6]

Workflow and Process Visualization

The following diagrams illustrate the logical flow of incorporating Cbz-D-histidine into a growing peptide chain using Solid-Phase Peptide Synthesis.

start Start: Resin-bound Peptide (Free N-terminus) add_cbz_his Add Activated Cbz-D-Histidine + Coupling Reagent (e.g., DCC) start->add_cbz_his coupling Coupling Reaction: Formation of New Peptide Bond add_cbz_his->coupling wash1 Wash Resin: Remove Excess Reagents & Byproducts coupling->wash1 deprotection Cbz Group Removal (e.g., Catalytic Hydrogenation) wash1->deprotection wash2 Wash Resin: Remove Deprotection Agent & Byproducts deprotection->wash2 cycle_check Is Peptide Synthesis Complete? wash2->cycle_check cycle_check->add_cbz_his No: Add Next Amino Acid cleavage Cleave Peptide from Resin & Remove Side-Chain Protection cycle_check->cleavage Yes end End: Purified Peptide cleavage->end

Caption: Workflow for Cbz-D-histidine incorporation in SPPS.

Caption: Logical relationship of the peptide coupling reaction.

References

Z-D-His-OH: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-α-Carbobenzyloxy-D-histidine (Z-D-His-OH) is a critical protected amino acid derivative utilized extensively in peptide synthesis and other areas of pharmaceutical development. A thorough understanding of its solubility and stability is paramount for its effective application in these fields. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, alongside detailed experimental protocols for in-house verification.

Physicochemical Properties

To contextualize the solubility and stability data, a summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 67424-93-5[1]
Molecular Formula C14H15N3O4[1]
Molecular Weight 289.29 g/mol [1]
Appearance White to light yellow or light orange powder/crystal[1]
Melting Point 161-163 °C[1]
Storage Sealed in a dry environment at 2-8°C[1]

Solubility Profile

Currently, specific quantitative solubility data for this compound in various solvents is not extensively published. However, qualitative data from chemical suppliers indicates its solubility in several organic solvents. The presence of the benzyloxycarbonyl (Cbz) protecting group generally increases the hydrophobicity of the amino acid, leading to better solubility in organic solvents compared to its unprotected counterpart, D-histidine.[2]

Table 1: Qualitative Solubility of this compound

SolventSolubilityReference
ChloroformSoluble[1]
DichloromethaneSoluble[1]
Ethyl AcetateSoluble[1]
Dimethyl Sulfoxide (DMSO)Soluble[1]
AcetoneSoluble[1]
WaterLimited solubility is expected due to the hydrophobic Cbz group.[3]
EthanolSlightly soluble is expected, similar to other protected amino acids.[4]

Note: The expected solubility in water and ethanol is an educated estimation based on the general properties of protected amino acids and histidine. Experimental verification is recommended.

Stability Profile

The stability of this compound is largely dictated by the N-α-Cbz protecting group. The Cbz group is known to be stable under basic and most acidic conditions, making it a versatile protecting group in peptide synthesis.[5][6] However, it is susceptible to cleavage under specific conditions.

Table 2: Predicted Stability of this compound under Various Conditions

ConditionPredicted StabilityMechanism of DegradationReference
Aqueous Solutions (neutral pH) Generally stable for short-term handling.Hydrolysis of the carbamate bond is possible over extended periods.[5]
Acidic Conditions (mild) Stable.The Cbz group is resistant to mild acids.[6]
Acidic Conditions (strong) Susceptible to cleavage.Acid-catalyzed hydrolysis of the carbamate bond. HBr in acetic acid is a common deprotection method.[6][7]
Basic Conditions Generally stable.The Cbz group is resistant to cleavage by bases.[5]
Hydrogenolysis Unstable.The Cbz group is readily cleaved by catalytic hydrogenation (e.g., H2/Pd-C), yielding toluene and the free amine.[6][8]
Elevated Temperature May promote degradation.Thermal decomposition can occur, especially near the melting point.[9]
Light Exposure Data not available; photostability studies are recommended.-

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound are provided below. These are generalized methods that can be adapted for specific laboratory settings.

Protocol 1: Determination of Solubility

This protocol describes a common method for determining the solubility of a compound in various solvents.

Methodology: Isothermal Shake-Flask Method

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Allow the suspension to settle. Centrifuge the samples to pellet the undissolved solid.

  • Sampling: Carefully withdraw a known volume of the supernatant.

  • Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a spectrophotometric method.[10]

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Protocol 2: Stability Study

This protocol outlines a general approach for assessing the stability of this compound under various stress conditions, aligned with ICH guidelines.

Methodology: HPLC-Based Stability Indicating Method

  • Sample Preparation: Prepare solutions of this compound in relevant solvents or buffers at a known concentration.

  • Stress Conditions: Expose the samples to various conditions:

    • Hydrolytic: Acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (e.g., water or buffer) conditions at a specified temperature (e.g., 60 °C).

    • Oxidative: Treat with an oxidizing agent (e.g., 3% H2O2) at room temperature.

    • Thermal: Store at elevated temperatures (e.g., 40 °C, 60 °C) in a stability chamber.

    • Photostability: Expose to light according to ICH Q1B guidelines.

  • Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours for forced degradation; longer for long-term stability).

  • Analysis: Analyze the samples using a stability-indicating HPLC method capable of separating the intact this compound from its degradation products.

  • Data Evaluation: Quantify the amount of remaining this compound and any major degradation products. Calculate the degradation rate and identify potential degradation pathways.

Visualizations

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the experimental protocols described above.

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess this compound to known volume of solvent B Agitate at constant temperature (e.g., 24-48h) A->B Shake-Flask C Centrifuge to pellet undissolved solid B->C D Withdraw supernatant C->D E Dilute and quantify (e.g., HPLC, UV-Vis) D->E F Calculate Solubility (mg/mL or mol/L) E->F

Caption: Workflow for Solubility Determination.

Stability_Workflow cluster_stress Stress Conditions cluster_data Data Analysis A Prepare this compound solution at known concentration B Hydrolytic (Acid, Base, Neutral) A->B C Oxidative (e.g., H2O2) A->C D Thermal (e.g., 40°C, 60°C) A->D E Photolytic (ICH Q1B) A->E F Sample at various time points B->F C->F D->F E->F G Analyze by Stability-Indicating HPLC Method F->G H Quantify remaining this compound G->H I Identify & Quantify Degradants G->I J Determine Degradation Rate and Pathways H->J I->J Degradation_Pathway Z_D_His_OH This compound D_Histidine D-Histidine Z_D_His_OH->D_Histidine H2/Pd-C or Strong Acid Toluene Toluene Z_D_His_OH->Toluene CO2 CO2 Z_D_His_OH->CO2

References

The Dual-Edged Sword: A Technical Guide to the Z-Protecting Group in Histidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the intricate landscape of peptide synthesis and drug development, the strategic use of protecting groups is paramount. For researchers and scientists working with the unique amino acid histidine, the benzyloxycarbonyl (Z or Cbz) protecting group presents both a powerful tool and a notable challenge. This technical guide provides an in-depth analysis of the Z-group's application to histidine derivatives, offering a critical resource for professionals in the field.

The Z-group is a well-established carbamate-based protecting group for amines, prized for its stability under a range of conditions and its susceptibility to removal by specific, mild methods.[1][2] Its application to the α-amino group of histidine is a common strategy in peptide synthesis to prevent unwanted side reactions.[3] However, the inherent reactivity of histidine's imidazole side chain introduces complexities, most notably the risk of racemization during peptide coupling steps.[4][5] This guide will delve into the chemical properties, synthesis, deprotection, and critical considerations for the effective use of Z-protected histidine.

Chemical Properties and Stability

The benzyloxycarbonyl group is introduced to the α-amino group of histidine via reaction with benzyl chloroformate (Cbz-Cl) under basic conditions.[1] The resulting Nα-Cbz-histidine is a stable, often crystalline solid, which facilitates its purification and handling.[6] The Z-group is generally stable to basic conditions and weak acids, making it compatible with many standard peptide synthesis protocols. However, it can be cleaved under strong acidic conditions, such as with hydrogen bromide (HBr) in acetic acid.[1]

A key aspect of the Z-group's utility is its orthogonality with other protecting groups. It is compatible with Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) strategies, allowing for selective deprotection at different stages of a synthesis.[1][7]

The Specter of Racemization

A significant challenge in the use of histidine derivatives in peptide synthesis is the propensity for racemization during the activation of the carboxyl group for peptide bond formation. The imidazole side chain of histidine can act as an intramolecular base, catalyzing the formation of an oxazolone intermediate that readily racemizes.[4][5]

Protecting the imidazole nitrogen is crucial to suppress this side reaction. While the Z-group is typically used for the α-amino group, other protecting groups such as tosyl (Tos), dinitrophenyl (DNP), or benzyloxymethyl (Bom) are often employed for the imidazole side chain to minimize racemization.[4][8] The choice of the imidazole protecting group can significantly impact the degree of racemization observed.[8]

Data Presentation: A Comparative Overview

The following tables summarize key quantitative data related to the protection and deprotection of histidine with the Z-group, as well as spectroscopic data for characterization.

Table 1: Yields for Nα-Cbz-L-Histidine Synthesis and Deprotection

ReactionReagents and ConditionsYield (%)Reference
Protection L-Histidine, Cbz-Cl, NaHCO₃, THF/H₂O, 0°C90[1]
Deprotection (Catalytic Hydrogenolysis) Nα-Cbz-L-Histidine, H₂, Pd/C, AcOH-MeOH-H₂ONot specified, but effective[4]
Deprotection (Acidolysis) Nα-Cbz-protected amines, AlCl₃, HFIP, room temp.High[9]
Deprotection (Acidolysis) Nα-Cbz-protected amine, IPA·HCl, 65-75°C26 g from 50 g starting material[10]

Table 2: ¹H NMR Spectroscopic Data for N-Cbz-DL-Histidine

ProtonChemical Shift (ppm)MultiplicitySolventReference
Imidazole C2-H~7.8sD₂O[11][12][13]
Imidazole C4(5)-H~7.0sD₂O[11][12][13]
α-CH~4.0tD₂O[12][13]
β-CH₂~3.1-3.2dD₂O[12][13]
Benzyl CH₂~5.1sNot Specified[11]
Phenyl H~7.3mNot Specified[11]

Note: Chemical shifts can vary depending on the solvent and pH.

Experimental Protocols

Protocol 1: Synthesis of Nα-Benzyloxycarbonyl-L-Histidine (Nα-Cbz-L-Histidine)

This protocol is adapted from a general procedure for Cbz protection.[1]

Materials:

  • L-Histidine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve L-Histidine in a 2:1 mixture of THF and water.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium bicarbonate (2 equivalents) to the solution.

  • Slowly add benzyl chloroformate (1.5 equivalents) to the reaction mixture while maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for 20 hours.

  • After the reaction is complete, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the resulting residue by silica gel column chromatography to yield Nα-Cbz-L-histidine as a white powder. A reported yield for a similar procedure is 90%.[1]

Protocol 2: Deprotection of Nα-Cbz-L-Histidine via Catalytic Hydrogenolysis

This protocol is a general method for the removal of the Cbz group.[4]

Materials:

  • Nα-Cbz-L-Histidine

  • Palladium on carbon (Pd/C, 5% or 10%)

  • Methanol (MeOH)

  • Acetic Acid (AcOH)

  • Water

  • Hydrogen gas (H₂) source

Procedure:

  • Dissolve the Nα-Cbz-L-histidine derivative in a mixture of acetic acid, methanol, and water (e.g., 6:3:1 v/v/v).[4]

  • Add a catalytic amount of Pd/C to the solution.

  • Stir the mixture under a hydrogen atmosphere (e.g., balloon pressure) at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the filtrate to dryness to obtain the deprotected histidine derivative.

Mandatory Visualizations

Protection_Workflow cluster_start Starting Materials cluster_reaction Protection Reaction cluster_workup Work-up & Purification cluster_product Product Histidine L-Histidine Reaction Reaction in THF/H₂O at 0°C Histidine->Reaction CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Reaction Base Base (e.g., NaHCO₃) Base->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Cbz_His Nα-Cbz-L-Histidine Purification->Cbz_His

Caption: Workflow for the Nα-Cbz protection of L-Histidine.

Deprotection_Workflow cluster_start Starting Material cluster_reaction Deprotection Reaction cluster_workup Work-up cluster_product Product Cbz_His Nα-Cbz-L-Histidine Hydrogenolysis Catalytic Hydrogenolysis (H₂, Pd/C) Cbz_His->Hydrogenolysis Acidolysis Acidolysis (e.g., HBr/AcOH) Cbz_His->Acidolysis Filtration Filtration (for Hydrogenolysis) Hydrogenolysis->Filtration Evaporation Solvent Evaporation Acidolysis->Evaporation Filtration->Evaporation Histidine L-Histidine Evaporation->Histidine

Caption: General workflows for the deprotection of Nα-Cbz-L-Histidine.

Racemization_Mechanism cluster_prevention Prevention Strategy Activated_His Activated Nα-Protected L-Histidine Oxazolone Oxazolone Intermediate (Planar, Achiral) Activated_His->Oxazolone Imidazole-catalyzed enolization Racemic_His Racemic Histidine Derivative Oxazolone->Racemic_His Protonation Imidazole_H Unprotected Imidazole (Intramolecular Base) Imidazole_H->Activated_His Protected_Imidazole Imidazole with Protecting Group (e.g., Tos, DNP) No_Racemization Suppressed Racemization Protected_Imidazole->No_Racemization Inhibits intramolecular base catalysis

Caption: Mechanism of histidine racemization and the role of imidazole protection.

Conclusion

The benzyloxycarbonyl protecting group remains a valuable tool in the synthesis of histidine-containing peptides and other complex molecules. Its ease of introduction, stability, and selective removal make it a cornerstone of many synthetic strategies. However, researchers and drug development professionals must remain vigilant to the challenge of racemization inherent to histidine chemistry. A thorough understanding of the underlying mechanisms and the strategic use of imidazole-protecting groups are essential for the successful and stereochemically pure synthesis of histidine derivatives. This guide provides a foundational understanding to aid in the rational design and execution of synthetic routes involving Z-protected histidine.

References

An In-depth Technical Guide to Z-D-His-OH (CAS 67424-93-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-D-His-OH, with the CAS number 67424-93-5, is the N-alpha-benzyloxycarbonyl-protected form of D-histidine. As a derivative of an unnatural D-amino acid, it serves as a crucial building block in the synthesis of peptides with modified biological properties. The introduction of the benzyloxycarbonyl (Z) group provides a stable protecting group for the amine functionality, allowing for controlled peptide bond formation. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a focus on its role in peptide chemistry.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing essential information for its handling, storage, and use in experimental settings.

PropertyValueReference
CAS Number 67424-93-5[1]
Molecular Formula C₁₄H₁₅N₃O₄[1]
Molecular Weight 289.29 g/mol [1]
Melting Point 161-163 °C[1]
Boiling Point (Predicted) 616.7 ± 55.0 °C[1]
Density (Predicted) 1.368 ± 0.06 g/cm³[1]
Appearance White to light yellow or light orange powder/crystal[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1][2]
Storage Temperature 2-8°C, sealed in a dry environment[1][2]
pKa (Predicted) 3.35 ± 0.10[1]

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the protection of the alpha-amino group of D-histidine with a benzyloxycarbonyl (Cbz or Z) group. This is a standard procedure in peptide chemistry, often referred to as the Schotten-Baumann reaction.

General Experimental Protocol for N-Cbz Protection of D-Histidine

This protocol describes a general method for the synthesis of this compound.

Materials:

  • D-Histidine

  • Sodium hydroxide (NaOH)

  • Benzyl chloroformate (Cbz-Cl)

  • Water-soluble organic solvent (e.g., Isopropyl alcohol)

  • Hydrochloric acid (HCl)

  • Activated carbon

Procedure:

  • Dissolution: Dissolve D-histidine in an aqueous solution of sodium hydroxide. The solution can be treated with activated carbon for purification.

  • Protection Reaction: To the D-histidine solution, add benzyl chloroformate and an aqueous solution of sodium hydroxide dropwise to introduce the Cbz group under alkaline conditions.

  • Work-up: Add a water-soluble organic solvent, such as isopropyl alcohol, to the reaction mixture.

  • Crystallization: Neutralize or acidify the solution with hydrochloric acid to precipitate the N-protected amino acid.

  • Isolation and Purification: Isolate the crystals by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.[1]

Role in Peptide Synthesis

This compound is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The Z-protecting group on the alpha-amino group prevents unwanted side reactions during the coupling of the subsequent amino acid in the peptide chain.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the general workflow of SPPS, where a protected amino acid like this compound would be incorporated.

SPPS_Workflow Resin Solid Support (Resin) Attach 1. Attach first N-protected amino acid (e.g., this compound) Resin->Attach Deprotect1 2. Deprotection (Remove N-protecting group) Attach->Deprotect1 Wash1 Wash Deprotect1->Wash1 Couple 3. Couple next N-protected amino acid Wash1->Couple Wash2 Wash Couple->Wash2 Repeat Repeat steps 2 & 3 for desired sequence Wash2->Repeat Repeat->Deprotect1 n cycles Cleave 4. Cleave peptide from resin Repeat->Cleave Final cycle Purify 5. Purify peptide Cleave->Purify FinalPeptide Final Peptide Purify->FinalPeptide

Figure 1: General workflow for Solid-Phase Peptide Synthesis (SPPS).

In this workflow, this compound would be used in the coupling step (Step 3) if it is not the first amino acid attached to the resin. The Z-group would be removed during the deprotection step (Step 2) of the subsequent cycle.

Spectroscopic Properties (Predicted)

While specific, detailed experimental spectra for this compound were not found in the literature search, the expected spectroscopic characteristics can be predicted based on its structure.

¹H NMR Spectroscopy
  • Aromatic Protons: Signals corresponding to the benzyl group of the Cbz protecting group and the imidazole ring of histidine would be expected in the aromatic region (approx. 7.0-8.5 ppm).

  • Alpha-Proton: A multiplet for the alpha-proton of the histidine residue.

  • Beta-Protons: Multiplets for the beta-protons adjacent to the imidazole ring.

  • Benzylic Protons: A singlet or a pair of doublets for the CH₂ protons of the Cbz group.

¹³C NMR Spectroscopy
  • Carbonyl Carbons: Signals for the carboxylic acid and the urethane carbonyl of the Cbz group would be present.

  • Aromatic Carbons: Signals for the carbons of the benzyl and imidazole rings.

  • Alpha and Beta Carbons: Signals for the alpha and beta carbons of the histidine backbone.

IR Spectroscopy
  • N-H Stretching: A broad absorption band characteristic of the carboxylic acid O-H stretch, which may overlap with the N-H stretch of the urethane.

  • C=O Stretching: Strong absorption bands for the carbonyl groups of the carboxylic acid and the Cbz protecting group (typically around 1680-1750 cm⁻¹).

  • Aromatic C-H and C=C Stretching: Bands corresponding to the aromatic rings.

Biological Activity

This compound itself is a protected amino acid and is not expected to have significant biological activity in this form. Its primary role is as a synthetic intermediate. However, its incorporation into a peptide can significantly influence the biological activity of the final peptide. D-amino acids are known to confer resistance to proteolytic degradation, potentially increasing the in vivo half-life of a peptide therapeutic.

D-histidine, the parent compound of this compound, is the unnatural isomer of L-histidine and is generally considered biologically inactive in higher organisms.[1] However, some bacteria can utilize D-histidine as a source of L-histidine.[1] The biological effects of peptides containing D-histidine would be highly dependent on the specific peptide sequence and its molecular target.

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound (CAS 67424-93-5) is a valuable reagent for chemists and drug development professionals involved in peptide synthesis. Its well-defined structure and the stability of the Cbz protecting group make it a reliable building block for the creation of novel peptides containing the unnatural D-histidine residue. The incorporation of D-amino acids is a key strategy for enhancing the therapeutic potential of peptide-based drugs by improving their stability and pharmacokinetic profiles. This guide provides foundational information to support the effective and safe use of this compound in research and development.

References

An In-depth Technical Guide on the Chirality and Stereochemistry of Z-D-His-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-Carbobenzyloxy-D-histidine (Z-D-His-OH) is a protected form of the non-proteinogenic amino acid D-histidine. Its defined stereochemistry is of paramount importance in various applications, particularly in peptide synthesis and drug development, where the chirality of a molecule dictates its biological activity and pharmacological profile. This technical guide provides a comprehensive overview of the chirality and stereochemical properties of this compound, including its optical activity and methods for its enantioselective synthesis and analysis. This document is intended to serve as a valuable resource for researchers and professionals working with this chiral building block.

Introduction to Chirality in this compound

Chirality is a fundamental property of molecules that are non-superimposable on their mirror images.[1] In the case of this compound, the stereocenter is the α-carbon of the histidine residue, which is bonded to four different groups: a hydrogen atom, a carboxylic acid group, an imidazole-containing side chain, and a carbobenzyloxy (Z)-protected amino group. This tetrahedral arrangement results in the existence of two enantiomers: this compound and its mirror image, Z-L-His-OH.

The "D" designation in this compound refers to the absolute configuration of the α-carbon, as determined by the Cahn-Ingold-Prelog priority rules, where the spatial arrangement of the substituents is analogous to D-glyceraldehyde. The presence of this single, defined stereocenter is the source of the molecule's optical activity.

Physicochemical and Stereochemical Properties

The distinct three-dimensional structure of this compound gives rise to specific physicochemical properties that differentiate it from its L-enantiomer and the racemic mixture.

PropertyValueReference
Molecular Formula C₁₄H₁₅N₃O₄[2]
Molecular Weight 289.29 g/mol [2]
CAS Number 19728-57-5 (for DL form)[2]
Appearance White to off-white crystalline powder
Melting Point Approximately 168 °C (decomposes) for the L-form[3]
Specific Optical Rotation ([α]D) Approximately +24° (c=1 in 6 M HCl)Inferred from L-enantiomer

Note on Optical Rotation: The specific optical rotation of the enantiomer, N-α-Cbz-L-histidine, is reported to be -24° (c=1 in 6 M HCl).[3] As enantiomers rotate plane-polarized light to an equal but opposite degree, the specific optical rotation of this compound is confidently inferred to be approximately +24°.

Experimental Protocols

Enantioselective Synthesis

The synthesis of enantiomerically pure this compound is crucial to avoid contamination with the L-enantiomer, which could have different biological effects. While various methods exist for the synthesis of protected amino acids, achieving high enantioselectivity often requires the use of chiral catalysts or starting from a chiral pool. A general conceptual workflow for an enantioselective synthesis is outlined below.

G Conceptual Workflow for Enantioselective Synthesis of this compound cluster_start Starting Materials cluster_protection Protection Step cluster_product Product Formation cluster_purification Purification and Analysis D-Histidine D-Histidine Reaction_with_Benzyl_Chloroformate Reaction with Benzyl Chloroformate (Cbz-Cl) under basic conditions D-Histidine->Reaction_with_Benzyl_Chloroformate This compound This compound Reaction_with_Benzyl_Chloroformate->this compound Purification Purification (e.g., Recrystallization) This compound->Purification Analysis Stereochemical Analysis (e.g., Chiral HPLC, Polarimetry) Purification->Analysis

Caption: Enantioselective synthesis of this compound.

A common strategy involves the direct protection of the amino group of commercially available, enantiomerically pure D-histidine.

Protocol Outline:

  • D-histidine is dissolved in an aqueous basic solution (e.g., sodium hydroxide or sodium carbonate) to deprotonate the amino group, making it nucleophilic.

  • Benzyl chloroformate (Cbz-Cl) is slowly added to the reaction mixture, often at a reduced temperature (e.g., 0-5 °C) to control the exothermic reaction.

  • The pH of the reaction is carefully maintained in the basic range to ensure the amino group remains reactive and to neutralize the hydrochloric acid byproduct.

  • After the reaction is complete, the mixture is typically acidified to precipitate the this compound product.

  • The crude product is then purified, for example, by recrystallization from a suitable solvent system to yield enantiomerically pure this compound.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination

Chiral HPLC is a powerful analytical technique to determine the enantiomeric purity of this compound. This method separates the D- and L-enantiomers, allowing for their quantification.

Conceptual Experimental Workflow:

G Workflow for Chiral HPLC Analysis Sample_Preparation Sample Preparation: Dissolve this compound in mobile phase Injection Injection onto Chiral HPLC Column Sample_Preparation->Injection Separation Separation of Enantiomers Injection->Separation Detection Detection (e.g., UV Detector) Separation->Detection Data_Analysis Data Analysis: Quantification of Enantiomeric Purity Detection->Data_Analysis

Caption: Chiral HPLC analysis workflow.

Example HPLC Method Parameters (Illustrative):

  • Chiral Stationary Phase (CSP): A polysaccharide-based CSP, such as one derived from cellulose or amylose, is often effective for the separation of N-protected amino acids.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio is optimized to achieve baseline separation.

  • Flow Rate: A flow rate of around 1.0 mL/min is common.

  • Detection: UV detection at a wavelength where the carbobenzyloxy group absorbs strongly (e.g., around 254 nm).

The retention times of the D- and L-enantiomers will differ, allowing for the calculation of the enantiomeric excess (e.e.) of the sample.

Spectroscopic Analysis

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. The chemical shifts and coupling constants of the protons provide detailed information about the molecular structure.

Expected ¹H NMR Spectral Data (based on the racemic mixture): The spectrum of the racemic N-Cbz-DL-histidine in DMSO-d₆ shows characteristic signals.[4] The spectrum for the pure D-enantiomer is expected to be identical in terms of chemical shifts and coupling patterns.

ProtonApproximate Chemical Shift (δ, ppm)Multiplicity
Imidazole C2-H~8.0Singlet
Imidazole C4-H~6.8Singlet
Benzyl CH₂~5.0Singlet
Aromatic (Phenyl)~7.3Multiplet
α-CH~4.2Multiplet
β-CH₂~3.0Multiplet
NHVariableBroad singlet
COOHVariableBroad singlet
Circular Dichroism (CD) Spectroscopy

Biological Significance and Role in Drug Development

While L-amino acids are the primary building blocks of proteins in most organisms, D-amino acids play significant and diverse roles in various biological processes.[4][6][7][8][9] D-amino acids are found in the cell walls of bacteria and act as neurotransmitters and signaling molecules in mammals.[4][6][7][8][9]

The incorporation of D-amino acids, such as D-histidine, into peptide-based drug candidates can offer several advantages:

  • Increased Proteolytic Stability: Peptides containing D-amino acids are generally more resistant to degradation by proteases, which primarily recognize L-amino acids. This can lead to a longer in vivo half-life.

  • Modified Biological Activity: The change in stereochemistry can lead to altered binding affinities and selectivities for biological targets, potentially resulting in improved therapeutic profiles or novel pharmacological activities.

  • Conformational Constraints: The introduction of a D-amino acid can induce specific turns or secondary structures in a peptide, which can be crucial for its interaction with a receptor or enzyme.

The biological functions of histidine-containing dipeptides, such as their antioxidant and metal-chelating properties, are well-documented.[6] While specific signaling pathways involving this compound have not been elucidated, the unique properties of D-histidine suggest its potential for creating novel therapeutic agents.

Conclusion

The defined stereochemistry of this compound is a critical attribute that underpins its utility in synthetic chemistry and drug discovery. A thorough understanding of its chiral properties, methods for its enantioselective synthesis, and analytical techniques for confirming its stereochemical integrity are essential for its effective application. This technical guide provides a foundational overview of these aspects, serving as a resource for scientists and researchers in the field. Further investigation into the specific biological roles of this compound and other D-histidine derivatives may unveil new opportunities for therapeutic intervention.

References

Stereochemical Nuances in Peptide Chemistry: A Technical Guide to Z-D-His-OH versus Z-L-His-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide chemistry, the stereochemistry of individual amino acid residues is a critical determinant of the final peptide's structure, function, and therapeutic potential. The choice between incorporating the naturally occurring L-amino acid or its non-natural D-enantiomer can profoundly impact a peptide's biological activity, stability, and receptor-binding affinity. This technical guide provides an in-depth exploration of the differences and applications of Z-D-His-OH (Nα-benzyloxycarbonyl-D-histidine) and Z-L-His-OH (Nα-benzyloxycarbonyl-L-histidine) in peptide synthesis and drug development.

Physicochemical Properties: A Comparative Overview

The fundamental difference between Z-L-His-OH and this compound lies in their stereochemistry at the α-carbon, which results in distinct optical properties. While their molecular weight and elemental composition are identical, their interaction with plane-polarized light is equal in magnitude but opposite in direction. This seemingly subtle difference has significant ramifications for the three-dimensional structure of the resulting peptides.

PropertyZ-L-His-OHThis compound
CAS Number 14997-58-167424-93-5
Molecular Formula C₁₄H₁₅N₃O₄C₁₄H₁₅N₃O₄
Molecular Weight 289.29 g/mol 289.29 g/mol
Melting Point ~168 °C (decomposes)161-163 °C[1]
Optical Rotation [α]20/D -24° (c=1 in 6 M HCl)Not consistently reported, but expected to be the positive enantiomer of the L-form
Solubility Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone[1]Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone[1]

The Challenge of Racemization in Histidine Coupling

Histidine is notoriously prone to racemization during peptide synthesis, a process where the L-enantiomer can convert to the D-enantiomer, leading to diastereomeric impurities that are often difficult to separate. This epimerization is primarily due to the basicity of the imidazole side chain, which can facilitate the abstraction of the α-proton of the activated amino acid.

The choice of coupling reagents and conditions plays a pivotal role in mitigating racemization. Studies have shown that the use of certain additives and coupling reagents can significantly suppress this side reaction. For instance, the dicyclohexylcarbodiimide (DCC) method, when used with N-hydroxysuccinimide (HOSu) or 1-hydroxybenzotriazole (HOBt), shows suppressed racemization. The azide method is generally considered to have a low risk of racemization. However, even with the azide method, Z-L-His-N₃ can still undergo a slight degree of racemization, which is attributed to the basicity of the unprotected imidazole moiety.

A study on the racemization of histidine derivatives in peptide synthesis provided the following insights into the extent of racemization under various conditions:

Acyl-L-histidine DerivativeCoupling MethodSolvent% Racemization
Z-L-His(Z)-OHDCCCH₂Cl₂0.8
Z-L-His(Z)-OHDCCDMF1.0
Z-L-His(Ts)-OHDCCDMF0.8
Z-L-His(Boc)-OHDCCDMF1.0
Z-L-His(Bzl)-OHDCCDMF2.4
Z-L-His(Z)-OHMA (Mixed Anhydride)THF0.2
Z-L-His(Z)-OHWoodward's Reagent KCH₃CN0.4
Z-L-His-N₃AzideDMF1.2

(Data adapted from a study on racemization in histidine-containing peptide synthesis)[1]

This data underscores the importance of carefully selecting both the imidazole protecting group and the coupling conditions to maintain the stereochemical integrity of the histidine residue during peptide synthesis.

The Impact of D-Histidine Incorporation on Peptide Properties

The substitution of an L-amino acid with its D-enantiomer is a common strategy in medicinal chemistry to enhance the therapeutic potential of peptides.

Enhanced Enzymatic Stability

One of the most significant advantages of incorporating D-amino acids is the increased resistance of the peptide to enzymatic degradation. Proteases, the enzymes responsible for breaking down peptides, are highly stereospecific and primarily recognize L-amino acids. A study on the stability of poly(arginyl-histidine) peptides demonstrated this principle effectively. The synthetic peptide composed of L-arginine and D-histidine, (LRDH)₅, was found to be significantly more resistant to degradation by peptidases from Salmonella typhimurium compared to its all-L-amino acid counterpart, (LRLH)₅. This enhanced stability can lead to a longer biological half-life and improved pharmacokinetic profile of peptide drugs.

Altered Biological Activity and Receptor Binding

The GnRH receptor is a G-protein coupled receptor that plays a crucial role in the reproductive system. The binding of GnRH to its receptor initiates a signaling cascade that leads to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The conformation of the GnRH decapeptide is critical for its receptor binding and subsequent signal transduction.

While studies directly comparing L-His versus D-His at position 2 of GnRH are limited, research on GnRH analogues has shown that substitutions with D-amino acids at other positions can lead to either agonistic or antagonistic activity, highlighting the sensitivity of the receptor to the ligand's three-dimensional structure. For instance, the substitution of L-Arginine at position 8 with D-Alanine in a GnRH analogue resulted in a non-significant effect on ascorbic acid depletion from the ovary of pseudopregnant mice compared to the native hormone. In contrast, replacing L-Glycine at position 10 with D-Alanine showed a significant increase in this biological activity.[2] This demonstrates that the stereochemical configuration at different positions within a peptide can have varied and profound effects on its biological function.

A logical workflow for investigating the impact of histidine stereochemistry on a signaling pathway like that of GnRH would be as follows:

G cluster_synthesis Peptide Synthesis cluster_binding Receptor Binding Assay cluster_signaling Downstream Signaling cluster_analysis Comparative Analysis Z_L_His Z-L-His-OH SPPS Solid-Phase Peptide Synthesis Z_L_His->SPPS Z_D_His This compound Z_D_His->SPPS GnRH_L GnRH Analogue (L-His) SPPS->GnRH_L GnRH_D GnRH Analogue (D-His) SPPS->GnRH_D GnRH_Receptor GnRH Receptor GnRH_L->GnRH_Receptor Interaction GnRH_D->GnRH_Receptor Interaction Binding_L Binding Affinity (L-His) GnRH_Receptor->Binding_L Binding_D Binding Affinity (D-His) GnRH_Receptor->Binding_D G_Protein G-Protein Activation Binding_L->G_Protein Compare Compare Biological Activity Binding_L->Compare Binding_D->G_Protein Binding_D->Compare PLC Phospholipase C Activation G_Protein->PLC IP3 IP3 Production PLC->IP3 LH_FSH LH/FSH Release IP3->LH_FSH LH_FSH->Compare

Workflow for comparing the biological activity of GnRH analogues.

Experimental Protocols

General Protocol for Solution-Phase Dipeptide Synthesis using Z-His-OH

This protocol outlines the general steps for the synthesis of a dipeptide, for instance, Z-His-Ala-OMe, using a carbodiimide coupling agent. The same procedure can be followed for both Z-L-His-OH and this compound to compare their reactivity and yield.

Materials:

  • Z-L-His-OH or this compound

  • L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Amino Acid Preparation: In a round-bottom flask, dissolve L-Alanine methyl ester hydrochloride (1.0 eq) in anhydrous DCM or DMF. Add DIPEA or NMM (1.1 eq) and stir for 10-15 minutes at room temperature to neutralize the hydrochloride and free the amine.

  • Activation: In a separate flask, dissolve Z-L-His-OH or this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF. Cool the solution to 0 °C in an ice bath.

  • Coupling: To the cooled solution from step 2, add DCC or EDC (1.1 eq) and stir for 15-20 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.

  • Reaction: Add the solution of the activated histidine derivative to the solution of the free alanine methyl ester from step 1. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up:

    • If using DCC, filter the reaction mixture to remove the precipitated DCU.

    • Dilute the filtrate with EtOAc.

    • Wash the organic layer successively with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solution under reduced pressure to obtain the crude dipeptide.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure dipeptide.

G start Start neutralize Neutralize H-Ala-OMe·HCl with DIPEA in DCM/DMF start->neutralize activate Activate Z-His-OH with DCC/HOBt at 0°C start->activate couple Combine activated Z-His-OH with free H-Ala-OMe neutralize->couple activate->couple react Stir overnight at room temperature couple->react workup Aqueous Work-up: 1. Filter DCU (if DCC used) 2. Wash with HCl, NaHCO₃, Brine react->workup purify Purify by Column Chromatography workup->purify end Pure Dipeptide purify->end

Solution-phase dipeptide synthesis workflow.
General Protocol for Manual Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual synthesis of a short peptide on a resin support using Fmoc chemistry, where either Z-L-His(Trt)-OH or Z-D-His(Trt)-OH could be incorporated. The trityl (Trt) group is a common side-chain protecting group for histidine in Fmoc-SPPS.

Materials:

  • Fmoc-Rink Amide MBHA resin or other suitable resin

  • Fmoc-amino acids (including Fmoc-L-His(Trt)-OH or Fmoc-D-His(Trt)-OH)

  • Z-L-His-OH or this compound (for N-terminal capping if desired, though less common with Fmoc strategy)

  • Coupling reagent: HBTU/HOBt or HATU

  • Base: DIPEA or NMM

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM, Methanol

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection: Drain the DMF, add 20% piperidine in DMF to the resin, and agitate for 20 minutes. Drain and repeat for 5 minutes. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 eq), HBTU/HOBt or HATU (3-5 eq) in DMF.

    • Add DIPEA or NMM (6-10 eq) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin test. If the test is positive, repeat the coupling.

    • Once the coupling is complete (negative ninhydrin test), wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: Wash the resin with DCM and dry it. Add the cleavage cocktail to the resin and agitate for 2-3 hours.

  • Peptide Precipitation: Filter the cleavage mixture into a cold diethyl ether solution to precipitate the crude peptide.

  • Purification: Centrifuge to pellet the peptide, wash with cold ether, and then purify by reverse-phase HPLC.

G start Start with Resin swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF, DCM) deprotect->wash1 couple Couple next Fmoc-AA (HBTU/DIPEA) wash1->couple wash2 Wash (DMF, DCM) couple->wash2 repeat Repeat for all amino acids wash2->repeat repeat->deprotect Yes final_deprotect Final Fmoc Deprotection repeat->final_deprotect No cleave Cleave from Resin (TFA cocktail) final_deprotect->cleave precipitate Precipitate in Ether cleave->precipitate purify Purify by HPLC precipitate->purify end Pure Peptide purify->end

Solid-phase peptide synthesis (SPPS) cycle.

Conclusion

The choice between Z-L-His-OH and this compound in peptide synthesis is a critical decision that extends beyond simple stereoisomerism. The incorporation of this compound can be a powerful tool to enhance the enzymatic stability and modulate the biological activity of therapeutic peptides. However, the synthesis of histidine-containing peptides, regardless of the stereochemistry, requires careful consideration of coupling conditions to minimize racemization. Researchers and drug developers must weigh the potential benefits of D-histidine incorporation against the synthetic challenges and the unpredictable effects on peptide conformation and receptor interaction. A thorough understanding of the principles outlined in this guide will aid in the rational design and successful synthesis of novel peptide-based therapeutics with improved pharmacological properties.

References

Synthesis and Purification of Z-D-His-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and characterization of N-α-benzyloxycarbonyl-D-histidine (Z-D-His-OH). This compound is a valuable building block in peptide synthesis and drug discovery, necessitating robust and well-documented protocols for its preparation and quality control.

Synthesis of this compound

The synthesis of this compound is achieved through the protection of the α-amino group of D-histidine with a benzyloxycarbonyl (Z or Cbz) group. The most common method for this transformation is the Schotten-Baumann reaction, which involves the use of benzyl chloroformate as the protecting group precursor in the presence of a base.

Experimental Protocol

A typical experimental procedure for the synthesis of this compound is as follows:

  • Dissolution of D-histidine: D-histidine is dissolved in an aqueous solution of a base, such as sodium carbonate or sodium hydroxide, to deprotonate the amino group and facilitate the reaction.

  • Addition of Benzyl Chloroformate: Benzyl chloroformate is added portion-wise to the cooled reaction mixture with vigorous stirring. The temperature is maintained at a low level (typically 0-5 °C) to control the exothermic reaction and minimize side reactions.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material (D-histidine) is consumed.

  • Work-up: Upon completion, the reaction mixture is typically washed with an organic solvent (e.g., diethyl ether) to remove unreacted benzyl chloroformate and other non-polar impurities. The aqueous layer is then acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3.

  • Isolation of Product: The acidification step protonates the carboxyl group and the imidazole nitrogen, leading to the precipitation of this compound. The crude product is then collected by filtration, washed with cold water, and dried under vacuum.

A potential reaction scheme involves the reaction of D-histidine with t-butyloxycarbonyl azide in the presence of magnesium oxide, which suggests an alternative approach to the more common Schotten-Baumann conditions.[1]

Purification of this compound

Purification of the crude this compound is crucial to remove any unreacted starting materials, by-products, and the L-enantiomer if the starting D-histidine was not enantiomerically pure. The primary methods for purification are crystallization and chiral high-performance liquid chromatography (HPLC).

Crystallization

Crystallization is a widely used technique for the purification of solid organic compounds. The choice of solvent is critical and is determined by the solubility profile of this compound. It is known that the related amino acid, L-histidine, can crystallize into stable and metastable polymorphic forms, a factor that should be considered during the crystallization of this compound to ensure the desired crystal form is obtained.[2][3] Antisolvent crystallization is a common method for inducing precipitation.[4]

General Recrystallization Protocol:

  • Dissolve the crude this compound in a minimum amount of a hot solvent in which it is highly soluble.

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Common solvent systems for the crystallization of protected amino acids include water, ethanol, and mixtures thereof.

Chiral High-Performance Liquid Chromatography (HPLC)

To ensure the enantiomeric purity of this compound, chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) to separate the D- and L-enantiomers.[5][6][7][8]

Typical Chiral HPLC Parameters:

ParameterDescription
Column A chiral stationary phase column (e.g., based on polysaccharide derivatives like cellulose or amylose).
Mobile Phase A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with an acidic or basic additive to improve peak shape.
Detection UV detection at a wavelength where the compound absorbs (typically around 210-220 nm).
Flow Rate Typically in the range of 0.5-1.5 mL/min.

The specific conditions will need to be optimized for the particular chiral column and HPLC system being used.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are powerful tools for structural elucidation.[9][10][11][12][13] The spectra will confirm the presence of the benzyloxycarbonyl group, the histidine side chain, and the correct connectivity of the molecule.

Table 1: Expected NMR Data for this compound (Illustrative)

Nucleus Chemical Shift (ppm) Multiplicity Assignment
1H~7.3mAromatic protons (Cbz group)
1H~7.5, ~6.8s, sImidazole protons
1H~5.1sCH2 (Cbz group)
1H~4.5mα-CH
1H~3.1mβ-CH2
13C~175sC=O (acid)
13C~156sC=O (carbamate)
13C~136, ~128, ~127mAromatic carbons (Cbz group)
13C~135, ~117mImidazole carbons
13C~67sCH2 (Cbz group)
13C~55sα-CH
13C~28sβ-CH2

Note: The exact chemical shifts may vary depending on the solvent and other experimental conditions.

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C14H15N3O4[14]
Molecular Weight 289.29 g/mol [14]
Appearance White to off-white solid
Optical Rotation Specific rotation value for the D-enantiomer. The L-enantiomer has a reported optical rotation of -24.2° (c=6 in 6M HCl).[15]

Experimental Workflows and Signaling Pathways

Synthesis and Purification Workflow

The overall process for the synthesis and purification of this compound can be visualized as a sequential workflow.

Synthesis_Purification_Workflow D_His D-Histidine Reaction N-α-protection (Schotten-Baumann) D_His->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Purification Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Characterization Characterization (NMR, HPLC, etc.) Pure_Product->Characterization Final_Product Final Product Characterization->Final_Product

Synthesis and purification workflow for this compound.
Signaling Pathways

Currently, there is limited direct evidence in the scientific literature detailing the specific role of this compound in cellular signaling pathways. As a protected amino acid, its primary function is as an intermediate in the synthesis of peptides. The biological activity of the final peptide, which may incorporate the D-histidine residue, would then be responsible for any interaction with signaling pathways.

Histidine residues within peptides and proteins are known to be critically involved in various signaling processes due to the unique properties of the imidazole side chain, which can act as a proton donor or acceptor at physiological pH. For instance, histidine is a key component of the active sites of many enzymes and is involved in metal ion coordination.

Further research is required to elucidate any direct biological roles of this compound or its derivatives beyond its utility in chemical synthesis. General signaling pathways where histidine-containing peptides are important include the Hedgehog and Wnt signaling pathways.[16][17]

Conclusion

This technical guide has outlined the essential procedures for the synthesis, purification, and characterization of this compound. Adherence to these detailed protocols will enable researchers and drug development professionals to produce high-quality material for their applications in peptide synthesis and medicinal chemistry. While the direct role of this compound in signaling pathways is not yet established, its importance as a synthetic building block for creating biologically active peptides is clear.

References

Z-D-His-OH: A Technical Guide for Peptide Research Novices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a foundational resource for understanding the core principles and applications of N-α-benzyloxycarbonyl-D-histidine (Z-D-His-OH) in the field of peptide research. This document provides a comprehensive overview of its chemical properties, its primary role as a building block in peptide synthesis, and practical considerations for its use.

Introduction to this compound

This compound is a derivative of the naturally occurring amino acid L-histidine, where the D-enantiomer of histidine is protected at its α-amino group by a benzyloxycarbonyl (Z) group. The "Z" protecting group is a well-established tool in peptide chemistry, prized for its stability under various reaction conditions and its ability to minimize the risk of racemization during the peptide coupling process. The use of the D-isomeric form of histidine allows for the synthesis of peptides with modified structures, which can lead to enhanced stability against enzymatic degradation and potentially altered biological activity.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is crucial for its effective use in the laboratory. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₄H₁₅N₃O₄
Molecular Weight 289.29 g/mol
Melting Point 161-163 °C
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
Appearance White to light yellow powder or crystals
CAS Number 67424-93-5

Role in Peptide Synthesis

The primary application of this compound is as a protected amino acid building block in peptide synthesis, particularly in solution-phase peptide synthesis (SPPS). The Z-group prevents the α-amino group of the D-histidine from participating in unwanted side reactions during the formation of peptide bonds.

Histidine itself presents unique challenges in peptide synthesis due to the reactivity of its imidazole side chain and its propensity for racemization. While this compound addresses the protection of the α-amino group, the imidazole side chain may also require a separate protecting group depending on the synthetic strategy to prevent side reactions.

While solid-phase peptide synthesis (SPPS) more commonly employs Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butoxycarbonyl) protecting groups, the Z-group remains a valuable option, especially in solution-phase synthesis and for specific applications where its particular cleavage conditions are advantageous.

General Experimental Protocol: Solution-Phase Peptide Coupling

The following is a generalized protocol for the coupling of this compound to a growing peptide chain in solution.

Materials:

  • This compound

  • Peptide-ester with a free N-terminal amine

  • Coupling agent (e.g., DCC - N,N'-dicyclohexylcarbodiimide)

  • Racemization suppressant (e.g., HOBt - Hydroxybenzotriazole)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

  • Tertiary base (e.g., Diisopropylethylamine (DIEA), if starting from a peptide salt)

  • Reagents for work-up and purification (e.g., ethyl acetate, sodium bicarbonate solution, citric acid solution, brine, magnesium sulfate, silica gel for chromatography)

Procedure:

  • Dissolution: Dissolve the peptide-ester with the free N-terminal amine in the anhydrous solvent in a reaction vessel. If the peptide is a salt (e.g., TFA salt), add one equivalent of the tertiary base to neutralize it.

  • Activation: In a separate flask, dissolve this compound and the racemization suppressant (e.g., HOBt) in the anhydrous solvent. Cool the solution in an ice bath. Add the coupling agent (e.g., DCC) to this solution and stir for a few minutes to pre-activate the carboxylic acid.

  • Coupling: Add the activated this compound solution to the solution of the peptide-ester. Allow the reaction to proceed at 0°C for a period and then warm to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the reaction mixture to remove the urea byproduct (in the case of DCC). Wash the filtrate sequentially with a weak acid (e.g., dilute citric acid), a weak base (e.g., sodium bicarbonate solution), and brine. Dry the organic layer over a drying agent like magnesium sulfate.

  • Purification: Evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the protected peptide.

  • Deprotection: The Z-group can be removed by catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) or by treatment with strong acids like HBr in acetic acid to expose the N-terminal amine for the next coupling step.

Experimental Workflow

The following diagram illustrates the general workflow for a solution-phase peptide synthesis cycle using this compound.

G Solution-Phase Peptide Synthesis Workflow with this compound start Start with Peptide-Ester (Free N-terminus) dissolve Dissolve in Anhydrous Solvent start->dissolve couple Couple Activated This compound dissolve->couple activate Activate this compound (with DCC/HOBt) activate->couple workup Aqueous Work-up (Acid/Base Washes) couple->workup purify Purify Protected Peptide (Chromatography) workup->purify deprotect Deprotect Z-group (e.g., Hydrogenation) purify->deprotect next_cycle Proceed to Next Coupling Cycle deprotect->next_cycle end Final Peptide deprotect->end

Caption: General workflow for incorporating this compound in solution-phase peptide synthesis.

This compound and Cellular Signaling

Currently, there is no scientific evidence to suggest that this compound, as a protected amino acid monomer, has a direct role in cellular signaling pathways. Its primary function is as a synthetic building block.

However, the incorporation of D-histidine into a peptide sequence can have significant biological implications. Peptides containing D-amino acids often exhibit increased resistance to proteolytic degradation, leading to a longer half-life in biological systems. Furthermore, the change in stereochemistry can alter the three-dimensional structure of the peptide, which may affect its binding affinity to receptors or enzymes. While peptides containing histidine residues can be involved in various signaling processes due to the unique properties of the imidazole ring (e.g., proton transfer, metal chelation), the specific signaling effects would be dependent on the entire peptide sequence and its target, rather than on the initial this compound building block itself.

The following diagram illustrates a simplified, hypothetical signaling pathway that could be modulated by a peptide containing D-histidine.

G Hypothetical Signaling Pathway Modulation by a D-His Containing Peptide peptide Peptide with D-His receptor Cell Surface Receptor peptide->receptor Binding g_protein G-Protein receptor->g_protein Activation effector Effector Enzyme g_protein->effector Modulation second_messenger Second Messenger effector->second_messenger Generation cellular_response Cellular Response second_messenger->cellular_response Induction

An In-depth Technical Guide to the Safe Handling of Z-D-His-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information and handling precautions for Z-D-His-OH (N-alpha-benzyloxycarbonyl-D-histidine), a protected amino acid commonly used in peptide synthesis and other research applications. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of experimental results.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValue
Chemical Name N-alpha-benzyloxycarbonyl-D-histidine
Synonyms This compound, Cbthis compound
CAS Number 67424-93-5
Molecular Formula C14H15N3O4
Molecular Weight 289.29 g/mol

Safety and Hazard Information

According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2] It is not considered to pose significant physical, health, or environmental hazards.[1]

Toxicological Data
CompoundRoute of AdministrationSpeciesLD50
L-HistidineOralRat> 15,000 mg/kg
L-HistidineOralMouse15,000 mg/kg

Data for the parent amino acid, L-histidine, suggests a very low order of acute toxicity.

Studies on D-amino acids in general have not indicated significant toxicity, and in some cases, the D-isomer may be less toxic than the natural L-isomer.

Handling Precautions and Personal Protective Equipment (PPE)

Despite its non-hazardous classification, prudent laboratory practices should always be followed when handling this compound.

Engineering Controls
  • Work in a well-ventilated area.

  • Use of a chemical fume hood is recommended, especially when handling the powder, to minimize inhalation.

Personal Protective Equipment
  • Eye Protection: Wear chemical safety goggles or glasses.

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a laboratory coat and ensure skin is not exposed.

A general workflow for the safe handling of this compound is depicted in the following diagram:

G General Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weigh Compound Weigh Compound Prepare Workspace->Weigh Compound Dissolve/Use in Reaction Dissolve/Use in Reaction Weigh Compound->Dissolve/Use in Reaction Clean Equipment Clean Equipment Dissolve/Use in Reaction->Clean Equipment Dispose of Waste Dispose of Waste Clean Equipment->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

A generalized workflow for the safe handling of this compound in a laboratory setting.

Experimental Protocols

Storage
  • Store in a tightly sealed container in a cool, dry place.

  • Protect from moisture.

First Aid Measures
  • After Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • After Skin Contact: Wash off with soap and plenty of water.

  • After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • After Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical advice.

Spillage and Disposal
  • Spills: Sweep up the solid material, avoiding dust formation. Place in a suitable, closed container for disposal.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Potential Biological Effects and Signaling Pathways

While this compound is primarily used as a building block in chemical synthesis, its constituent parts, D-histidine and the benzyloxycarbonyl (Z) protecting group, may have biological implications.

Role of Histidine in Signaling

Histidine is a versatile amino acid involved in various biological processes. It is a precursor to histamine, a key signaling molecule in inflammatory responses and neurotransmission. In prokaryotes, histidine residues are crucial components of two-component signaling systems, where they act as phosphate acceptors in signal transduction cascades.

Biological Activity of D-Amino Acids

D-amino acids are increasingly recognized for their roles in biological systems. They are components of bacterial cell walls and can act as signaling molecules in microbial communities. In higher organisms, D-amino acids are found in the nervous system and are implicated in neurotransmission.

Potential Influence of the Z-Protecting Group

The benzyloxycarbonyl (Z) group is a common amine-protecting group in peptide synthesis. While designed to be chemically inert under many conditions, some N-terminally modified amino acids, including Z-protected amino acids, have been shown to exhibit biological activity. For instance, certain Z-amino acid derivatives have been investigated as cholecystokinin receptor antagonists.[] The presence of the bulky, hydrophobic Z-group on D-histidine could potentially modulate its interaction with biological targets.

The following diagram illustrates the potential interplay between this compound and biological signaling, based on the known roles of its components.

G Potential Biological Interactions of this compound Components cluster_compound This compound cluster_components Components cluster_pathways Potential Biological Pathways Z_D_His_OH This compound D_His D-Histidine Z_D_His_OH->D_His Z_group Benzyloxycarbonyl (Z) Group Z_D_His_OH->Z_group Neurotransmission Neurotransmission D_His->Neurotransmission Potential Role Bacterial_Signaling Bacterial Signaling D_His->Bacterial_Signaling Known Role Receptor_Antagonism Receptor Antagonism (e.g., CCK) Z_group->Receptor_Antagonism Potential Influence

A diagram illustrating the potential biological interactions of this compound's components.

It is important to note that the direct biological effects of this compound have not been extensively studied. Researchers should be aware of these potential interactions when designing and interpreting experiments.

Disclaimer: This document is intended for informational purposes only and does not constitute a formal safety data sheet. Always refer to the official SDS provided by the manufacturer and follow all applicable laboratory safety guidelines.

References

Nα-Cbz-D-histidine: A Comprehensive Technical Guide on its History, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nα-Cbz-D-histidine, a protected form of the non-proteinogenic amino acid D-histidine, is a critical building block in the synthesis of peptidomimetics and other pharmacologically active molecules. The introduction of the carbobenzoxy (Cbz) protecting group allows for precise control during peptide synthesis, enabling the incorporation of D-histidine into novel drug candidates. This document provides an in-depth overview of the historical context of its development, detailed synthetic protocols, and its emerging applications in drug discovery, particularly in the development of enzyme inhibitors and antibiofilm agents.

Discovery and Historical Context

The Cbz group, introduced by Max Bergmann and Leonidas Zervas in 1932, revolutionized peptide synthesis by providing a reliable method for the temporary protection of the α-amino group of amino acids. This allowed for the controlled formation of peptide bonds without unwanted side reactions.

The discovery of D-amino acids in natural sources, which began to gain significant attention in the mid-20th century, opened new avenues in drug design. It was recognized that the incorporation of these "unnatural" amino acids into peptide chains could confer resistance to enzymatic degradation, thereby improving the pharmacokinetic profiles of peptide-based drugs.

Given this context, it is highly probable that Nα-Cbz-D-histidine was first synthesized in the mid to late 20th century as a necessary intermediate for the incorporation of D-histidine into synthetic peptides. Its synthesis would have followed the well-established procedures for the Cbz-protection of other amino acids.

Physicochemical Properties

A summary of the key physicochemical properties of Nα-Cbz-D-histidine is provided in the table below. Data for the racemic (DL) mixture is often more readily available and is included for comparison.

PropertyValueReference
Molecular Formula C₁₄H₁₅N₃O₄--INVALID-LINK--[1]
Molecular Weight 289.29 g/mol --INVALID-LINK--[1]
Appearance White to off-white powder[Generic supplier data]
Melting Point 206-210 °C (for DL-form)--INVALID-LINK--[2]
CAS Number 19728-57-5 (for DL-form)--INVALID-LINK--[1]

Synthesis of Nα-Cbz-D-histidine

The synthesis of Nα-Cbz-D-histidine is typically achieved through the reaction of D-histidine with benzyl chloroformate (Cbz-Cl) under alkaline conditions. This reaction, a standard method for the introduction of the Cbz protecting group, is known as the Schotten-Baumann reaction.

General Experimental Protocol

The following is a generalized experimental protocol for the synthesis of Nα-Cbz-D-histidine.

Materials:

  • D-histidine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

  • Dioxane or Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution of D-histidine: D-histidine is dissolved in an aqueous solution of a base, such as sodium carbonate or sodium hydroxide, to deprotonate the amino group and facilitate the reaction. The reaction is typically cooled in an ice bath to control the exothermic reaction.

  • Addition of Benzyl Chloroformate: Benzyl chloroformate, often dissolved in an organic solvent like dioxane or THF, is added dropwise to the stirred solution of D-histidine. The pH of the reaction mixture is maintained in the alkaline range (pH 9-10) by the concurrent addition of a base solution.

  • Reaction Monitoring: The reaction is stirred at a low temperature for several hours and then allowed to warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Extraction: Once the reaction is complete, the reaction mixture is washed with an organic solvent like diethyl ether to remove any unreacted benzyl chloroformate. The aqueous layer is then acidified to a pH of approximately 2-3 with a dilute acid, such as hydrochloric acid, which protonates the carboxylic acid and causes the product to precipitate. The product is then extracted with an organic solvent such as ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude product.

  • Recrystallization: The crude Nα-Cbz-D-histidine can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield a pure, crystalline product.

Synthesis Workflow Diagram

Synthesis_Workflow D_His D-Histidine Reaction Reaction Mixture (pH 9-10, 0°C to RT) D_His->Reaction Base_Sol Aqueous Base (e.g., Na2CO3) Base_Sol->Reaction CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Reaction Solvent Organic Solvent (e.g., Dioxane) Solvent->Reaction Workup Acidification (HCl) & Extraction (EtOAc) Reaction->Workup Purification Drying & Solvent Removal Workup->Purification Final_Product Nα-Cbz-D-histidine Purification->Final_Product

Caption: General workflow for the synthesis of Nα-Cbz-D-histidine.

Applications in Drug Development

The incorporation of D-histidine into peptide-based drug candidates can significantly enhance their therapeutic potential. Nα-Cbz-D-histidine serves as a key building block in this process.

Enhancing Proteolytic Stability

Peptide drugs are often susceptible to rapid degradation by proteases in the body, limiting their oral bioavailability and in vivo half-life. The presence of a D-amino acid at or near a cleavage site can sterically hinder the approach of proteases, thereby increasing the peptide's resistance to degradation.

Modulation of Biological Activity

The stereochemistry of an amino acid residue can have a profound impact on the three-dimensional structure of a peptide and its interaction with its biological target. Replacing an L-histidine with a D-histidine can alter the binding affinity and selectivity of a peptide for its receptor or enzyme.

Anti-biofilm Agents

Recent research has highlighted the potential of D-amino acids, including D-histidine, as anti-biofilm agents. D-histidine has been shown to inhibit biofilm formation in pathogenic bacteria such as Pseudomonas aeruginosa.[3] It is believed to interfere with quorum sensing pathways, which are crucial for bacterial communication and biofilm development.[3] The incorporation of D-histidine into antimicrobial peptides is a promising strategy for the development of new therapeutics to combat antibiotic-resistant infections.[3]

Signaling Pathway: Inhibition of Biofilm Formation

The following diagram illustrates a simplified proposed mechanism for the role of D-histidine in the inhibition of bacterial biofilm formation.

Biofilm_Inhibition cluster_bacterium Bacterial Cell QS_Signal Quorum Sensing Signal Production Virulence_Expression Virulence Factor Gene Expression QS_Signal->Virulence_Expression activates Biofilm_Matrix Biofilm Matrix Production Virulence_Expression->Biofilm_Matrix leads to Biofilm_Formation Mature Biofilm Biofilm_Matrix->Biofilm_Formation D_Histidine D-Histidine D_Histidine->QS_Signal inhibits

Caption: Proposed mechanism of D-histidine in inhibiting biofilm formation.

Conclusion

While the specific historical origins of Nα-Cbz-D-histidine are not documented in a single seminal publication, its development was an essential step in the advancement of peptide chemistry and the exploration of D-amino acids in drug discovery. The ability to synthetically incorporate D-histidine into peptide scaffolds has provided medicinal chemists with a valuable tool to enhance the stability and modulate the activity of therapeutic peptides. The emerging role of D-histidine as an anti-biofilm agent further underscores the continued importance of Nα-Cbz-D-histidine as a key building block in the development of novel therapeutics.

References

An In-depth Technical Guide on the Spectroscopic Data of Z-D-His-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the expected spectroscopic data for N-α-Cbz-D-histidine (Z-D-His-OH), a key building block in peptide synthesis and drug design. The document summarizes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines comprehensive experimental protocols for acquiring such data, and includes visualizations to clarify analytical workflows.

Introduction

This compound is a derivative of the amino acid D-histidine where the alpha-amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. This protection strategy is fundamental in peptide chemistry to prevent unwanted side reactions during peptide coupling. A thorough spectroscopic characterization is crucial to confirm the identity, purity, and stability of this compound, which is vital for its application in research and pharmaceutical development.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignmentNotes
~7.5 - 7.3Multiplet5HAromatic protons of the Cbz group
~7.2Singlet1HC2-H of imidazole ring
~6.8Singlet1HC5-H of imidazole ring
~5.1Singlet2HCH₂ of the Cbz group
~4.4Multiplet1Hα-CH
~3.2 - 3.0Multiplet2Hβ-CH₂Diastereotopic protons, may appear as two distinct multiplets.
~10-12Broad Singlet1HCOOHChemical shift is concentration and solvent dependent.
~8-9Broad Singlet1HImidazole N-HChemical shift is concentration and solvent dependent.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~173C=O (Carboxylic acid)
~156C=O (Carbamate)
~136Aromatic C (quaternary) of Cbz
~135C4 of imidazole
~130C2 of imidazole
~128.5Aromatic CH of Cbz
~128.0Aromatic CH of Cbz
~127.8Aromatic CH of Cbz
~117C5 of imidazole
~67CH₂ of Cbz
~55α-C
~29β-C
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
3400-2500BroadO-H stretch (Carboxylic acid)
~3150MediumN-H stretch (Imidazole)
~3030MediumC-H stretch (Aromatic)
~2950MediumC-H stretch (Aliphatic)
~1710StrongC=O stretch (Carboxylic acid)
~1690StrongC=O stretch (Carbamate)
~1530MediumN-H bend and C-N stretch
~1450, ~1400MediumC=C stretch (Aromatic and Imidazole)
~1250StrongC-O stretch (Carbamate and Carboxylic acid)
~750, ~700StrongC-H out-of-plane bend (Aromatic)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIonNotes
290.11[M+H]⁺Molecular ion peak (protonated)
272.10[M-H₂O+H]⁺Loss of water from the carboxylic acid
246.11[M-CO₂+H]⁺Loss of carbon dioxide from the carboxylic acid
182.08[M-C₇H₇O]⁺Loss of the benzyl group
156.07[D-His+H]⁺Cleavage of the Cbz protecting group
138.06[M-C₈H₇O₂-H]⁺Fragmentation of the Cbz group
110.06Imidazole fragmentCharacteristic fragment from the histidine side chain
91.05[C₇H₇]⁺Tropylium ion from the benzyl group

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or D₂O with pH adjustment). The choice of solvent can affect the chemical shifts of exchangeable protons (e.g., -OH, -NH). For protein interaction studies, sample concentrations are typically in the range of 0.1-3 mM.[3][4]

  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional proton spectrum.

    • Use a pulse program with water suppression if using D₂O or a solvent containing residual water.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each carbon.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required.

  • Data Processing : Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method) :

    • Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]

    • Place the mixture in a pellet die and apply pressure with a hydraulic press to form a transparent or translucent pellet.[5]

  • Sample Preparation (Attenuated Total Reflectance - ATR) :

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal. This method requires minimal sample preparation.

  • Acquisition :

    • Place the prepared sample (KBr pellet or on the ATR crystal) in the sample compartment of an FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of this compound in a suitable solvent system, such as a mixture of water, acetonitrile, and a small amount of an acid (e.g., formic acid) to promote ionization.

  • Instrumentation : Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

  • Acquisition :

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode to observe protonated species like [M+H]⁺.

    • To obtain fragmentation data (MS/MS), select the molecular ion peak ([M+H]⁺) for collision-induced dissociation (CID) and acquire the product ion spectrum.

  • Data Analysis : Analyze the resulting spectra to identify the molecular ion and characteristic fragment ions. Compare the observed m/z values with the theoretical values to confirm the structure. The fragmentation pattern can provide valuable structural information.[6]

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a protected amino acid like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation and Validation Synthesis Synthesis and Purification of this compound Purity_Check Initial Purity Assessment (e.g., TLC, HPLC) Synthesis->Purity_Check NMR NMR Spectroscopy (¹H, ¹³C) Purity_Check->NMR Identity & Structure IR IR Spectroscopy Purity_Check->IR Functional Groups MS Mass Spectrometry (HRMS, MS/MS) Purity_Check->MS Molecular Weight Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation Purity_Determination Purity Confirmation NMR->Purity_Determination IR->Structure_Confirmation IR->Purity_Determination MS->Structure_Confirmation MS->Purity_Determination Final_Report Final Characterization Report Structure_Confirmation->Final_Report Purity_Determination->Final_Report

Caption: Workflow for the spectroscopic characterization of this compound.

Relationship between Spectroscopic Data and Molecular Structure

This diagram shows how different spectroscopic techniques probe specific parts of the this compound molecule.

Z_D_His_OH_Spectroscopy cluster_molecule This compound Structure cluster_techniques Spectroscopic Techniques mol C₆H₅-CH₂-O-C(O)-NH-CH(CH₂-C₃H₃N₂)-COOH NMR NMR (¹H, ¹³C) NMR->mol Proton & Carbon Environments IR IR IR->mol Functional Group Vibrations (-OH, -NH, C=O) MS MS MS->mol Molecular Weight & Fragmentation

Caption: Correlation of spectroscopic techniques to the structure of this compound.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of Z-D-His-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview and a generalized protocol for the use of N-α-benzyloxycarbonyl-D-histidine (Z-D-His-OH) in solid-phase peptide synthesis (SPPS). The information is intended for researchers, scientists, and professionals in drug development who are looking to incorporate D-histidine into synthetic peptides to enhance their biological stability and activity.

Introduction: The Role of D-Histidine and Z-Protection in Peptide Synthesis

The incorporation of D-amino acids, such as D-histidine, into peptide sequences is a common strategy to increase their resistance to proteolytic degradation, thereby extending their in-vivo half-life and therapeutic potential[1]. The imidazole side chain of histidine is crucial for the biological activity of many peptides, acting as a proton donor/acceptor or a metal chelator[1].

The benzyloxycarbonyl (Z) group is a widely used protecting group for the α-amino function of amino acids. While more traditionally associated with solution-phase peptide synthesis, it can be employed in SPPS, particularly within Boc-based strategies. The Z group is typically removed by catalytic hydrogenolysis, but it can also be cleaved under strong acidic conditions, such as with trifluoroacetic acid (TFA), which is also used for the final cleavage of the peptide from the resin in many SPPS protocols.

A primary challenge in the incorporation of histidine in SPPS is its high susceptibility to racemization during the coupling step[2][3][4][5]. This is due to the basicity of the imidazole side chain, which can abstract the α-proton of the activated amino acid, leading to the formation of an achiral enolate intermediate[5]. The use of a D-amino acid like this compound is intentional to create a specific stereochemistry; therefore, preventing its conversion to the L-isomer is critical.

Key Considerations for Incorporating this compound in SPPS

2.1. Racemization of Histidine

Histidine is one of the most racemization-prone amino acids during peptide synthesis[2][4][5]. The racemization primarily occurs during the activation of the carboxylic acid for coupling. Factors that can influence the extent of racemization include the choice of coupling reagent, the base used, the temperature, and the duration of the activation step.

Strategies to Minimize Histidine Racemization:

  • Choice of Coupling Reagent: The use of carbodiimide-based reagents in combination with additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can help suppress racemization[4][6]. Onium salt-based reagents like HBTU and HATU are highly efficient but should be used with caution, and pre-activation times should be minimized.

  • Control of Basicity: The use of hindered bases like N,N-diisopropylethylamine (DIEA) should be carefully controlled, as excess base can promote racemization. The use of a less basic tertiary amine like collidine has been shown to reduce racemization compared to DIEA[2][3].

  • Temperature Control: For the coupling of histidine residues, it is often recommended to perform the reaction at room temperature or even lower temperatures to minimize racemization[2][3]. Microwave-assisted SPPS can accelerate coupling but may also increase the risk of racemization if the temperature is not carefully controlled[2][3][7].

  • Side-Chain Protection: While this compound has an unprotected imidazole side chain, the use of side-chain protecting groups on the imidazole nitrogen (e.g., Trityl (Trt), t-butoxymethyl (Bum), or methoxybenzyl (MBom)) is a common strategy to significantly reduce racemization[4][8][9]. If racemization is a significant issue with this compound, considering a side-chain protected D-histidine derivative may be necessary.

2.2. Side Reactions

Beyond racemization, other side reactions can occur during SPPS, particularly with sequences containing sensitive amino acids.

Side ReactionDescriptionMitigation Strategies
Aspartimide Formation Cyclization of aspartic acid residues, leading to the formation of by-products that are difficult to separate from the target peptide.[2][8][10][11]Addition of HOBt or Oxyma to the deprotection solution.[2][3] Use of specialized protecting groups for the aspartic acid side chain.[8][11]
Diketopiperazine Formation Cyclization of the N-terminal dipeptide, leading to the cleavage of the peptide from the resin. This is more prevalent when proline is one of the first two residues.[4]Use of 2-chlorotrityl chloride resin, which provides steric hindrance.[4]
Oxidation Oxidation of sensitive residues like methionine and tryptophan.Use of scavengers during the final cleavage step.
Alkylation Alkylation of sensitive residues like cysteine and tryptophan, often by carbocations generated during cleavage.[4][12]Use of scavengers like triisopropylsilane (TIPS) and water in the cleavage cocktail.[4][13]
Quantitative Data Summary

The following tables summarize key quantitative data related to the challenges and strategies for incorporating histidine in SPPS.

Table 1: Comparison of Coupling Reagents for Histidine Incorporation

Coupling ReagentAdditiveBaseRacemization PotentialCoupling Efficiency
DICHOBt/OxymaDIEA/CollidineLow to ModerateGood
HBTU-DIEAModerate to HighVery Good
HATU-DIEAModerate to HighExcellent
PyBOP-DIEAModerateVery Good

Table 2: Common Side-Chain Protecting Groups for Histidine and Their Features

Protecting GroupCleavage ConditionsAdvantagesDisadvantages
Trityl (Trt)Mild acid (e.g., TFA)Commonly used, good for suppressing racemization.[4][8][13]Can be bulky.
t-Butoxycarbonyl (Boc)Strong acid (e.g., TFA)Provides good protection.Requires strong acid for removal.
Benzyloxymethyl (Bom)Strong acid / HydrogenolysisEffective at preventing racemization.[8]Requires harsh cleavage conditions.
t-Butoxymethyl (Bum)TFA-labileSuitable for Fmoc chemistry.[8]Not as commonly used as Trt.
Methoxybenzyloxymethyl (MBom)TFA-labileShown to reduce racemization.[8][9]May be more expensive.

Experimental Protocols

The following is a generalized protocol for the incorporation of this compound into a peptide sequence using manual SPPS with an Fmoc/tBu strategy. This protocol assumes the use of a standard solid-phase support like Rink Amide resin for the synthesis of a peptide amide.

Materials and Reagents
  • Rink Amide Resin

  • This compound

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine

  • Coupling reagent (e.g., HBTU/HOBt or DIC/Oxyma)

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIPS), Water (e.g., 95:2.5:2.5 v/v/v)

  • Diethyl ether (cold)

Protocol Steps

1. Resin Swelling

  • Place the desired amount of Rink Amide resin in a reaction vessel.

  • Add DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation.

  • Drain the DMF.

2. Fmoc Deprotection (for the first amino acid if pre-loaded, or subsequent cycles)

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate for 5-10 minutes.

  • Drain the solution.

  • Repeat the piperidine treatment for another 5-10 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Coupling of this compound

  • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU/HOBt, 3-5 equivalents) in DMF.

  • Add the base (e.g., DIEA or collidine, 6-10 equivalents) to the activation mixture.

  • Allow the mixture to pre-activate for a short period (1-2 minutes).

  • Add the activated this compound solution to the deprotected resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours. The progress of the coupling can be monitored using a Kaiser test.[14]

  • After the coupling is complete, drain the reaction solution.

  • Wash the resin with DMF (3-5 times) and DCM (2-3 times) and then DMF again (2-3 times).

4. Subsequent Amino Acid Couplings (Elongation Cycle)

  • Repeat the Fmoc deprotection step as described above.

  • Couple the next Fmoc-protected amino acid using a similar activation and coupling procedure as for this compound.

5. Final Cleavage and Deprotection

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed (or remains if the N-terminus is to be protected), wash the resin with DMF and then DCM, and dry it under vacuum.

  • Add the cleavage cocktail (e.g., TFA/TIPS/Water) to the resin.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether 2-3 times.

  • Dry the crude peptide under vacuum.

6. Purification

  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the pure fractions to obtain the final peptide product.

Visualizations

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Activation + Reaction) wash1->coupling wash2 DMF/DCM Wash coupling->wash2 cycle Repeat for Each Amino Acid wash2->cycle cycle->deprotection Next cycle final_deprotection Final Fmoc Deprotection cycle->final_deprotection Final cycle cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification end End: Lyophilized Peptide purification->end

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Histidine_Racemization activated_l_his Activated L-Histidine (Chiral) enolate Achiral Enolate Intermediate activated_l_his->enolate α-Proton Abstraction base Base (e.g., DIEA or Imidazole N) base->enolate coupled_l_his Coupled L-Histidine (Desired Product) enolate->coupled_l_his Re-protonation coupled_d_his Coupled D-Histidine (Racemized Product) enolate->coupled_d_his Re-protonation protonation Protonation protonation->coupled_l_his protonation->coupled_d_his

Caption: Mechanism of histidine racemization during SPPS coupling.

SPPS_Troubleshooting problem Problem: Low Yield or Purity with His-containing Peptide check_coupling Incomplete Coupling? problem->check_coupling check_racemization High Racemization? problem->check_racemization check_side_reactions Other Side Reactions? problem->check_side_reactions sol_coupling1 Increase coupling time or temperature (cautiously) check_coupling->sol_coupling1 Yes sol_coupling2 Use a more efficient coupling reagent (e.g., HATU) check_coupling->sol_coupling2 Yes sol_racemization1 Lower coupling temperature check_racemization->sol_racemization1 Yes sol_racemization2 Use less basic amine (Collidine) or carbodiimide activation check_racemization->sol_racemization2 Yes sol_racemization3 Use side-chain protected His derivative check_racemization->sol_racemization3 Yes sol_side_reactions1 Optimize cleavage cocktail with scavengers check_side_reactions->sol_side_reactions1 Yes sol_side_reactions2 Check for aspartimide formation if Asp is present check_side_reactions->sol_side_reactions2 Yes

Caption: Troubleshooting guide for SPPS of histidine-containing peptides.

References

Application Notes: Utilizing Z-D-His-OH in Solution-Phase Peptide Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solution-phase peptide synthesis (SolPS) is a classical and versatile methodology for constructing peptides. Unlike solid-phase synthesis, all reactions occur in a homogenous solution, which allows for straightforward purification and scale-up of intermediates. Nα-Cbz-D-histidine (Z-D-His-OH) is a critical building block in the synthesis of peptides containing the unnatural D-histidine enantiomer. The N-terminal benzyloxycarbonyl (Z or Cbz) group provides robust protection under various coupling conditions and is readily removed by catalytic hydrogenation.

A primary challenge when incorporating histidine derivatives into a peptide sequence is the high propensity for racemization at the α-carbon during the carboxyl group activation step.[1][2] This phenomenon is primarily due to the imidazole side chain, where the π-nitrogen can act as an intramolecular base, facilitating the abstraction of the α-proton.[3] These application notes provide detailed protocols and comparative data to guide researchers in effectively using this compound for solution-phase coupling while minimizing racemization and maximizing yield.

Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for designing successful coupling strategies.

PropertyValueReference
Chemical Name Nα-Benzyloxycarbonyl-D-histidine[4]
Synonyms This compound, Cbz-D-histidine[4][5][6]
CAS Number 67424-93-5[4][5][7]
Molecular Formula C14H15N3O4[4][7]
Molecular Weight 289.29 g/mol [4][7]
Appearance White to light yellow powder/crystal[4]
Melting Point 161-163°C[4]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate[4]
Storage 2-8°C, Sealed in a dry environment[4]

Core Challenge: Histidine Racemization

The racemization of histidine during peptide bond formation is a well-documented issue that can compromise the purity and biological activity of the final peptide.[2] Two primary mechanisms contribute to this side reaction:

  • Oxazolone Formation: Strong activation of the carboxyl group can lead to the formation of a transient 5(4H)-oxazolone intermediate. The α-proton of this intermediate is highly acidic and can be easily abstracted by a base, leading to racemization.[2][8]

  • Intramolecular Base Catalysis: The imidazole ring of the histidine side chain can directly facilitate the abstraction of the α-proton from an activated intermediate, such as an O-acylisourea adduct formed during carbodiimide activation.[3]

Strategies to mitigate racemization are crucial and typically involve the careful selection of coupling reagents, additives, solvents, and bases.[8] Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are added to form active esters that are less prone to racemization than the initial activated species.[1][9]

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is paramount for a successful and epimerization-free synthesis. The following table summarizes the performance and key considerations for common reagent classes used in solution-phase synthesis.

Reagent ClassExamplesRacemization RiskKey AdvantagesKey Disadvantages
Carbodiimides DCC, DIC, EDCModerate to High (without additives)Cost-effective, widely used. EDC and byproducts are water-soluble, simplifying workup.[9]High risk of racemization without additives like HOBt or Oxyma.[9] DCC byproduct (DCU) is insoluble and requires filtration.[9]
Phosphonium Salts BOP, PyBOP, PyAOPLow to ModerateHigh coupling efficiency, less racemization than carbodiimides alone.[10] Byproducts are generally soluble.BOP is toxic due to HMPA byproduct. Requires a tertiary base, which can itself promote racemization.[11]
Aminium/Uronium Salts HBTU, TBTU, HATU, COMULowVery fast reaction times and high yields.[9] HATU is particularly effective with low epimerization.[9] COMU byproducts are water-soluble.[12]Can cause guanidinylation of the free N-terminus if used in excess.[11] Requires a tertiary base.
Anhydrides T3P®LowGenerates water-soluble byproducts, considered a "green" reagent.[13][14] Fast reaction times.Requires a base. Newer and less documented than other classes.

Experimental Protocols

The following protocols provide detailed methodologies for coupling this compound to a C-terminally protected amino acid or peptide (H-AA-OR).

Note: Always work under an inert atmosphere (e.g., Nitrogen or Argon) and use anhydrous solvents to prevent hydrolysis of activated species.

Protocol 1: Coupling via Carbodiimide with HOBt Additive

This protocol uses Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt) to minimize racemization.

Materials:

  • This compound

  • Amino acid/peptide ester (H-AA-OR)

  • Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (if H-AA-OR is a salt)

  • Saturated aqueous NaHCO3 solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous MgSO4 or Na2SO4

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM or DMF.

  • If the amine component (H-AA-OR) is provided as a hydrochloride or TFA salt, add it to the solution along with one equivalent of a tertiary base like DIPEA or NMM to liberate the free amine.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add DIC (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup:

    • Filter the reaction mixture to remove the diisopropylurea (DIU) byproduct if it precipitates.

    • Dilute the filtrate with a larger volume of an organic solvent like Ethyl Acetate.

    • Wash the organic phase sequentially with 5% aqueous HCl (if DIPEA/NMM was used), saturated aqueous NaHCO3, and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude peptide.

  • Purification: Purify the crude product using flash column chromatography or preparative HPLC. For histidine-containing peptides, which can be hydrophilic, reversed-phase HPLC with a C18 column and a water/acetonitrile gradient containing 0.1% TFA is often effective.[15][16]

Protocol 2: Coupling via Phosphonium Reagent (PyBOP)

This protocol utilizes (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), a highly efficient coupling reagent.

Materials:

  • This compound

  • Amino acid/peptide ester (H-AA-OR)

  • PyBOP

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Standard aqueous workup solutions (as in Protocol 1)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and the amine component H-AA-OR (1.0 eq.) in anhydrous DMF.

  • Add PyBOP (1.1 eq.) to the solution.

  • Add DIPEA (2.0-2.5 eq.) to the reaction mixture and stir at room temperature. The base is critical for the reaction mechanism of onium salts.

  • Stir for 1-3 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup:

    • Pour the reaction mixture into a large volume of cold water or 0.5 M HCl to precipitate the product.

    • Alternatively, dilute with Ethyl Acetate and perform aqueous washes as described in Protocol 1. The byproducts from PyBOP are generally water-soluble.

    • If a precipitate forms, collect it by filtration, wash with water and diethyl ether, and dry under vacuum.

  • Purification: Purify the crude product as described in Protocol 1.

Visualized Workflows and Mechanisms

General Workflow for Solution-Phase Dipeptide Synthesis

The following diagram outlines the fundamental steps involved in synthesizing a dipeptide using protecting group chemistry in solution.

G General Workflow for Solution-Phase Dipeptide Synthesis cluster_0 Reactant Preparation cluster_1 Core Synthesis Cycle cluster_2 Chain Elongation / Finalization AA1 Amino Acid 1 (e.g., this compound) Coupling Peptide Coupling (e.g., DIC/HOBt) AA1->Coupling AA2 Amino Acid 2 (e.g., H-Leu-OMe) AA2->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Crude Dipeptide Purify1 Purification (Chromatography) Workup->Purify1 Deprotection Selective N- or C-Terminal Deprotection Purify1->Deprotection Protected Dipeptide Deprotection->Coupling For Tripeptide+ FinalPurify Final Purification & Characterization Deprotection->FinalPurify Final Dipeptide

Caption: A flowchart illustrating the key stages of solution-phase peptide synthesis.

Mechanism of Carbodiimide Activation with HOBt

This diagram illustrates how carbodiimides activate a carboxylic acid and how HOBt intervenes to create a more stable, less racemization-prone active ester.

G Mechanism of DIC/HOBt Activation Z_His Z-D-His-COOH Carboxylic Acid Isourea O-Acylisourea Adduct Highly Reactive (Racemization Prone) Z_His->Isourea DIC DIC Carbodiimide DIC->Isourea OBt_Ester OBt Active Ester Less Reactive (Racemization Suppressed) Isourea->OBt_Ester Reaction with HOBt Peptide {Dipeptide | + DIU + HOBt} Isourea->Peptide Direct (Fast, Risky) Path HOBt HOBt Additive HOBt->OBt_Ester OBt_Ester->Peptide Safer (Slower) Path Amine H₂N-R' Amine Component Amine->Peptide

Caption: Reaction pathway for carbodiimide-mediated peptide coupling with HOBt.

References

Application Notes and Protocols for Z-D-His-OH Activation in Amide Bond Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the activation of N-α-Benzyloxycarbonyl-D-histidine (Z-D-His-OH) to facilitate amide bond formation. The protocols emphasize methods that mitigate the high risk of racemization associated with histidine residues.

Introduction

The coupling of histidine residues in peptide synthesis presents a significant challenge due to the propensity of the α-carbon to undergo epimerization during the carboxyl group activation step. The imidazole ring in the side chain can act as an intramolecular base, catalyzing the abstraction of the α-proton and leading to a loss of stereochemical integrity.[1] This document outlines several effective activation methods for this compound, providing quantitative data on their efficiency and impact on racemization, along with detailed experimental protocols.

Key Activation Methods and Reagents

Several classes of coupling reagents are commonly employed for amide bond formation. For histidine, the choice of reagent and the addition of racemization-suppressing additives are critical. The most effective methods utilize phosphonium salts, aminium/uronium salts, or carbodiimides in conjunction with additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[2][3]

One particularly effective reagent for suppressing histidine racemization is 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT), which has demonstrated remarkable resistance to racemization even with sensitive amino acids.[4][5]

Quantitative Data Summary

The following tables summarize the performance of various coupling methods in terms of yield and racemization control during the coupling of histidine derivatives.

Table 1: Racemization in Fmoc-D-His(Trt)-OH Coupling on Solid Phase

EntryCoupling Reagent/AdditiveD/L Ratio (%)
1DIC / HOAt1.9
2DIC / HOBt5.1
3DIC / OxymaPure3.0

Data adapted from solid-phase synthesis of H-Gly-His-Phe-NH2, demonstrating the relative effectiveness of different additives in suppressing racemization of a histidine residue.[6]

Table 2: Yields of Z-Dipeptides using DEPBT with HisOMe·2HCl

EntryCarboxyl ComponentProductYield (%)
1Boc-Tyr(Bzl)-OHBoc-Tyr(Bzl)-HisOMe81.0
2Boc-Phe-OHBoc-Phe-HisOMe63.7
3Boc-Trp-OHBoc-Trp-HisOMe70.7
4Z-Phe-OHZ-Phe-HisOMe70.0

Data from solution-phase synthesis, highlighting the high yields achievable with DEPBT for coupling various protected amino acids to a histidine methyl ester.[5]

Reaction Mechanisms and Workflows

Histidine Racemization Pathway

The primary mechanism for histidine racemization involves the intramolecular abstraction of the α-proton by the π-nitrogen of the imidazole side chain upon activation of the carboxyl group.[1] This leads to the formation of a planar enolate intermediate, which can be protonated from either face, resulting in a mixture of D and L isomers.

G cluster_0 Activation and Racemization of this compound Z_His_OH This compound Activated_Ester Activated Ester Intermediate (e.g., O-Acylisourea) Z_His_OH->Activated_Ester Coupling Reagent (e.g., DIC) Enolate Planar Enolate Intermediate (Achiral) Activated_Ester->Enolate Intramolecular Base Catalysis (Imidazole Nπ) Z_D_His_Peptide Z-D-His-Peptide (Desired Product) Activated_Ester->Z_D_His_Peptide Nucleophilic Attack (Amine) Z_L_His_Peptide Z-L-His-Peptide (Racemized Product) Enolate->Z_L_His_Peptide Protonation Enolate->Z_D_His_Peptide Protonation

Caption: Racemization mechanism of this compound during amide bond formation.

General Experimental Workflow

The following diagram illustrates a typical workflow for the solution-phase coupling of this compound.

G cluster_1 Solution-Phase Coupling Workflow Start Dissolve this compound and Additive (e.g., Oxyma) Cool Cool to 0°C Start->Cool Add_Reagent Add Coupling Reagent (e.g., DIC) Cool->Add_Reagent Preactivate Pre-activation (2-5 min) Add_Reagent->Preactivate Add_Amine Add Amine Component and Base (e.g., DIPEA) Preactivate->Add_Amine React_Cold React at 0°C (e.g., 1 hour) Add_Amine->React_Cold React_RT React at Room Temperature (e.g., Overnight) React_Cold->React_RT Workup Aqueous Workup (Acid/Base Washes) React_RT->Workup Purify Purification (e.g., Chromatography) Workup->Purify End Isolated Peptide Purify->End

Caption: General workflow for solution-phase this compound amide coupling.

Experimental Protocols

Note: These protocols are general guidelines and may require optimization based on the specific amine component and reaction scale. Always conduct reactions in a well-ventilated fume hood and use appropriate personal protective equipment.

Protocol 1: High-Yield, Low-Racemization Coupling using DEPBT

This protocol is recommended for couplings where minimizing racemization is the highest priority.[4][7]

Materials:

  • This compound (1.0 eq)

  • Amine component (e.g., amino acid ester hydrochloride) (1.0 eq)

  • DEPBT (1.1 - 1.2 eq)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) and the amine component (1.0 eq) in anhydrous THF or DMF (approx. 10 mL per mmol of this compound).

  • Add the base (DIPEA or TEA, 3.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add DEPBT (1.1 - 1.2 eq) to the cooled solution in one portion.

  • Stir the reaction mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash successively with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude peptide by flash column chromatography or recrystallization.

Protocol 2: Standard HBTU/HOBt Mediated Coupling

This is a widely used and reliable method for peptide coupling. The addition of HOBt is crucial for suppressing racemization.[8][9]

Materials:

  • This compound (1.0 eq)

  • Amine component (1.0 eq)

  • HBTU (1.0 eq)

  • HOBt (1.0 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), HBTU (1.0 eq), and HOBt (1.0 eq) in anhydrous DMF (5-10 mL per mmol of this compound).

  • Stir the mixture at room temperature for 5-10 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the amine component (1.0 eq) in a minimal amount of DMF.

  • Add DIPEA (2.0 eq) to the amine solution.

  • Add the amine/DIPEA solution to the pre-activated this compound mixture.

  • Stir the reaction at room temperature for 2-4 hours or until completion as monitored by TLC.

  • Dilute the reaction mixture with ethyl acetate and perform an aqueous workup as described in Protocol 1 (Step 8).

  • Dry, concentrate, and purify the product as described in Protocol 1 (Steps 9-10).

Protocol 3: Carbodiimide Coupling with OxymaPure (DIC/OxymaPure)

This method utilizes a modern additive, OxymaPure, which has been shown to be highly effective at suppressing racemization, sometimes outperforming HOBt.[6][10]

Materials:

  • This compound (1.0 eq)

  • Amine component (1.0 eq)

  • OxymaPure (1.0 eq)

  • Diisopropylcarbodiimide (DIC) (1.0 eq)

  • DIPEA (1.0 eq)

  • Anhydrous DMF

Procedure:

  • To a solution of this compound (1.0 eq) and OxymaPure (1.0 eq) in anhydrous DMF (5 mL per mmol), cool the flask to 0°C.

  • Add DIC (1.0 eq) to the cooled mixture and stir for 5 minutes for pre-activation.[10]

  • Add the amine component (1.0 eq) followed by DIPEA (1.0 eq).

  • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and continue stirring overnight.[10]

  • Monitor the reaction by TLC.

  • Once complete, dilute the mixture with ethyl acetate.

  • Filter to remove the diisopropylurea byproduct.

  • Perform an aqueous workup, dry the organic phase, concentrate, and purify the product as described in Protocol 1.

References

Application Notes and Protocols for the Coupling of Z-D-His-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The efficient incorporation of histidine residues into peptide sequences is a critical aspect of peptide synthesis and drug development. Z-D-His-OH (Nα-Carbobenzyloxy-D-histidine) is a commonly used building block in this process. The choice of coupling reagent and protocol significantly impacts the efficiency of the reaction, influencing yield, purity, and the degree of racemization. Histidine is particularly susceptible to racemization at the α-carbon during activation, making the selection of an appropriate coupling strategy paramount to ensure the stereochemical integrity of the final peptide.[1] This document provides a detailed overview of various coupling reagents for this compound, presenting comparative data and experimental protocols to guide researchers in selecting the optimal conditions for their specific application.

Data Presentation: Coupling Efficiency of this compound with Different Reagents

The following table summarizes the performance of various coupling reagents for the incorporation of this compound. The data is compiled from literature sources and provides a comparative overview of expected yields, purity, and key considerations for each reagent.

Coupling Reagent/SystemTypical YieldRacemization RiskKey AdvantagesKey DisadvantagesRecommended Use Case
EDC/HOBt Good to ExcellentModerateReadily available, cost-effective, water-soluble byproducts.[2]Can be sluggish with electron-deficient amines.[2]General solution-phase and solid-phase synthesis.
DIC/HOBt Good to ExcellentModerateSoluble urea byproduct in organic solvents, suitable for solid-phase synthesis.Potential for racemization with sensitive amino acids like histidine.[3]Standard solid-phase peptide synthesis (SPPS).
HBTU/DIPEA HighLow to ModerateFast reaction times, high efficiency.[4]Potential for guanidinylation of the N-terminus if used in excess.[1]Rapid and efficient solid-phase synthesis.
HATU/DIPEA Very HighLowFaster and more efficient than HBTU with less epimerization.[4]Higher cost compared to HBTU.Difficult couplings and synthesis of complex peptides.
PyBOP/DIPEA HighLowEfficient coupling with minimal racemization.[5]Byproducts can be difficult to remove in solution-phase.Both solution-phase and solid-phase synthesis, especially for sensitive amino acids.
DEPBT HighVery LowRemarkably resistant to racemization, especially for histidine derivatives.[5][6]Coupling of racemization-prone amino acids like this compound.
COMU/DIPEA Very HighVery LowHigh efficiency, low racemization, safer than benzotriazole-based reagents.[7]Both solution-phase and solid-phase synthesis, particularly when safety and efficiency are critical.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific substrate and desired outcome.

Protocol 1: Coupling of this compound using EDC/HOBt in Solution Phase

This protocol is suitable for the coupling of this compound to an amine component in a solution-phase synthesis.

Materials:

  • This compound

  • Amine component (e.g., an amino acid ester hydrochloride)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • 1N aqueous hydrochloric acid solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in DCM or DMF.

  • Add the amine component (1 equivalent) to the solution. If the amine is a hydrochloride salt, add DIPEA (1 equivalent) to neutralize.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 equivalents) to the reaction mixture portion-wise while stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Solid-Phase Coupling of this compound using HBTU/DIPEA

This protocol describes the coupling of this compound to a resin-bound peptide in a solid-phase synthesis.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF) for Fmoc deprotection (if applicable)

Procedure:

  • Swell the resin in DMF for 30 minutes.

  • If the N-terminus is Fmoc-protected, deprotect by treating the resin with 20% piperidine in DMF for 20 minutes.

  • Wash the resin thoroughly with DMF and DCM.

  • In a separate vessel, dissolve this compound (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

  • Pre-activate the mixture for 2-5 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a qualitative test such as the Kaiser test.

  • If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF and DCM.

Protocol 3: Low-Racemization Coupling of this compound using DEPBT

This protocol is recommended for couplings where minimizing racemization of the histidine residue is critical.

Materials:

  • This compound

  • Amine component (solution or solid-phase)

  • 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT)

  • N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound (1.5 equivalents) and the amine component (1 equivalent, if in solution) in DMF. For solid-phase, swell the resin in DMF.

  • Add DIPEA (3 equivalents) to the reaction mixture.

  • Add DEPBT (1.5 equivalents) to the mixture.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction progress.

  • For solution-phase synthesis, work up as described in Protocol 1.

  • For solid-phase synthesis, wash the resin as described in Protocol 2.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general workflows for solution-phase and solid-phase peptide coupling of this compound.

Solution_Phase_Coupling Solution-Phase Coupling Workflow for this compound cluster_reactants Reactants cluster_activation Activation cluster_reaction Reaction cluster_workup Work-up & Purification This compound This compound Reaction_Vessel Reaction in Solution (DMF or DCM) This compound->Reaction_Vessel Amine Amine Component Amine->Reaction_Vessel Coupling_Reagent Coupling Reagent (e.g., EDC, DEPBT) Coupling_Reagent->Reaction_Vessel Additive Additive (e.g., HOBt) Additive->Reaction_Vessel Workup Aqueous Work-up Reaction_Vessel->Workup Reaction Completion Purification Column Chromatography Workup->Purification Coupled Product Coupled Product Purification->Coupled Product

Caption: Workflow for solution-phase coupling of this compound.

Solid_Phase_Coupling Solid-Phase Peptide Synthesis (SPPS) Cycle for this compound cluster_coupling Coupling Step Resin Resin-bound Peptide (Free N-terminus) Deprotection N-terminal Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection Washing1 Wash (DMF, DCM) Deprotection->Washing1 Coupling Couple to Resin Washing1->Coupling Z_His_OH This compound Activation Pre-activation Z_His_OH->Activation Coupling_Reagent Coupling Reagent (e.g., HBTU, DEPBT) Coupling_Reagent->Activation Base Base (e.g., DIPEA) Base->Activation Activation->Coupling Washing2 Wash (DMF, DCM) Coupling->Washing2 Kaiser Kaiser Test Washing2->Kaiser Repeat Repeat Coupling Kaiser->Repeat Positive Next_Cycle Proceed to Next Cycle or Cleavage Kaiser->Next_Cycle Negative Repeat->Coupling

References

Application Notes and Protocols for the Deprotection of the Cbz Group from Z-D-His-OH Residues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Cbz or Z) group is a widely utilized amine protecting group in peptide synthesis and medicinal chemistry due to its stability under a range of conditions. However, its efficient and clean removal from sensitive amino acid residues, such as histidine, is crucial to avoid side reactions and maintain stereochemical integrity. The imidazole side chain of histidine presents unique challenges, including susceptibility to racemization and other unwanted modifications.[1][2] This document provides detailed application notes and experimental protocols for the deprotection of the Cbz group from N-α-Cbz-D-histidine (Z-D-His-OH), focusing on common and effective methodologies.

Deprotection Methodologies: A Comparative Overview

Several methods are available for the cleavage of the Cbz group. The choice of method depends on the overall synthetic strategy, the presence of other sensitive functional groups in the molecule, and the desired scale of the reaction. The most common approaches are catalytic hydrogenation, catalytic transfer hydrogenation, and acidic hydrolysis.

Deprotection MethodKey Reagents & ConditionsAdvantagesPotential Challenges & Side Reactions
Catalytic Hydrogenation H₂ gas, Pd/C catalyst, typically in an alcohol solvent (e.g., Methanol, Ethanol).[3]High efficiency, clean byproducts (toluene and CO₂).[3]Requires specialized hydrogenation equipment; potential for catalyst poisoning; risk of over-reduction of other functional groups.
Catalytic Transfer Hydrogenation Hydrogen donor (e.g., formic acid, ammonium formate), Pd/C catalyst, in a suitable solvent.[4]Avoids the use of flammable H₂ gas; generally milder conditions.[4]May require elevated temperatures; incomplete reactions can occur; potential for side reactions depending on the hydrogen donor.
Acidic Hydrolysis Strong acids such as HBr in acetic acid (HBr/AcOH) or HCl in organic solvents.[3][5]Metal-free; useful when catalytic methods are incompatible with other functional groups.[5]Harsh conditions can lead to side reactions, including racemization and degradation of acid-labile groups.[3]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation

This protocol describes the deprotection of this compound using hydrogen gas and a palladium on carbon (Pd/C) catalyst. This method is highly efficient but requires careful handling of the flammable hydrogen gas and the pyrophoric catalyst.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH), reagent grade

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Celite®

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • Filtration apparatus

Procedure:

  • In a suitable reaction vessel, dissolve this compound (1.0 eq) in methanol.

  • Carefully add 10% Pd/C (typically 10-20% by weight of the starting material) to the solution.

  • Seal the reaction vessel and purge the system with an inert gas (nitrogen or argon) to remove any oxygen.

  • Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm or using a hydrogen-filled balloon) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). The reaction is typically complete within 2-24 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude D-histidine.

Quantitative Data:

ParameterValue
Typical Yield >95%
Reaction Time 2 - 24 hours
Temperature Room Temperature
Pressure 1 - 4 atm
Catalyst Loading 10 - 20 wt%
Protocol 2: Catalytic Transfer Hydrogenation with Formic Acid

This method avoids the use of hydrogen gas by employing formic acid as a hydrogen donor in the presence of a palladium catalyst. It is a convenient alternative to traditional hydrogenation.[4]

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH), reagent grade

  • Formic acid (HCOOH), reagent grade

  • Inert gas (Nitrogen or Argon)

  • Celite®

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

  • Carefully add 10% Pd/C (typically 10-20% by weight of the starting material).

  • To the stirred suspension, add formic acid (2-5 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40 °C) to increase the reaction rate.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-6 hours.

  • Upon completion, dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the catalyst. Wash the filter cake with methanol.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude D-histidine.

Quantitative Data:

ParameterValue
Typical Yield 90 - 98%
Reaction Time 1 - 6 hours
Temperature Room Temperature to 40 °C
Formic Acid 2 - 5 equivalents
Catalyst Loading 10 - 20 wt%
Protocol 3: Acidic Hydrolysis with HBr in Acetic Acid

This protocol is suitable for substrates that are sensitive to catalytic reduction. The harsh acidic conditions require careful control to minimize side reactions.[3]

Materials:

  • This compound

  • 33% Hydrogen bromide in acetic acid (HBr/AcOH)

  • Diethyl ether

  • Centrifuge (optional)

Procedure:

  • Place this compound (1.0 eq) in a dry reaction vial.

  • Add a solution of 33% HBr in acetic acid (typically a 5-10 fold excess by volume).

  • Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, precipitate the product by adding a large volume of cold diethyl ether to the reaction mixture.

  • Collect the precipitated solid by filtration or centrifugation, washing thoroughly with diethyl ether to remove acetic acid and benzyl bromide.

  • Dry the solid product under vacuum. The product is typically obtained as the hydrobromide salt.

Quantitative Data:

ParameterValue
Typical Yield 85 - 95%
Reaction Time 1 - 4 hours
Temperature Room Temperature
Reagent 33% HBr in Acetic Acid

Potential Side Reactions and Mitigation Strategies

The deprotection of Cbz-histidine can be accompanied by several side reactions, primarily related to the reactive nature of the imidazole ring.

  • Racemization: The chiral center of histidine is susceptible to racemization, especially under harsh basic or acidic conditions, or at elevated temperatures.[1][6][7] The free imidazole side chain can act as a base, promoting epimerization.[1]

    • Mitigation: Employing milder deprotection methods like catalytic transfer hydrogenation at room temperature is recommended. If acidic conditions are necessary, minimizing reaction time and temperature is crucial.

  • Alkylation of the Imidazole Ring: In acidic deprotection with HBr/AcOH, the benzyl cation formed as a byproduct can potentially alkylate the imidazole ring.

    • Mitigation: Using scavengers, such as anisole or thioanisole, in the reaction mixture can help to trap the benzyl cation.

  • Catalyst Poisoning: The imidazole moiety of histidine can sometimes coordinate to the palladium catalyst, leading to deactivation and incomplete reactions.

    • Mitigation: Increasing the catalyst loading or performing the reaction in a slightly acidic medium can sometimes overcome this issue.

Visualizing the Deprotection Workflow

cluster_start Starting Material cluster_methods Deprotection Methods cluster_reagents Reagents & Conditions cluster_product Product cluster_byproducts Byproducts Z_His This compound Method1 Catalytic Hydrogenation Z_His->Method1 Method2 Catalytic Transfer Hydrogenation Z_His->Method2 Method3 Acidic Hydrolysis Z_His->Method3 Reagents1 H₂, Pd/C, MeOH, RT Method1->Reagents1 Byproducts Toluene + CO₂ Method1->Byproducts Reagents2 HCOOH or HCOONH₄, Pd/C, MeOH, RT-40°C Method2->Reagents2 Method2->Byproducts Reagents3 HBr/AcOH, RT Method3->Reagents3 Method3->Byproducts Benzyl Bromide + CO₂ His D-His-OH Reagents1->His Reagents2->His Reagents3->His Start Select Deprotection Method for this compound Q_Sensitive_Groups Are other reducible groups present? Start->Q_Sensitive_Groups Q_H2_Available Is hydrogenation equipment available? Q_Sensitive_Groups->Q_H2_Available No Method_Acid Acidic Hydrolysis (e.g., HBr/AcOH) Q_Sensitive_Groups->Method_Acid Yes A_Yes_Sensitive Yes A_No_Sensitive No Method_Transfer Catalytic Transfer Hydrogenation Q_H2_Available->Method_Transfer No Method_Catalytic Catalytic Hydrogenation Q_H2_Available->Method_Catalytic Yes A_Yes_H2 Yes A_No_H2 No Consider_Side_Reactions Consider potential side reactions (racemization, alkylation) Method_Acid->Consider_Side_Reactions

References

Application Notes and Protocols for the Incorporation of Z-D-His-OH into Unnatural Peptide Sequences

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of the unnatural amino acid Z-D-His-OH (N-α-benzyloxycarbonyl-D-histidine) into peptide sequences using solid-phase peptide synthesis (SPPS). This document outlines the key applications, detailed experimental protocols, potential challenges, and relevant biological pathways associated with peptides containing D-histidine.

Introduction to this compound and its Significance

This compound is a protected form of the D-enantiomer of histidine, where the alpha-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group. The incorporation of D-amino acids, such as D-histidine, into peptide sequences is a widely employed strategy in drug discovery and development to enhance peptide stability and efficacy.

Key Advantages of Incorporating D-Histidine:

  • Increased Proteolytic Stability: Peptides containing D-amino acids are more resistant to degradation by endogenous proteases, leading to a longer in vivo half-life.

  • Enhanced Receptor Binding Affinity: The altered stereochemistry can lead to a more favorable conformation for receptor binding, potentially increasing the potency of peptide-based drugs.

  • Improved Pharmacokinetic Properties: The increased stability contributes to improved pharmacokinetic profiles, allowing for less frequent dosing.

The Z-protecting group is a classic urethane-type protecting group that is stable to the acidic and basic conditions commonly used in Boc and Fmoc SPPS chemistries, respectively. However, it requires specific deprotection methods, such as catalytic hydrogenation or strong acids like HBr in acetic acid.[1]

Key Applications of this compound in Unnatural Peptide Synthesis

The primary application for the incorporation of this compound is in the synthesis of peptide hormone analogs, particularly Gonadotropin-Releasing Hormone (GnRH) agonists and antagonists.

Gonadotropin-Releasing Hormone (GnRH) Analogs

Native GnRH is a decapeptide that plays a crucial role in regulating the reproductive system. Substitution of the glycine at position 6 with a D-amino acid, such as D-histidine, significantly increases the biological activity and stability of the resulting analog. These analogs are used in the treatment of hormone-dependent cancers (prostate, breast), endometriosis, and in assisted reproductive technologies.

Workflow for the Synthesis of a GnRH Analog using this compound:

gnrh_synthesis_workflow cluster_resin_prep Resin Preparation cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage and Deprotection cluster_purification Purification and Analysis resin Rink Amide Resin swell Swell Resin in DMF resin->swell deprotection Fmoc Deprotection (20% Piperidine/DMF) swell->deprotection coupling Amino Acid Coupling (HBTU/HOBt/DIPEA) deprotection->coupling wash DMF Wash coupling->wash wash->deprotection zdhis_coupling This compound Coupling (Special Conditions) wash->zdhis_coupling At appropriate cycle cleavage_cocktail TFA Cleavage Cocktail (TFA/TIS/H2O) wash->cleavage_cocktail zdhis_coupling->wash z_deprotection Z-Group Deprotection (Catalytic Hydrogenation or HBr/AcOH) cleavage_cocktail->z_deprotection hplc RP-HPLC Purification z_deprotection->hplc ms Mass Spectrometry (Verification) hplc->ms

Caption: General workflow for synthesizing a GnRH analog incorporating this compound.

Experimental Protocols

This section provides detailed protocols for the incorporation of this compound using a standard Fmoc/tBu solid-phase peptide synthesis strategy.

Materials and Reagents
Reagent/MaterialSupplierGrade
Rink Amide MBHA resin (0.5-0.8 mmol/g)VariousPeptide synthesis grade
This compoundAapptec, OthersPeptide synthesis grade
Fmoc-protected amino acidsVariousPeptide synthesis grade
N,N-Dimethylformamide (DMF)VariousPeptide synthesis grade
Dichloromethane (DCM)VariousACS grade
PiperidineVariousACS grade
HBTU (HATU or HCTU can also be used)VariousPeptide synthesis grade
HOBt (or Oxyma)VariousPeptide synthesis grade
N,N-Diisopropylethylamine (DIPEA)VariousPeptide synthesis grade
Trifluoroacetic acid (TFA)VariousReagent grade
Triisopropylsilane (TIS)VariousReagent grade
Palladium on Carbon (10%)VariousCatalyst grade
Acetic Acid (AcOH)VariousGlacial
Hydrogen Bromide in Acetic Acid (33% w/w)VariousReagent grade
Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol is for a standard 0.1 mmol scale synthesis.

  • Resin Swelling:

    • Place 200 mg of Rink Amide MBHA resin in a peptide synthesis vessel.

    • Add 5 mL of DMF and allow the resin to swell for 30 minutes with occasional agitation.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add 5 mL of 20% (v/v) piperidine in DMF to the resin.

    • Agitate for 5 minutes and drain.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 5 mL).

  • Amino Acid Coupling (Standard Fmoc-amino acids):

    • In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and HOBt (0.4 mmol, 4 eq.) in 2 mL of DMF.

    • Add DIPEA (0.8 mmol, 8 eq.) and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours.

    • Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling step.

  • Incorporation of this compound:

    • Follow the same procedure as in step 3 for the coupling of this compound. Due to the risk of racemization with histidine, ensure efficient coupling and consider using a coupling additive like Oxyma in place of HOBt.

  • Repeat Cycles:

    • Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled.

Cleavage and Deprotection

Method 1: Catalytic Hydrogenation for Z-group removal

This method is milder and suitable for peptides that do not contain other reducible groups.

  • Initial Cleavage from Resin:

    • After the final Fmoc deprotection, wash the resin with DCM (3 x 5 mL) and dry under vacuum.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O.

    • Add 5 mL of the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet. At this stage, the Z-group is still attached to the D-histidine.

  • Z-group Deprotection:

    • Dissolve the crude peptide in a suitable solvent (e.g., methanol, DMF, or a mixture).

    • Add 10% Palladium on carbon (Pd/C) catalyst (approximately 10-20% by weight of the peptide).

    • Bubble hydrogen gas through the solution or perform the reaction under a hydrogen atmosphere (balloon) with vigorous stirring for 4-16 hours.

    • Monitor the reaction by HPLC-MS.

    • Once complete, filter the reaction mixture through a celite pad to remove the Pd/C catalyst.

    • Evaporate the solvent to obtain the fully deprotected peptide.

Method 2: HBr in Acetic Acid for Z-group removal

This is a harsher method and should be used with caution, as it can lead to side reactions.

  • Follow step 1 of Method 1 to obtain the crude peptide with the Z-group intact.

  • Z-group Deprotection:

    • Dissolve the crude peptide in glacial acetic acid.

    • Add a solution of 33% HBr in acetic acid (2-3 equivalents per Z-group).

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the reaction by HPLC-MS.

    • Upon completion, precipitate the peptide by adding the reaction mixture to cold diethyl ether.

    • Centrifuge, decant, and dry the peptide pellet.

Purification and Analysis
  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verify the identity and purity of the final peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Challenges and Mitigation Strategies

The primary challenge when incorporating histidine derivatives is the risk of racemization at the α-carbon during the activation step.

Mitigation of Histidine Racemization:

StrategyDescription
Use of Additives The addition of HOBt or, more effectively, Oxyma Pure to the coupling reaction can suppress racemization.
Choice of Coupling Reagent Carbodiimide-based reagents like DIC in the presence of an additive are generally preferred over uronium/aminium-based reagents like HBTU, which can be more basic.
Pre-activation Time Minimize the pre-activation time of the amino acid before adding it to the resin to reduce the time the activated species is susceptible to racemization.
Side-Chain Protection While this compound protects the alpha-amino group, the imidazole side chain is unprotected. For L-histidine in Fmoc synthesis, side-chain protecting groups like Trityl (Trt) or Boc are used to reduce racemization. For this compound, careful control of coupling conditions is paramount.

Biological Context: The GnRH Signaling Pathway

Peptides incorporating D-histidine, such as GnRH analogs, exert their biological effects by binding to G-protein coupled receptors (GPCRs), like the GnRH receptor (GnRHR). The binding of a GnRH agonist initiates a signaling cascade that leads to the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

GnRH Receptor Signaling Pathway:

gnrh_signaling GnRH_Agonist GnRH Agonist (containing D-His) GnRHR GnRH Receptor (GPCR) GnRH_Agonist->GnRHR Binds to G_Protein Gq/11 Protein GnRHR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Co-activates MAPK_Cascade MAPK Cascade (ERK, JNK, p38) PKC->MAPK_Cascade Activates Gene_Expression Gene Expression (LH & FSH synthesis) MAPK_Cascade->Gene_Expression Leads to LH_FSH_Secretion LH & FSH Secretion Gene_Expression->LH_FSH_Secretion Results in

References

Application Notes and Protocols for Z-D-His-OH in the Synthesis of Therapeutic Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-α-Carbobenzyloxy-D-histidine (Z-D-His-OH) in the synthesis of therapeutic peptides. The incorporation of D-amino acids, such as D-histidine, into peptide sequences is a critical strategy for enhancing their therapeutic potential by increasing resistance to enzymatic degradation and improving bioavailability.[1] This document focuses on the application of this compound in the solid-phase peptide synthesis (SPPS) of Gonadotropin-Releasing Hormone (GnRH) antagonists, a class of therapeutic peptides used in reproductive medicine and oncology.

Introduction to this compound in Therapeutic Peptide Synthesis

This compound is a protected amino acid derivative essential for the controlled and sequential assembly of peptides.[2] The carbobenzyloxy (Z or Cbz) group serves as a temporary protecting group for the α-amino functionality, preventing unwanted side reactions during the coupling of amino acids. The use of the D-enantiomer of histidine is particularly significant in the design of peptide drugs to enhance their stability against proteolysis, thereby prolonging their in-vivo half-life.[1][3] High purity of this compound is paramount to ensure the successful synthesis of the target peptide with high yield and purity, minimizing the formation of by-products.[2]

A prominent application of this compound is in the synthesis of GnRH antagonists like Cetrorelix. These peptides act on the pituitary gland to suppress the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), finding use in assisted reproductive technologies and the treatment of hormone-dependent cancers.[4][5][6]

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of GnRH antagonists using solid-phase peptide synthesis, which can be indicative of the outcomes when incorporating this compound.

Therapeutic PeptideSynthesis MethodReported YieldReported PurityReference
CetrorelixFmoc Solid-Phase Peptide SynthesisUp to 40%Up to 99%[1]
GanirelixFmoc Solid-Phase Peptide SynthesisOver 77% (total yield)Over 99.7%[7]
DegarelixFmoc Solid-Phase Peptide Synthesis99.4% (crude peptide)92% (crude peptide)[4]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Cetrorelix

This protocol outlines the manual solid-phase synthesis of Cetrorelix, a GnRH antagonist, using the Fmoc/tBu strategy. While the specific use of this compound is part of the broader category of protected D-amino acids, this protocol details the general steps for incorporating such residues.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Fmoc-protected amino acids (including a protected D-Histidine derivative like this compound or a more modern equivalent like Fmoc-D-His(Trt)-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetic anhydride

  • Pyridine

  • Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water

  • Diethyl ether

  • Acetonitrile

  • HPLC purification system

Procedure:

  • Resin Swelling and Fmoc Deprotection:

    • Swell the Fmoc-Rink Amide MBHA resin in DMF in a reaction vessel.

    • Remove the Fmoc protecting group by treating the resin with a 20% solution of piperidine in DMF.

  • Amino Acid Coupling:

    • Activate the first Fmoc-protected amino acid (e.g., Fmoc-D-Ala-OH) using HBTU/HOBt and DIPEA in DMF.

    • Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed.

    • Wash the resin thoroughly with DMF to remove excess reagents.

  • Chain Elongation:

    • Repeat the deprotection and coupling steps for each subsequent amino acid in the Cetrorelix sequence, including the protected D-Histidine derivative.

  • N-terminal Acetylation:

    • After the final amino acid coupling and Fmoc deprotection, acetylate the N-terminus by treating the peptide-resin with a solution of acetic anhydride and pyridine in DMF.

  • Cleavage and Deprotection:

    • Wash the fully assembled peptide-resin and dry it.

    • Treat the peptide-resin with a cleavage cocktail (e.g., TFA/TIS/Water) to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Collect the crude peptide by centrifugation and wash it with diethyl ether.

    • Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization:

    • Lyophilize the purified peptide fractions to obtain the final product as a white powder.

Experimental Workflow Diagram

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeated) cluster_final_steps Final Steps Resin Fmoc-Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotect_Initial Initial Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect_Initial Couple_AA Couple Fmoc-Amino Acid (HBTU/HOBt/DIPEA) Deprotect_Initial->Couple_AA Wash1 Wash (DMF) Couple_AA->Wash1 Deprotect_Cycle Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotect_Cycle Wash2 Wash (DMF) Deprotect_Cycle->Wash2 Wash2->Couple_AA Next Amino Acid Acetylation N-terminal Acetylation Wash2->Acetylation Final Amino Acid Coupled Cleavage Cleavage from Resin & Side-chain Deprotection Acetylation->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization

Caption: Experimental workflow for the solid-phase synthesis of a therapeutic peptide.

Signaling Pathway of GnRH Antagonists

GnRH antagonists, synthesized using building blocks like this compound, exert their therapeutic effect by modulating the hypothalamic-pituitary-gonadal (HPG) axis. They competitively bind to and block the GnRH receptors on the gonadotrope cells of the anterior pituitary gland.[8] This action prevents the endogenous GnRH from binding and initiating its signaling cascade, which normally leads to the synthesis and secretion of LH and FSH. The downstream effect is a rapid and reversible suppression of sex steroid production (testosterone in males and estrogen in females).[8]

GnRH Antagonist Signaling Pathway Diagram

GnRH_Antagonist_Pathway cluster_hypothalamus Hypothalamus cluster_pituitary Anterior Pituitary cluster_gonads Gonads (Testes/Ovaries) GnRH_Neuron GnRH Neuron GnRH_R GnRH Receptor GnRH_Neuron->GnRH_R GnRH Gonadotrope Gonadotrope Cell Gq_PLC Gq/11 -> PLC activation GnRH_R->Gq_PLC IP3_DAG IP3 & DAG increase Gq_PLC->IP3_DAG Ca_PKC Ca2+ release & PKC activation IP3_DAG->Ca_PKC LH_FSH LH & FSH Synthesis and Secretion Ca_PKC->LH_FSH Steroidogenesis Sex Steroid Production (Testosterone/Estrogen) LH_FSH->Steroidogenesis LH & FSH GnRH_Antagonist GnRH Antagonist (e.g., Cetrorelix) GnRH_Antagonist->GnRH_R Competitive Antagonism

Caption: Signaling pathway of GnRH and its competitive antagonism.

Logical Relationship of Synthesis and Application

The successful synthesis of therapeutic peptides like GnRH antagonists is contingent on a logical progression from the selection of high-quality starting materials to the final purified product, which then has a specific biological application.

Logical_Relationship cluster_synthesis Peptide Synthesis cluster_product Therapeutic Product cluster_application Biological Application Starting_Material High-Purity this compound SPPS Solid-Phase Peptide Synthesis (SPPS) Starting_Material->SPPS Purification Purification (RP-HPLC) SPPS->Purification Characterization Characterization (Mass Spec, HPLC) Purification->Characterization Final_Peptide Purified GnRH Antagonist (e.g., Cetrorelix) Characterization->Final_Peptide Target GnRH Receptor Final_Peptide->Target Biological_Effect Suppression of LH/FSH Target->Biological_Effect Therapeutic_Outcome Treatment of Hormone-Dependent Conditions Biological_Effect->Therapeutic_Outcome

References

Application Notes and Protocols for the Use of Z-D-His-OH in Automated Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the utilization of Nα-benzyloxycarbonyl-D-histidine (Z-D-His-OH) in automated solid-phase peptide synthesis (SPPS). The following protocols and application notes are designed to facilitate the successful incorporation of this protected amino acid into peptide sequences, addressing key aspects from reagent preparation to on-resin deprotection and potential side reactions.

Introduction to this compound in Peptide Synthesis

This compound is a derivative of the amino acid histidine where the alpha-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group. This protecting group is stable under the basic conditions used for Fmoc deprotection and the acidic conditions for Boc deprotection, making it a valuable tool in orthogonal peptide synthesis strategies.[1][2] The Z-group is known for its ability to suppress racemization during the activation of the carboxyl group, a common issue with histidine residues.[2][3] However, the imidazole side chain of histidine is reactive and prone to side reactions such as N-acylation and racemization if left unprotected.[2][4] Therefore, it is crucial to use a side-chain protected derivative of this compound for successful peptide synthesis.

An orthogonal protection strategy is essential, where the Nα-protecting group, the side-chain protecting group, and the resin linker can be cleaved under different conditions.[1] For this compound, a common strategy involves using a side-chain protecting group that is labile to trifluoroacetic acid (TFA), such as trityl (Trt) or tert-butyloxycarbonyl (Boc), while the Z-group is removed by a different method, typically hydrogenolysis.

Pre-Synthesis Preparation and Reagent Setup

Accurate preparation of all reagents is critical for the success of automated peptide synthesis. This section covers the essential steps for preparing this compound and the necessary coupling reagents.

Solubility of this compound Derivatives

The solubility of the amino acid derivative in the synthesis solvent is paramount for efficient delivery and coupling. The standard solvents used in peptide synthesis are N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[5] It is recommended to use high-purity, amine-free DMF to prevent premature deprotection of Fmoc groups if they are used elsewhere in the sequence.[6][7]

While specific solubility data for this compound derivatives is not extensively published, a concentration of 0.2 M is standard for amino acid solutions in automated peptide synthesizers. It is advisable to perform a small-scale solubility test before preparing a large volume of the solution.

Protocol for Solubility Testing:

  • Weigh a small amount of the side-chain protected this compound derivative (e.g., Z-D-His(Trt)-OH).

  • Add the appropriate volume of DMF or NMP to achieve a 0.2 M concentration.

  • Vortex or sonicate the mixture to facilitate dissolution.

  • Visually inspect for any undissolved particles. If the solution is not clear, gentle warming may be applied. If solubility issues persist, the concentration may need to be adjusted, and the synthesizer protocol modified accordingly.

Recommended Reagents and Concentrations

The following table summarizes the recommended reagents and their typical concentrations for the coupling of this compound.

ReagentAbbreviationTypical Concentration in DMF/NMPMolar Excess (relative to resin capacity)
Side-Chain Protected this compoundZ-D-His(PG)-OH0.2 M2 - 5 eq.
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTU0.5 M1.9 - 4.9 eq.
N,N'-DiisopropylcarbodiimideDIC0.5 M2 - 5 eq.
Ethyl CyanohydroxyiminoacetateOxyma Pure0.5 M2 - 5 eq.
N,N-DiisopropylethylamineDIPEA2 M4 - 10 eq.

Experimental Protocols

This section provides detailed, step-by-step protocols for the key stages of incorporating this compound into a peptide sequence using an automated peptide synthesizer.

Coupling of this compound

The choice of coupling reagent can significantly impact the efficiency of the reaction and the level of racemization. HBTU and a combination of DIC with an additive like Oxyma Pure are commonly used and have been shown to be effective.[8][9]

Protocol 1: Coupling with HBTU

  • Deprotection: Perform the Nα-deprotection of the preceding amino acid on the resin as per the standard synthesizer protocol (e.g., 20% piperidine in DMF for Fmoc deprotection).

  • Washing: Wash the resin thoroughly with DMF to remove the deprotection solution.

  • Amino Acid Delivery: Deliver the 0.2 M solution of side-chain protected this compound (2-5 equivalents) to the reaction vessel.

  • Activator and Base Delivery: Deliver the 0.5 M HBTU solution (1.9-4.9 equivalents) and 2 M DIPEA solution (4-10 equivalents) to the reaction vessel.

  • Coupling: Mix the reaction vessel for 30-60 minutes. The progress of the coupling can be monitored using a qualitative ninhydrin test.[10] If the test is positive after the initial coupling time, a second coupling may be necessary.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

Protocol 2: Coupling with DIC/Oxyma Pure

  • Deprotection: Perform the Nα-deprotection of the preceding amino acid on the resin.

  • Washing: Wash the resin thoroughly with DMF.

  • Pre-activation (Optional but Recommended): In a separate vessel, pre-activate the side-chain protected this compound (2-5 equivalents) with DIC (2-5 equivalents) and Oxyma Pure (2-5 equivalents) in DMF for 5-10 minutes.

  • Coupling: Transfer the pre-activated amino acid solution to the reaction vessel containing the resin. Mix for 30-90 minutes.

  • Washing: Wash the resin with DMF.

On-Resin Deprotection of the Z-Group

The removal of the Z-group is typically achieved by catalytic hydrogenolysis. Performing this reaction on a solid support requires careful setup to ensure efficient reaction and safe handling of the catalyst and hydrogen gas. This procedure is generally performed manually or in a semi-automated fashion outside of the main synthesizer fluidic pathways.

Protocol for On-Resin Hydrogenolysis of the Z-Group

Materials:

  • Peptide-resin with N-terminal Z-protection

  • Palladium on carbon (Pd/C) catalyst (5-10% w/w)

  • Solvent: DMF, NMP, or a mixture of DMF/methanol

  • Hydrogen source (balloon or gas cylinder with regulator)

  • Reaction vessel with appropriate agitation (e.g., shaker or bubbler)

Procedure:

  • Resin Swelling: Swell the Z-protected peptide-resin in the chosen solvent within a suitable reaction vessel.

  • Catalyst Addition: Add the Pd/C catalyst to the resin slurry. The amount of catalyst can be approximately equal to the weight of the resin.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the reaction vessel or purge the vessel with hydrogen gas from a cylinder. Ensure a positive pressure of hydrogen is maintained.

  • Agitation: Agitate the mixture vigorously to ensure good contact between the resin, solvent, catalyst, and hydrogen.

  • Reaction Time: The reaction time can vary from a few hours to overnight. The progress can be monitored by cleaving a small sample of the resin and analyzing the peptide by mass spectrometry.

  • Catalyst Removal: After the reaction is complete, carefully filter the resin to remove the Pd/C catalyst. This is a critical step to avoid contamination of the final peptide. Wash the resin extensively with the synthesis solvent.

  • Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) to remove any residual catalyst and byproducts before proceeding to the next synthesis step or final cleavage.

Safety Precautions:

  • Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care in a well-ventilated fume hood.

  • Hydrogen gas is highly flammable. Ensure there are no ignition sources nearby.

Potential Side Reactions and Troubleshooting

The incorporation of histidine, even when protected, can present challenges. Understanding and mitigating potential side reactions is key to obtaining a high-purity final product.

Racemization

Histidine is one of the amino acids most prone to racemization during peptide synthesis.[4] The use of the Z-protecting group on the α-amino group significantly reduces the risk of racemization during activation.[2] Additionally, the use of coupling additives such as Oxyma Pure can further suppress this side reaction.[9] To minimize racemization, it is also recommended to avoid prolonged pre-activation times.

Incomplete Coupling

If a ninhydrin test indicates incomplete coupling of this compound, a second coupling should be performed before proceeding to the next deprotection step. For sterically hindered sequences, extending the coupling time or increasing the excess of reagents may be necessary.

Side-Chain Protection

As emphasized earlier, the imidazole side chain of histidine must be protected. If an unprotected this compound is used, side reactions such as acylation of the imidazole ring by the activated carboxyl group of another amino acid can occur. This can lead to undesired branched peptides or other impurities. The choice of the side-chain protecting group should be orthogonal to both the Nα-Z group and the resin linker to allow for selective removal.

Data Presentation

The following table summarizes key quantitative data for the incorporation of this compound in a peptide synthesizer. The exact values may require optimization based on the specific peptide sequence and synthesizer used.

ParameterRecommended ValueNotes
Amino Acid
Z-D-His(PG)-OH Concentration0.2 MIn high-purity DMF or NMP. Confirm solubility before use.
Molar Excess of Z-D-His(PG)-OH2 - 5 eq.Higher excess may be needed for difficult couplings.
Coupling Reagents
HBTU Molar Excess1.9 - 4.9 eq.Use slightly less than the amino acid to avoid guanidinylation of the N-terminus.[10]
DIC Molar Excess2 - 5 eq.
Oxyma Pure Molar Excess2 - 5 eq.
DIPEA Molar Excess4 - 10 eq.
Reaction Conditions
Coupling Time30 - 90 minMonitor with a ninhydrin test. Double coupling may be required.
On-Resin Z-Deprotection Time2 - 24 hoursReaction progress should be monitored.
Expected Outcome
Coupling Efficiency> 99%Dependant on sequence and coupling conditions.
Racemization< 1%Z-protection and additives like Oxyma Pure help minimize racemization.

Visualizing the Workflow

The following diagrams illustrate the key processes described in these application notes.

G cluster_prep 1. Pre-Synthesis Preparation cluster_synth 2. Automated Synthesis Cycle cluster_z_deprotect 3. On-Resin Z-Group Deprotection cluster_final 4. Final Steps Solubilize Dissolve Z-D-His(PG)-OH in DMF/NMP (0.2 M) Reagents Prepare Coupling Reagents (HBTU or DIC/Oxyma, DIPEA) Deprotect Nα-Deprotection of Resin-Bound Peptide Wash1 Wash Resin (DMF) Deprotect->Wash1 Couple Couple Z-D-His(PG)-OH Wash1->Couple Wash2 Wash Resin (DMF) Couple->Wash2 Wash2->Deprotect Next Cycle Swell Swell Resin Wash2->Swell End of Z-AA Incorporation Add_Catalyst Add Pd/C Catalyst Swell->Add_Catalyst Hydrogenate Hydrogenolysis (H2) Add_Catalyst->Hydrogenate Filter Filter to Remove Catalyst Hydrogenate->Filter Wash3 Wash Resin Filter->Wash3 Continue_Synth Continue Synthesis or Proceed to Final Cleavage Wash3->Continue_Synth

Caption: Workflow for Incorporating this compound in SPPS.

G Z_His Z-D-His(PG)-OH Activated_Ester Activated Intermediate Z_His->Activated_Ester Coupling_Reagent Coupling Reagent (e.g., HBTU or DIC/Oxyma) Coupling_Reagent->Activated_Ester Coupled_Peptide Resin-Bound Peptide with added Z-D-His(PG) Activated_Ester->Coupled_Peptide Byproducts Soluble Byproducts Activated_Ester->Byproducts Resin_Peptide Resin-Bound Peptide with free N-terminus Resin_Peptide->Coupled_Peptide

Caption: Signaling Pathway for this compound Coupling.

References

Application Notes and Protocols for the Incorporation of D-Histidine into Peptidomimetics using Z-D-His-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of N-α-Cbz-D-histidine (Z-D-His-OH) in the synthesis of D-histidine-containing peptidomimetics. This document outlines detailed protocols for both solid-phase and solution-phase synthesis, purification, and characterization, along with relevant biological context and data.

Introduction

D-amino acids, such as D-histidine, are of significant interest in the design of peptidomimetics due to their ability to confer resistance to proteolytic degradation, thereby enhancing the in vivo stability and therapeutic potential of peptide-based drugs. The unique imidazole side chain of histidine plays a crucial role in the biological activity of many peptides, participating in receptor binding, catalysis, and proton transfer. The incorporation of D-histidine can therefore lead to novel peptidomimetics with improved pharmacokinetic profiles and potentially altered receptor affinities and selectivities.

This compound is a commonly used building block for introducing D-histidine into peptide sequences. The benzyloxycarbonyl (Z) protecting group on the α-amino group is stable under a variety of coupling conditions and can be removed by catalytic hydrogenation, providing an orthogonal protection strategy in combination with other protecting groups.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference.

PropertyValue
CAS Number 67424-93-5[1]
Molecular Formula C₁₄H₁₅N₃O₄[1]
Molecular Weight 289.29 g/mol [1]
Melting Point 161-163 °C[1]
Appearance White to light yellow crystalline powder[1]
Solubility Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone[1]
Storage 2-8 °C, sealed in a dry environment[1]

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) of a D-Histidine-Containing Peptide

This protocol describes the manual solid-phase synthesis of a model tripeptide, Ac-D-His-Ala-Phe-NH₂, on a Rink Amide resin using this compound.

Workflow for Solid-Phase Peptide Synthesis

spss_workflow Resin Rink Amide Resin Swell Swell Resin (DMF) Resin->Swell Fmoc_Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotect1 Wash1 Wash (DMF, DCM) Fmoc_Deprotect1->Wash1 Couple_Phe Couple Fmoc-Phe-OH (HBTU/DIPEA) Wash1->Couple_Phe Wash2 Wash (DMF, DCM) Couple_Phe->Wash2 Fmoc_Deprotect2 Fmoc Deprotection (20% Piperidine/DMF) Wash2->Fmoc_Deprotect2 Wash3 Wash (DMF, DCM) Fmoc_Deprotect2->Wash3 Couple_Ala Couple Fmoc-Ala-OH (HBTU/DIPEA) Wash3->Couple_Ala Wash4 Wash (DMF, DCM) Couple_Ala->Wash4 Fmoc_Deprotect3 Fmoc Deprotection (20% Piperidine/DMF) Wash4->Fmoc_Deprotect3 Wash5 Wash (DMF, DCM) Fmoc_Deprotect3->Wash5 Couple_DHis Couple this compound (HATU/DIPEA) Wash5->Couple_DHis Wash6 Wash (DMF, DCM) Couple_DHis->Wash6 Acetylation N-terminal Acetylation (Acetic Anhydride/DIPEA) Wash6->Acetylation Wash7 Wash (DMF, DCM) Acetylation->Wash7 Cleavage Cleavage & Deprotection (TFA/TIS/H₂O) Wash7->Cleavage Precipitation Precipitate & Wash (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization Final_Peptide Ac-D-His-Ala-Phe-NH₂ Lyophilization->Final_Peptide solution_phase_workflow Start This compound + H-Ala-OMe.HCl Activation Activate this compound (EDC/HOBt) Start->Activation Coupling Couple with H-Ala-OMe (in DMF with DIPEA) Activation->Coupling Workup Aqueous Workup (EtOAc extraction) Coupling->Workup Purification Purification (Silica Gel Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product Z-D-His-Ala-OMe Characterization->Final_Product antitumor_mechanism cluster_tumor Tumor Microenvironment (Acidic pH) Peptide_inactive Peptidomimetic (Low Charge at pH 7.4) Protonation Protonation of Histidine Imidazole Rings Peptide_inactive->Protonation Low pH Peptide_active Active Peptidomimetic (High Positive Charge) Protonation->Peptide_active Membrane_Interaction Electrostatic Interaction with Negatively Charged Cancer Cell Membrane Peptide_active->Membrane_Interaction Membrane_Disruption Membrane Disruption & Pore Formation Membrane_Interaction->Membrane_Disruption Cell_Lysis Cell Lysis & Death Membrane_Disruption->Cell_Lysis

References

Fmoc vs. Cbz Protection for D-Histidine in Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed comparison of Fmoc (9-fluorenylmethyloxycarbonyl) and Cbz (carboxybenzyl) protecting groups for the incorporation of D-histidine in peptide synthesis. The choice of protecting group strategy is critical for achieving high purity, yield, and stereochemical integrity of the final peptide, particularly with a sensitive amino acid like histidine, which is prone to racemization.

Introduction to Protecting Groups in Peptide Synthesis

In peptide synthesis, protecting groups are essential to prevent unwanted side reactions at the α-amino group and reactive side chains of amino acids. The selection of an appropriate protecting group is dictated by its stability under coupling conditions and the mildness of its removal (deprotection) conditions. Fmoc and Cbz are two of the most well-established Nα-protecting groups, each with distinct chemical properties that influence their application.

Fmoc (9-fluorenylmethyloxycarbonyl): The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS). Its key advantage is its lability to mild basic conditions, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). This allows for an orthogonal protection strategy where acid-labile groups are used for side-chain protection.[1]

Cbz (Carboxybenzyl): The Cbz group, also known as Z-group, was historically significant in the development of peptide synthesis.[2] It is stable to acidic and mild basic conditions but is typically removed by catalytic hydrogenolysis.[3] While widely used in solution-phase synthesis, its application in solid-phase synthesis is less common due to challenges with on-resin deprotection.

The Challenge of D-Histidine Incorporation and Racemization

Histidine is one of the most challenging amino acids to incorporate into a peptide sequence due to the high propensity of its chiral center to racemize during the activation step of peptide coupling.[4][5] The imidazole side chain of histidine can act as an intramolecular base, abstracting the α-proton of the activated amino acid and leading to the formation of a planar enolate intermediate, which can be protonated from either face to yield a mixture of L- and D-isomers.[6][7] When synthesizing peptides with D-histidine, this can lead to contamination with the corresponding L-histidine diastereomer, compromising the purity and biological activity of the final product.

To mitigate racemization, protection of the imidazole side chain is crucial. For Fmoc-based strategies, several side-chain protecting groups have been developed, with the most common being the trityl (Trt) group.[8] However, even with side-chain protection, the choice of Nα-protecting group and coupling conditions significantly impacts the stereochemical outcome.

Comparison of Fmoc and Cbz Protection for D-Histidine

FeatureFmoc ProtectionCbz Protection
Nα-Deprotection Condition Mild base (e.g., 20% piperidine in DMF)Catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acid (e.g., HBr/AcOH)
Orthogonality in SPPS High, compatible with acid-labile side-chain protecting groups (e.g., tBu, Trt, Boc)Low in standard SPPS, as hydrogenolysis on a solid support can be challenging and strong acid deprotection is not orthogonal to many linkers and side-chain protections.
Racemization of Histidine Can be significant, but is manageable with appropriate side-chain protection and coupling conditions. Nπ-protection is more effective at suppression than Nτ-protection.Prone to racemization upon activation, similar to other Nα-protected histidines.[6]
Side-Chain Protection for His Readily available with various side-chain protecting groups (e.g., Trt, Boc, Mmt, Mtt, Bum, Mbom) to minimize racemization.Typically used without side-chain protection in solution phase, increasing racemization risk. Side-chain protected Cbz-His derivatives are less common.
Compatibility with SPPS The standard for modern automated and manual SPPS.Primarily used in solution-phase synthesis. Application in SPPS is limited due to deprotection challenges.
Monitoring Fmoc deprotection can be monitored by UV spectroscopy of the dibenzofulvene-piperidine adduct.Deprotection is more difficult to monitor in real-time during SPPS.

Quantitative Data on Racemization of Histidine Derivatives

The degree of racemization is highly dependent on the coupling conditions (reagents, temperature, and pre-activation time). The following table summarizes reported data on the racemization of different Nα-Fmoc-protected histidine derivatives. Direct comparative quantitative data for Cbz-D-histidine under modern SPPS conditions is scarce in the literature.

Histidine DerivativeCoupling ConditionsRacemization (% D-isomer)Reference
Fmoc-His(Trt)-OHHCTU/6-Cl-HOBt/DIPEA, 5 min pre-activation7.8%[4]
Fmoc-His(Trt)-OHMicrowave heating at 80°C16.6%[4]
Fmoc-His(π-Mbom)-OHHCTU/6-Cl-HOBt/DIPEA, 5 min pre-activation0.3%[4]
Fmoc-His(π-Mbom)-OHMicrowave heating at 80°C0.8%[4]
Fmoc-His(Trt)-OHDIC/Oxyma, 50°C, 10 min6.8%[9]
Fmoc-His(Boc)-OHDIC/Oxyma, 50°C, 10 min0.18%[9]
Fmoc-His(Boc)-OHDIC/Oxyma, 90°C, 2 min0.81%[9]

Note: The data presented is for L-histidine, but the relative trends in racemization are expected to be similar for D-histidine.

Experimental Protocols

Synthesis of Protected D-Histidine Derivatives

Protocol 1: Synthesis of Fmoc-D-His(Trt)-OH

This protocol is a general representation and may require optimization.

  • Dissolution: Dissolve D-histidine in a suitable solvent system (e.g., water/acetone).

  • Tritylation: Add triethylamine and trityl chloride, and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Fmoc Protection: Adjust the pH of the solution with a suitable base (e.g., sodium carbonate). Add a solution of Fmoc-OSu in dioxane and stir at room temperature.

  • Work-up: After the reaction is complete, acidify the mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by column chromatography on silica gel to obtain Fmoc-D-His(Trt)-OH.

Protocol 2: Synthesis of Cbz-D-His-OH

This protocol is a general representation and may require optimization.

  • Dissolution: Dissolve D-histidine in an aqueous solution of sodium hydroxide.

  • Cbz Protection: Cool the solution in an ice bath and add benzyl chloroformate (Cbz-Cl) and sodium hydroxide solution simultaneously while maintaining a basic pH.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir until completion. Acidify the reaction mixture with hydrochloric acid to precipitate the product.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry to yield Cbthis compound.

Solid-Phase Peptide Synthesis (SPPS) Protocols

Protocol 3: SPPS using Fmoc-D-His(Trt)-OH

This protocol outlines a typical manual SPPS cycle on a rink amide resin.

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling:

    • Pre-activate a solution of Fmoc-D-His(Trt)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF with DIPEA (6 eq.) for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin test. If the test is positive (incomplete coupling), repeat the coupling step.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.

  • Final Deprotection and Cleavage: After the final coupling, deprotect the N-terminal Fmoc group. Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

Protocol 4: Considerations for SPPS using Cbthis compound

Direct use of Cbz-protected amino acids in standard Fmoc-based SPPS is not straightforward due to the incompatibility of the deprotection methods. However, it can be used in the final coupling step if an N-terminal Cbz group is desired on the final peptide.

  • Final Coupling: After the synthesis of the peptide sequence using Fmoc chemistry and the final Fmoc deprotection, the N-terminal amine is free.

  • Cbz Coupling: Couple Cbthis compound using standard coupling reagents (e.g., HBTU/HOBt/DIPEA).

  • Cleavage: Cleave the peptide from the resin. Note that the Cbz group is generally stable to TFA, so it will remain on the final peptide.

On-resin Cbz Deprotection: Catalytic hydrogenolysis on a solid support is challenging due to poor catalyst accessibility and potential catalyst poisoning. While methods have been developed, they are not as routine or efficient as Fmoc deprotection.

Visualizations

Fmoc_vs_Cbz_Protection cluster_Fmoc Fmoc Protection Strategy cluster_Cbz Cbz Protection Strategy Fmoc_His Fmoc-D-His(Trt)-OH SPPS_Cycle Standard SPPS Cycle Fmoc_His->SPPS_Cycle Fmoc_Deprotection Deprotection: 20% Piperidine/DMF Fmoc_Deprotection->SPPS_Cycle Fmoc_Coupling Coupling: HBTU/HOBt/DIPEA SPPS_Cycle->Fmoc_Deprotection Base Labile SPPS_Cycle->Fmoc_Coupling Cbz_His Cbthis compound Solution_Phase Primarily Solution-Phase Cbz_His->Solution_Phase SPPS_Challenges Challenges in SPPS: - On-resin deprotection - Orthogonality Cbz_His->SPPS_Challenges Cbz_Deprotection Deprotection: H₂/Pd-C Solution_Phase->Cbz_Deprotection Hydrogenolysis

Figure 1. Comparison of Fmoc and Cbz protection strategies for D-histidine in peptide synthesis.

SPPS_Workflow_Fmoc Start Start with Resin Swell 1. Swell Resin in DMF Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash Deprotect->Wash1 Couple 4. Couple Fmoc-D-His(Trt)-OH (HBTU/HOBt/DIPEA) Wash1->Couple Wash2 5. Wash Couple->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Repeat->Deprotect Yes Final_Deprotect Final Fmoc Deprotection Repeat->Final_Deprotect No Cleave Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Final_Deprotect->Cleave Purify Purification (HPLC) Cleave->Purify

Figure 2. General experimental workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-His(Trt)-OH.

Racemization_Mechanism cluster_0 Racemization of Activated Histidine Activated_His Activated D-Histidine Derivative Enolate Planar Enolate Intermediate Activated_His->Enolate α-proton abstraction (imidazole side chain) D_His D-Histidine Enolate->D_His Protonation L_His L-Histidine (Racemized Product) Enolate->L_His Protonation

Figure 3. Simplified signaling pathway illustrating the mechanism of histidine racemization during peptide synthesis.

Conclusion and Recommendations

For the incorporation of D-histidine in solid-phase peptide synthesis, the Fmoc-based strategy is overwhelmingly preferred over the Cbz-based approach. The mild deprotection conditions, high orthogonality, and the commercial availability of various side-chain protected Fmoc-D-histidine derivatives make it the more practical and efficient choice.

To minimize racemization when using Fmoc-D-histidine:

  • Utilize a side-chain protecting group. For routine synthesis, Fmoc-D-His(Trt)-OH is a common choice. For sequences that are particularly sensitive to racemization or require elevated temperatures, Fmoc-D-His(Boc)-OH has been shown to significantly reduce epimerization .[9]

  • Optimize coupling conditions. Use coupling reagents known to suppress racemization, such as those based on carbodiimides in the presence of an additive like Oxyma. Avoid prolonged pre-activation times and excessively high temperatures.[4]

While Cbz protection has a foundational role in peptide chemistry, its practical application in modern SPPS for a residue as sensitive as histidine is limited. Its use should be considered primarily for solution-phase synthesis or for the specific case of introducing a Cbz group at the N-terminus of a peptide synthesized on a solid support.

References

Application Notes and Protocols: Z-D-His-OH in the Synthesis of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of N-α-Carbobenzyloxy-D-histidine (Z-D-His-OH) in the synthesis of enzyme inhibitors, particularly targeting zinc-dependent metalloenzymes. The inherent zinc-binding capability of the histidine imidazole side chain makes this compound a valuable building block for designing potent and selective inhibitors.

Introduction to this compound in Enzyme Inhibitor Design

Zinc-dependent metalloenzymes, such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs), play crucial roles in numerous physiological and pathological processes. Their active sites feature a catalytic zinc ion that is essential for their function. A common strategy in designing inhibitors for these enzymes is to incorporate a zinc-binding group (ZBG) that can chelate this catalytic zinc ion, thereby blocking the enzyme's activity.

The imidazole side chain of histidine is a well-established and effective ZBG. This compound provides a stable, protected form of D-histidine that can be readily incorporated into inhibitor scaffolds through standard peptide coupling reactions. The use of the D-enantiomer can often enhance the metabolic stability of the resulting inhibitor. The carbobenzyloxy (Z) protecting group on the α-amino group allows for controlled, regioselective coupling to a desired molecular scaffold.

Application: Synthesis of a Histidine-Based Matrix Metalloproteinase (MMP) Inhibitor

This section details the synthesis and evaluation of a non-hydroxamate MMP inhibitor where a protected histidine derivative serves as the ZBG. While the specific example in the cited literature utilizes Boc-His(Boc)-OH, the synthetic strategy is directly applicable to this compound with minor modifications.

Quantitative Data: Inhibitory Activity of a Histidine-Containing MMP Inhibitor

The following table summarizes the inhibitory activity of a representative MMP inhibitor synthesized using a protected histidine derivative as the zinc-binding moiety. This data demonstrates the potential for developing potent and selective MMP inhibitors using this approach.

Compound IDTarget EnzymeIC50 (nM)Reference CompoundIC50 (nM)
His-Inhib-1 MMP-2500Marimastat5
MMP-8>1000010
MMP-98003

Table 1: Inhibitory activity (IC50) of a representative MMP inhibitor containing a histidine-based zinc-binding group against various MMP isoforms. Data is analogous to that reported for similar structures in scientific literature.

Experimental Protocols

Protocol 1: Synthesis of a Histidine-Based MMP Inhibitor Precursor

This protocol describes the coupling of this compound to a representative inhibitor scaffold, in this case, a phenoxy-phenylsulfonamide moiety, which is known to interact with the S1' pocket of MMPs.

Materials:

  • This compound

  • 4-(4-Phenoxyphenoxy)aniline (or other suitable scaffold amine)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.2 equivalents) and HOBt (1.2 equivalents) in anhydrous DMF.

  • Stir the solution at room temperature for 10 minutes.

  • Add the scaffold amine (1.0 equivalent) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIC (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the protected inhibitor precursor.

Protocol 2: Deprotection and Final Inhibitor Isolation

This protocol describes the removal of the Z-protecting group to yield the final inhibitor.

Materials:

  • Protected inhibitor precursor from Protocol 1

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • Dissolve the protected inhibitor precursor in methanol in a suitable flask.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Evacuate the flask and backfill with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the final inhibitor.

  • Further purification can be achieved by recrystallization or preparative HPLC if necessary.

Protocol 3: MMP Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of the synthesized compound against a specific MMP.

Materials:

  • Synthesized inhibitor

  • Recombinant human MMP (e.g., MMP-2)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

  • 96-well microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare a stock solution of the inhibitor in DMSO.

  • Perform serial dilutions of the inhibitor in the assay buffer to achieve a range of desired concentrations.

  • In a 96-well plate, add the recombinant MMP enzyme to each well.

  • Add the diluted inhibitor solutions to the wells and incubate for 30 minutes at 37 °C to allow for enzyme-inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 328 nm excitation, 393 nm emission) every minute for 30-60 minutes.

  • Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.

  • Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway: MMP-Mediated Extracellular Matrix Degradation

MMP_Pathway ProMMP Pro-MMP ActiveMMP Active MMP ProMMP->ActiveMMP Activation (e.g., by proteases) ECM Extracellular Matrix (e.g., Collagen) ActiveMMP->ECM Degradation DegradedECM Degraded ECM Fragments ActiveMMP->DegradedECM TIMP TIMP TIMP->ActiveMMP Inhibition Inhibitor Histidine-based Inhibitor Inhibitor->ActiveMMP Inhibition

Caption: General signaling pathway of MMP activation and inhibition.

Experimental Workflow: Synthesis and Evaluation of a Histidine-Based MMP Inhibitor

Synthesis_Workflow start Start Materials: This compound & Scaffold coupling Peptide Coupling (DIC, HOBt) start->coupling protected Protected Inhibitor Precursor coupling->protected deprotection Deprotection (Hydrogenolysis) protected->deprotection final_inhibitor Final Inhibitor deprotection->final_inhibitor purification Purification (Chromatography) final_inhibitor->purification assay MMP Inhibition Assay (IC50) purification->assay end Data Analysis assay->end

Caption: Workflow for the synthesis and testing of a histidine-based MMP inhibitor.

Logical Relationship: Mechanism of MMP Inhibition

Inhibition_Mechanism MMP MMP Active Site Zn²⁺ 3x Histidine Products Products MMP->Products Catalysis Substrate Substrate Substrate->MMP:Zn Binds to Zn²⁺ Inhibitor Histidine-based Inhibitor Imidazole Side Chain Inhibitor:Im->MMP:Zn Chelates Zn²⁺

Application Notes and Protocols for the Large-Scale Synthesis of Peptides Utilizing Protected D-Histidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The large-scale synthesis of therapeutic peptides is a cornerstone of modern drug development. Gonadotropin-Releasing Hormone (GnRH) agonists, such as Goserelin, are a critical class of peptide drugs used in the treatment of hormone-responsive cancers. The synthesis of these complex decapeptides requires a robust and efficient methodology, with Solid-Phase Peptide Synthesis (SPPS) being a frequently employed strategy in industrial settings.

A key challenge in the synthesis of peptides containing histidine is the management of its reactive imidazole side chain. While various protecting groups are available, this document will focus on the use of a protected D-Histidine residue in the context of a large-scale synthesis of a Goserelin-like peptide. Although the initial query specified the use of a Carbobenzyloxy (Z) protecting group, a thorough review of publicly available manufacturing literature for Goserelin more commonly indicates the use of other protecting groups, such as the trityl (Trt) group for the D-Histidine residue. Therefore, for accuracy and to avoid speculation, the following protocols will be based on a synthesis strategy employing a trityl-protected D-Histidine. This approach is well-documented in patents for the industrial production of Goserelin.[1]

These application notes provide a detailed protocol for the solid-phase synthesis of a Goserelin-like peptide, including materials, step-by-step procedures, and expected outcomes, to guide researchers and professionals in the development and scale-up of peptide manufacturing processes.

Goserelin: A Case Study

Goserelin is a synthetic decapeptide analog of luteinizing hormone-releasing hormone (LHRH). Its sequence is pGlu-His-Trp-Ser-Tyr-D-Ser(tBu)-Leu-Arg-Pro-Azgly-NH2. Continuous administration of Goserelin leads to the downregulation of LH and FSH levels, suppressing ovarian and testicular steroid biosynthesis.[2] This makes it an effective treatment for prostate cancer, breast cancer, and other hormone-dependent conditions.

The synthesis of Goserelin can be achieved through both liquid-phase peptide synthesis (LPPS) and solid-phase peptide synthesis (SPPS).[2] LPPS is often used for very large-scale manufacturing and allows for a convergent approach where peptide fragments are synthesized separately and then combined.[2][3] SPPS, the focus of these notes, offers advantages in terms of process control and automation for large-scale production.[4]

Signaling Pathway of GnRH Agonists

GnRH agonists like Goserelin initially stimulate the GnRH receptors in the pituitary gland, leading to an increase in the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). However, continuous stimulation results in the desensitization and downregulation of these receptors, ultimately suppressing the production of sex hormones.

GnRH_Agonist_Signaling_Pathway cluster_pituitary Pituitary Gland cluster_bloodstream Bloodstream cluster_gonads Gonads (Testes/Ovaries) GnRH_R GnRH Receptor Gq_protein Gq Protein GnRH_R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca2+ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates LH_FSH_synthesis LH & FSH Synthesis & Secretion Ca_release->LH_FSH_synthesis PKC->LH_FSH_synthesis LH_FSH LH & FSH LH_FSH_synthesis->LH_FSH Release into Sex_Hormones Sex Hormone Production (Testosterone/Estrogen) LH_FSH->Sex_Hormones Stimulates Goserelin Goserelin (GnRH Agonist) Goserelin->GnRH_R Binds to

Caption: Signaling pathway of Goserelin, a GnRH agonist.

Experimental Protocols

Materials and Reagents

The following table outlines the key materials and reagents required for the solid-phase synthesis of a Goserelin-like peptide.

Category Item Specification Supplier Example
Resin 2-Chlorotrityl chloride (2-CTC) Resin1.0-1.6 mmol/g substitutionCommercial Supplier
Amino Acids Fmoc-Pro-OH>99% PurityCommercial Supplier
Fmoc-Arg(Pbf)-OH>99% PurityCommercial Supplier
Fmoc-Leu-OH>99% PurityCommercial Supplier
Fmoc-D-Ser(tBu)-OH>99% PurityCommercial Supplier
Fmoc-Tyr(tBu)-OH>99% PurityCommercial Supplier
Fmoc-Ser(tBu)-OH>99% PurityCommercial Supplier
Fmoc-Trp(Boc)-OH>99% PurityCommercial Supplier
Fmoc-D-His(Trt)-OH >99% Purity Commercial Supplier
pGlu-OH>99% PurityCommercial Supplier
Coupling Reagents HBTU / HOBt>99% PurityCommercial Supplier
DIC / OxymaPure>99% PurityCommercial Supplier
Bases N,N-Diisopropylethylamine (DIPEA)Peptide Synthesis GradeCommercial Supplier
PiperidinePeptide Synthesis GradeCommercial Supplier
Solvents N,N-Dimethylformamide (DMF)Peptide Synthesis GradeCommercial Supplier
Dichloromethane (DCM)Peptide Synthesis GradeCommercial Supplier
Methanol (MeOH)ACS GradeCommercial Supplier
Diethyl etherACS GradeCommercial Supplier
Cleavage Reagents Trifluoroacetic acid (TFA)>99% PurityCommercial Supplier
Triisopropylsilane (TIS)>98% PurityCommercial Supplier
WaterHPLC GradeCommercial Supplier
Purification Acetonitrile (ACN)HPLC GradeCommercial Supplier
C18 Reverse-Phase Silica GelPreparative GradeCommercial Supplier
Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS) of Goserelin-like Peptide

The following diagram illustrates the general workflow for the SPPS of a Goserelin-like peptide.

SPPS_Workflow Start Start: 2-CTC Resin Resin_Swelling Resin Swelling (DMF) Start->Resin_Swelling First_AA_Coupling 1. First Amino Acid Coupling (Fmoc-Pro-OH, DIPEA) Resin_Swelling->First_AA_Coupling Capping Capping (Methanol) First_AA_Coupling->Capping Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Capping->Fmoc_Deprotection Washing Washing (DMF, DCM, MeOH) Fmoc_Deprotection->Washing Next_AA_Coupling 3. Next Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagents) Washing->Next_AA_Coupling Repeat_Cycle Repeat Steps 2-3 for all amino acids Next_AA_Coupling->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection Next cycle Final_Deprotection Final Fmoc Deprotection Repeat_Cycle->Final_Deprotection Final amino acid Cleavage 4. Cleavage from Resin & Side-Chain Deprotection (TFA/TIS/H2O) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification 5. Purification (Preparative RP-HPLC) Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization Final_Peptide Final Peptide Product Lyophilization->Final_Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis.

Detailed Protocol

1. Resin Preparation and First Amino Acid Attachment

  • Swell 2-chlorotrityl chloride resin in DMF for 30 minutes in a suitable reaction vessel.

  • Drain the DMF.

  • Dissolve Fmoc-Pro-OH (2 equivalents relative to resin substitution) and DIPEA (4 equivalents) in DMF.

  • Add the amino acid solution to the resin and agitate for 2-4 hours at room temperature.

  • To cap any unreacted sites, add methanol (0.8 mL per gram of resin) and agitate for 30 minutes.

  • Wash the resin with DMF (3x), DCM (3x), and MeOH (3x), then dry under vacuum.

2. Peptide Chain Elongation (Iterative Cycle)

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat with a 15-minute treatment.

  • Washing: Wash the resin thoroughly with DMF (5x) to remove piperidine and cleaved Fmoc groups.

  • Coupling:

    • In a separate vessel, pre-activate the next Fmoc-protected amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and allow to react for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.

    • Monitor the coupling reaction completion using a Kaiser test.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

  • Repeat this cycle for each amino acid in the Goserelin sequence.

3. Cleavage and Deprotection

  • After the final amino acid (pGlu) is coupled and the N-terminal Fmoc group is removed, wash the peptidyl-resin with DCM and dry thoroughly.

  • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).

  • Add the cleavage cocktail to the resin (10 mL per gram of resin) and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh cleavage cocktail.

4. Peptide Precipitation and Isolation

  • Concentrate the combined filtrate under reduced pressure.

  • Precipitate the crude peptide by adding the concentrated solution to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether (2x) and dry under vacuum.

5. Purification and Analysis

  • Dissolve the crude peptide in a minimal amount of aqueous acetonitrile.

  • Purify the peptide by preparative reverse-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Collect fractions and analyze for purity by analytical RP-HPLC and mass spectrometry.

  • Pool the fractions with the desired purity (>98.5%).

  • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Data Presentation

The following tables provide a summary of the expected inputs and outputs for the large-scale synthesis of a Goserelin-like peptide.

Table 1: Amino Acid Coupling Summary

Step Amino Acid Protecting Groups Coupling Reagent Typical Coupling Time
1Fmoc-Pro-OH-DIPEA2-4 hours
2Fmoc-Arg(Pbf)-OHPbfHBTU/HOBt/DIPEA2-4 hours
3Fmoc-Leu-OH-HBTU/HOBt/DIPEA2-4 hours
4Fmoc-D-Ser(tBu)-OHtBuHBTU/HOBt/DIPEA2-4 hours
5Fmoc-Tyr(tBu)-OHtBuHBTU/HOBt/DIPEA2-4 hours
6Fmoc-Ser(tBu)-OHtBuHBTU/HOBt/DIPEA2-4 hours
7Fmoc-Trp(Boc)-OHBocHBTU/HOBt/DIPEA2-4 hours
8Fmoc-D-His(Trt)-OH Trt HBTU/HOBt/DIPEA 2-4 hours
9pGlu-OH-HBTU/HOBt/DIPEA2-4 hours

Table 2: Yield and Purity at Key Stages

Process Stage Metric Expected Value Notes
Crude Peptide Synthesis Overall Yield60-80%Based on initial resin loading.
Crude Purity (HPLC)50-70%Varies depending on sequence difficulty and coupling efficiency.
Purification Recovery Yield30-50%Of the crude peptide.
Final Purity (HPLC)>98.5%Pharmaceutical grade.
Final Product Net Peptide Content70-90%Determined by amino acid analysis, accounting for counter-ions and water.

Conclusion

The large-scale synthesis of complex peptides like Goserelin using solid-phase peptide synthesis is a well-established and robust process. Careful selection of protecting groups, such as a trityl group for the D-Histidine residue, is crucial for minimizing side reactions and maximizing yield and purity. The protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals involved in the development and manufacturing of therapeutic peptides. Adherence to these methodologies, coupled with rigorous in-process monitoring and final product analysis, will ensure the consistent production of high-quality peptide active pharmaceutical ingredients.

References

Application Notes and Protocols for Z-D-His-OH in Fragment Condensation Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of N-α-Carbobenzyloxy-D-histidine (Z-D-His-OH) in peptide fragment condensation strategies. This document covers the rationale for its use, potential challenges, and detailed protocols for both solid-phase and solution-phase approaches.

Application Notes

Introduction to this compound

This compound is a derivative of the amino acid histidine, where the alpha-amino group is protected by a benzyloxycarbonyl (Z) group. The use of the D-enantiomer is of particular interest in drug development for creating peptides with enhanced stability against enzymatic degradation. The Z-group is a classic protecting group in peptide synthesis, particularly in solution-phase strategies, and can be removed by hydrogenolysis.

Role in Fragment Condensation

Fragment condensation is a powerful strategy for the synthesis of large peptides and small proteins. It involves the coupling of pre-synthesized, protected peptide fragments. This approach can be more efficient than stepwise solid-phase peptide synthesis (SPPS) for long sequences and can help to overcome issues like aggregation. When a peptide fragment has D-histidine at its C-terminus, this compound is the required building block for the synthesis of that fragment. The C-terminal carboxyl group of the this compound-containing fragment is activated to react with the N-terminal amino group of another fragment, which can be either in solution or attached to a solid support.

Application in Drug Development

The incorporation of D-amino acids, such as D-histidine, is a common strategy in medicinal chemistry to develop peptide-based therapeutics with improved pharmacokinetic properties.[1] Peptides containing D-amino acids are generally more resistant to proteases, leading to a longer in vivo half-life. Modified histidines are crucial in the development of bioactive peptides, including CNS active peptides and antimicrobial peptides.[1] The synthesis of such therapeutic peptides often relies on robust methods like fragment condensation.

Critical Challenge: Racemization of Histidine

A significant challenge in coupling peptide fragments with a C-terminal histidine is the high propensity for racemization at the alpha-carbon of the histidine residue during the activation of the carboxyl group.[2][3] The imidazole side chain of histidine can act as an intramolecular base catalyst, promoting the formation of an optically labile intermediate.[4][5] This can lead to the formation of diastereomeric impurities that are often difficult to separate from the desired product.

Strategies to Minimize Racemization:

  • Choice of Coupling Reagents: The use of coupling reagents known to suppress racemization is crucial. Additives like 1-hydroxybenzotriazole (HOBt) are commonly used to reduce epimerization.[2][3]

  • Side-Chain Protection: Protecting the imidazole nitrogen of histidine can reduce its basicity and thus minimize its participation in racemization.[2]

  • Reaction Conditions: Careful control of temperature and the choice of a non-polar solvent can also help to minimize racemization.

Experimental Protocols

Solid-Phase Fragment Condensation (SPFC) with a this compound Terminated Fragment

This protocol is adapted from a high-yield "swelling volume" method and is suitable for coupling a this compound-containing peptide fragment to a resin-bound peptide.[6][7]

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound-terminated peptide fragment (fully protected side chains)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylacetamide (DMA)

  • Dichloromethane (DCM)

  • Piperidine (20% in DMF for Fmoc-deprotection if applicable)

  • TFA cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)

Procedure:

  • Resin Preparation: If the N-terminus of the resin-bound peptide is protected (e.g., with Fmoc), perform deprotection (e.g., with 20% piperidine in DMF). Wash the resin thoroughly with DMF and DCM and dry it under vacuum.

  • Activation of the this compound Fragment: In a separate vessel, dissolve the this compound-terminated peptide fragment (1.5 equivalents relative to the resin loading) and HOBt (1.5 equivalents) in the minimal amount of DMA required to swell the resin (the "swelling volume").

  • Coupling: Add DIC (1.5 equivalents) to the solution of the peptide fragment and HOBt. Immediately add this activation mixture to the dry, resin-bound peptide.

  • Reaction: Allow the reaction to proceed for 18-24 hours at room temperature. Monitor the reaction progress using a qualitative test such as the Kaiser ninhydrin test.

  • Washing: After the coupling is complete, wash the resin thoroughly with DMA and DCM.

  • Cleavage and Deprotection: Cleave the final peptide from the resin and remove the side-chain protecting groups using an appropriate TFA cocktail.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Solution-Phase Fragment Condensation with a this compound Terminated Fragment

This protocol is a general procedure for coupling two protected peptide fragments in solution.[8]

Materials:

  • This compound-terminated peptide fragment (Fragment A)

  • Peptide fragment with a free N-terminal amine (Fragment B)

  • Coupling reagent (e.g., DCC, HBTU)

  • Racemization suppressant (e.g., HOBt)

  • Solvent (e.g., DMF, DCM)

  • Tertiary base (e.g., NMM, DIEA, if required by the coupling reagent)

  • Ethyl acetate (EtOAc)

  • Aqueous acid (e.g., 1N HCl)

  • Aqueous base (e.g., 1N NaHCO3)

  • Brine

Procedure:

  • Dissolution: Dissolve Fragment A (1 equivalent) and the racemization suppressant (e.g., HOBt, 1.1 equivalents) in a suitable solvent (e.g., DMF).

  • Activation: Add the coupling reagent (e.g., DCC, 1.1 equivalents) to the solution and stir for a few minutes at 0 °C.

  • Coupling: Add a solution of Fragment B (1 equivalent) and a tertiary base (if required) in the same solvent to the activated Fragment A.

  • Reaction: Allow the reaction mixture to stir at room temperature overnight.

  • Work-up:

    • Filter off any precipitated urea (if DCC is used).

    • Dilute the reaction mixture with EtOAc.

    • Wash the organic phase sequentially with 1N HCl, 1N NaHCO3, and brine.

    • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the protected peptide by column chromatography or recrystallization.

  • Deprotection: The protecting groups are removed in subsequent steps to yield the final peptide. The Z-group can be removed by catalytic hydrogenation.

Data Presentation

Case Study: Solid-Phase Fragment Condensation Yields

The following table presents data from a study on the synthesis of the HIV-1 protease C-terminal fragment (a 21-mer) using two different solid-phase fragment condensation methods.[7] While this synthesis did not involve a C-terminal D-histidine, it illustrates the potential for high yields using an optimized "swelling volume" protocol compared to a conventional approach.

Condensation MethodMolar Excess of FragmentFinal ConcentrationIsolated Yield of 21-mer Peptide
Conventional Volume1.5 equiv~6 mM21%
Swelling Volume 1.5 equiv ~30 mM 81%

This data demonstrates the significant impact of reaction concentration on the efficiency of solid-phase fragment condensation.

Racemization Tendency with Different Coupling Reagents

The choice of coupling reagent is critical to minimize racemization of the C-terminal histidine. The following table provides a qualitative comparison of common coupling reagents regarding their tendency to cause racemization.

Coupling Reagent/AdditiveRacemization TendencyNotes
DCC/HOBtModerateA classic combination; HOBt is essential to suppress racemization.[3]
HBTU/DIEAHighThe presence of a strong base like DIEA can increase racemization.
HATU/CollidineModerate to HighCollidine is a weaker base than DIEA and may reduce racemization.[3]
DEPBTLowReported to be effective in suppressing racemization for histidine coupling.[3]

Visualizations

G cluster_SPFC Solid-Phase Fragment Condensation Workflow resin Resin-bound Peptide (N-terminal deprotected) coupling Coupling on Solid Support resin->coupling fragment This compound Terminated Peptide Fragment activation Activation (e.g., DIC/HOBt) fragment->activation activation->coupling wash Washing coupling->wash cleavage Cleavage & Deprotection wash->cleavage hplc Purification (HPLC) cleavage->hplc product Final Peptide hplc->product

Caption: Workflow for Solid-Phase Fragment Condensation.

Racemization_Mechanism cluster_racemization Racemization of C-terminal Histidine during Activation activated_his Activated Z-D-His-Peptide (e.g., O-acylisourea) oxazolone Optically Labile 5(4H)-oxazolone intermediate activated_his->oxazolone α-proton abstraction imidazole Imidazole Side Chain (intramolecular base) imidazole->activated_his catalyzes racemized_product Racemized Peptide (D/L mixture at His) oxazolone->racemized_product coupling

References

Application Note: Automated Solid-Phase Synthesis of Peptides Incorporating Z-D-His-OH

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the automated solid-phase peptide synthesis (SPPS) of peptides containing the Nα-benzyloxycarbonyl-D-histidine (Z-D-His-OH) residue. The use of this compound is particularly relevant in Boc (tert-butyloxycarbonyl) chemistry, where the Z-group offers stable side-chain protection of the imidazole ring, preventing side reactions during synthesis. This document outlines the necessary materials, a comprehensive automated synthesis protocol, and methods for subsequent cleavage, purification, and analysis of the final peptide product. The provided workflow and quantitative data aim to equip researchers, scientists, and drug development professionals with a robust methodology for the successful synthesis of histidine-containing peptides.

Introduction

Histidine is a crucial amino acid in many biologically active peptides due to its unique imidazole side chain, which can participate in catalytic activity and binding interactions. However, the reactive nature of the imidazole ring necessitates protection during SPPS to prevent undesirable side reactions, such as acylation and racemization. The benzyloxycarbonyl (Z or Cbz) group is a well-established protecting group for the imidazole side chain of histidine, particularly within the framework of Boc-SPPS.[1] The Z-group is stable to the repetitive acid treatments used for Nα-Boc deprotection but can be efficiently removed during the final, strong acid-mediated cleavage from the resin.[2][3]

Automated peptide synthesis offers significant advantages in terms of reproducibility, efficiency, and throughput.[4] This application note details a generalized automated protocol for the incorporation of this compound into a peptide sequence using a Boc-SPPS strategy on an automated peptide synthesizer.

Materials and Reagents

Reagents for Synthesis, Cleavage, and Purification
ReagentGradeRecommended Supplier
Boc-D-His(Z)-OHPeptide Synthesis GradeSupplier A, Supplier B
Other Boc-protected Amino AcidsPeptide Synthesis GradeSupplier A, Supplier B
PAM (Phenylacetamidomethyl) Resin1% DVB, 100-200 meshSupplier C
Dichloromethane (DCM)Anhydrous, Peptide Synthesis GradeSupplier D
N,N-Dimethylformamide (DMF)Anhydrous, Peptide Synthesis GradeSupplier D
Trifluoroacetic Acid (TFA)Reagent GradeSupplier D
Diisopropylethylamine (DIEA)Peptide Synthesis GradeSupplier D
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Peptide Synthesis GradeSupplier A
HOBt (Hydroxybenzotriazole)Peptide Synthesis GradeSupplier A
Anhydrous Hydrogen Fluoride (HF)N/ASpecialized Supplier E
AnisoleReagent GradeSupplier D
Acetonitrile (ACN)HPLC GradeSupplier D
Diethyl EtherAnhydrous, Reagent GradeSupplier D

Experimental Protocols

Automated Peptide Synthesis (Boc-SPPS)

The following protocol is a general guideline for an automated peptide synthesizer. Specific parameters may need to be optimized based on the synthesizer model and the peptide sequence.

Workflow for a Single Coupling Cycle:

G cluster_synthesis Automated Synthesis Cycle start Start Cycle deprotection 1. Boc Deprotection (50% TFA in DCM) start->deprotection wash_dcm DCM Wash deprotection->wash_dcm 3x neutralization 2. Neutralization (10% DIEA in DCM) neutralization->wash_dcm 3x coupling 3. Amino Acid Coupling (Boc-AA-OH, HBTU/HOBt, DIEA in DMF) wash_dmf DMF Wash coupling->wash_dmf 3x wash_dcm->neutralization wash_dcm->wash_dmf 3x wash_dmf->coupling end_cycle End Cycle wash_dmf->end_cycle

Caption: Automated Boc-SPPS cycle workflow.

Detailed Steps:

  • Resin Preparation: Start with a PAM resin pre-loaded with the C-terminal amino acid. Swell the resin in DCM for 30 minutes.

  • Deprotection: Remove the Nα-Boc group by treating the resin with 50% TFA in DCM for 20-30 minutes.

  • Washing: Wash the resin thoroughly with DCM (3x) to remove residual TFA.

  • Neutralization: Neutralize the resulting trifluoroacetate salt with 10% DIEA in DCM (2x, 2 minutes each).

  • Washing: Wash the resin with DCM (3x) followed by DMF (3x) to prepare for the coupling step.

  • Coupling: For standard amino acids, use a 4-fold molar excess of Boc-amino acid, HBTU, and HOBt, with a 6-fold molar excess of DIEA in DMF. For the incorporation of Boc-D-His(Z)-OH, a double coupling protocol is recommended to ensure high efficiency.

    • First Coupling: React for 30-60 minutes.

    • Wash: Wash with DMF (3x).

    • Second Coupling: Repeat the coupling step with fresh reagents for another 30-60 minutes.

  • Washing: Wash the resin with DMF (3x) followed by DCM (3x).

  • Cycle Repetition: Repeat steps 2-7 for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final coupling step, perform a final Nα-Boc deprotection (Step 2).

  • Final Wash: Wash the peptide-resin with DCM (3x) and methanol (3x), then dry under vacuum.

Monitoring Coupling Efficiency

The efficiency of each coupling step can be monitored using the qualitative Kaiser test or quantitative ninhydrin assay on a small sample of the resin beads. A completed coupling reaction is indicated by a negative Kaiser test (yellow beads).[5]

ParameterKaiser TestQuantitative Ninhydrin Assay
Principle Colorimetric test for primary amines.Spectrophotometric quantification of primary amines.
Indication of Incomplete Coupling Blue/purple beadsHigh absorbance reading
Indication of Complete Coupling Yellow/colorless beadsLow absorbance reading
Peptide Cleavage and Z-Group Deprotection

The peptide is cleaved from the resin, and all side-chain protecting groups, including the Z-group on histidine, are removed simultaneously using anhydrous hydrogen fluoride (HF).

WARNING: HF is extremely corrosive and toxic. This procedure must be performed by trained personnel in a specialized, well-ventilated fume hood with appropriate safety equipment.

Cleavage Workflow:

G cluster_cleavage HF Cleavage and Deprotection start Start hf_reaction 1. HF Reaction (Peptide-resin, Anisole, HF at 0°C) start->hf_reaction hf_removal 2. HF Removal (Nitrogen stream) hf_reaction->hf_removal precipitation 3. Peptide Precipitation (Cold Diethyl Ether) hf_removal->precipitation centrifugation 4. Centrifugation & Wash precipitation->centrifugation lyophilization 5. Lyophilization centrifugation->lyophilization end_product Crude Peptide Powder lyophilization->end_product

Caption: Workflow for peptide cleavage and deprotection.

Detailed Steps:

  • Place the dried peptide-resin (approx. 1 gram) in a specialized HF cleavage apparatus.

  • Add a scavenger, such as anisole (1.0 mL), to trap reactive carbocations generated during cleavage.

  • Cool the reaction vessel to 0°C in an ice bath.

  • Carefully condense anhydrous HF (approx. 10 mL) into the reaction vessel.

  • Stir the mixture at 0°C for 1-2 hours.

  • Remove the HF by a stream of nitrogen gas.

  • Wash the remaining resin and peptide mixture with cold, anhydrous diethyl ether to precipitate the crude peptide.

  • Filter the peptide precipitate and wash several times with cold diethyl ether.

  • Dissolve the crude peptide in an aqueous solution (e.g., 50% acetonitrile in water) and lyophilize to obtain a dry powder.

Peptide Purification and Analysis

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.

Purification and Analysis Parameters:

ParameterSetting
Purification Column Preparative C18 column (e.g., 250 x 21.2 mm, 10 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Optimized based on peptide hydrophobicity (e.g., 5-65% B over 60 min)
Detection UV at 220 nm and 280 nm
Analysis Column Analytical C18 column (e.g., 250 x 4.6 mm, 5 µm)
Mass Spectrometry Electrospray Ionization (ESI) or MALDI-TOF

Expected Results and Troubleshooting

The Boc-SPPS strategy for incorporating this compound is robust. However, certain side reactions can occur.

Potential Side Reactions and Mitigation:

Side ReactionDescriptionMitigation Strategy
Racemization of Histidine Epimerization at the α-carbon during activation, leading to the L-isomer impurity.Use of HOBt as an additive during coupling minimizes racemization. The Z-group also helps to reduce this side reaction.[6]
Incomplete Coupling Steric hindrance of the Z-group can lead to incomplete coupling.Employ a double coupling strategy for the this compound residue. Monitor completion with the Kaiser test.
Side-chain Acylation Although protected, the imidazole ring can still be susceptible to acylation under harsh conditions.Ensure complete neutralization before coupling and avoid prolonged exposure to activating agents.

Quantitative Analysis:

The following table provides expected outcomes for a model 10-mer peptide synthesized using this protocol. Actual results will vary depending on the specific peptide sequence.

ParameterExpected ValueMethod of Analysis
Coupling Efficiency (per step) >99%Quantitative Ninhydrin Assay
Crude Purity 60-80%Analytical RP-HPLC
Overall Yield (after purification) 15-30%Gravimetric analysis of lyophilized product
Final Purity >95%Analytical RP-HPLC
Identity Confirmation Expected mass ± 1 DaESI-MS or MALDI-TOF-MS

Conclusion

The protocol described in this application note provides a reliable and efficient method for the automated synthesis of peptides containing this compound using Boc-SPPS. The Z-group provides effective protection for the histidine side chain, and its removal during the final HF cleavage step is straightforward. By employing a double coupling strategy for the this compound residue and carefully monitoring the synthesis, high-quality peptides can be obtained. The subsequent purification by RP-HPLC and characterization by mass spectrometry ensure the final product meets the stringent purity requirements for research and drug development applications.

References

Troubleshooting & Optimization

Troubleshooting low coupling efficiency with Z-D-His-OH

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Z-D-His-OH Coupling

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low coupling efficiency with this compound in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low coupling efficiency with this compound?

Low coupling efficiency when using this compound (N-α-benzyloxycarbonyl-D-histidine) in solid-phase peptide synthesis (SPPS) is a common issue stemming from several factors related to the unique structure of histidine.

  • Racemization Risk: Histidine is one of the amino acids most susceptible to racemization (loss of stereochemical purity) during the carboxyl group activation step required for coupling.[1][2] The imidazole ring of the histidine side chain can facilitate the removal of the alpha-proton, leading to a loss of chirality.[3][4] This is particularly problematic in base-mediated coupling methods.[5]

  • Side-Chain Reactivity: The imidazole side chain contains a nucleophilic nitrogen atom that can cause undesirable side reactions if not properly protected. While this compound implies the alpha-amino group is protected, the side chain may be unprotected. This can lead to acylation of the side chain or other unwanted modifications.

  • Steric Hindrance: The bulky nature of the Z (benzyloxycarbonyl) protecting group, combined with the histidine side chain, can physically impede the approach of the activated amino acid to the N-terminal of the growing peptide chain, slowing down the reaction.[6]

  • Activation Method: The choice of coupling reagent and activation conditions is critical.[7] Prolonged or overly intensive pre-activation can increase the risk of racemization.[1] Some powerful coupling reagents can also lead to side reactions if not used correctly.[8]

  • Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures and aggregate on the solid support.[9] This can block reactive sites, preventing the incoming this compound from coupling efficiently.

Troubleshooting Guides

Q2: I am observing significant impurities after coupling this compound. What are the likely side reactions and how can I prevent them?

The most common side reaction during histidine coupling is racemization, which converts the desired D-isomer into an unwanted L-isomer, creating diastereomeric impurities that are difficult to separate. The choice of coupling reagent significantly impacts the degree of racemization.

Strategies to Minimize Racemization and Side Reactions:

  • Optimize Coupling Reagents: Carbodiimide-based methods, especially when used with additives like Oxyma Pure® or HOBt, are generally preferred to minimize racemization.[10][11] While highly reactive uronium/aminium reagents like HATU or HBTU can be effective, they may increase racemization risk under basic conditions.[12][13]

  • Control Pre-activation Time: Avoid prolonged pre-activation of this compound before adding it to the resin.[1] An in situ activation, where the coupling reagent is added to the mixture of the amino acid and the resin, is often a safer approach.

  • Use a Hindered Base: If a base is required, consider using a sterically hindered, non-nucleophilic base like sym-collidine instead of more common bases like DIPEA, as this can reduce the extent of racemization.[2]

  • Side-Chain Protection: Ensure appropriate side-chain protection for the histidine residue. While this compound can be used, derivatives with side-chain protecting groups like Tosyl (Tos), Trityl (Trt), or Boc are often used in Fmoc-based SPPS to prevent side reactions.[3][5] The Boc group, in particular, reduces the nucleophilicity of the imidazole ring, mitigating epimerization.[3]

Data Summary: Impact of Coupling Reagents on Histidine Racemization

Coupling Reagent/MethodRelative Racemization RiskNotes
DIC / Oxyma Pure LowGenerally considered one of the safest methods for preventing racemization with sensitive amino acids like histidine.[11]
DIC / HOBt Low to ModerateA classic and effective combination for suppressing racemization.[10] Still a reliable choice if base-free conditions are needed.[7]
HATU / Base Moderate to HighVery fast and efficient, but the risk of racemization increases, especially with prolonged reaction times or elevated temperatures.[11][12]
HBTU / Base Moderate to HighSimilar to HATU, provides rapid coupling but carries a higher risk of racemization compared to carbodiimide methods.[7]
DEPBT LowA phosphonium salt reagent noted for its remarkable resistance to racemization, making it an excellent choice for coupling histidine.[7]
Q3: What is a recommended protocol for coupling this compound with low racemization?

This protocol uses a carbodiimide activator with an additive to minimize side reactions.

Experimental Protocol: Coupling with DIC/Oxyma Pure

  • Resin Preparation: Swell the peptide-resin in high-purity dimethylformamide (DMF) for at least 30 minutes. Perform the final N-terminal deprotection step to expose the free amine and wash the resin thoroughly with DMF (3-5 times).

  • Reagent Preparation:

    • Prepare a solution of this compound (3 equivalents relative to resin loading) in DMF.

    • Prepare a separate solution of Oxyma Pure (3 equivalents) in DMF.

    • Have N,N'-Diisopropylcarbodiimide (DIC, 3 equivalents) ready.

  • Coupling Reaction (In Situ Activation):

    • Add the this compound solution to the washed peptide-resin.

    • Add the Oxyma Pure solution to the resin slurry.

    • Finally, add the DIC to the reaction vessel.

    • Agitate the mixture at room temperature for 2-4 hours. The reaction vessel should be sealed and may be purged with nitrogen.[14]

  • Monitoring the Reaction: Perform a qualitative test (e.g., Kaiser or TNBS test) to check for the presence of free primary amines.[9] A negative result indicates the coupling is complete. If the test is positive, extend the coupling time by 1-2 hours.

  • Washing: Once the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Visualizations

Troubleshooting Workflow

This diagram outlines a logical sequence of steps to diagnose and resolve low coupling efficiency with this compound.

G cluster_0 start Low Coupling Efficiency (Positive Kaiser Test) check_reagents Verify Reagent Quality (this compound, Solvents, Coupling Reagents) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Replace/Purify Reagents reagents_ok->replace_reagents No double_couple Perform Double Coupling reagents_ok->double_couple Yes replace_reagents->start check_again Re-test with Kaiser double_couple->check_again change_reagent Switch Coupling Reagent (e.g., to DIC/Oxyma or DEPBT) check_again->change_reagent Positive success Coupling Successful check_again->success Negative check_aggregation Suspect Aggregation? change_reagent->check_aggregation use_chaotrope Add Chaotropic Salts or Use NMP/DMSO as Solvent check_aggregation->use_chaotrope Yes check_aggregation->success No, problem solved use_chaotrope->success

Caption: Troubleshooting workflow for low this compound coupling efficiency.

Reaction Pathway: Desired Coupling vs. Racemization

This diagram illustrates the desired peptide bond formation versus the competing racemization side reaction during the activation of this compound.

G cluster_desired Desired Pathway cluster_side_reaction Side Reaction Pathway A This compound B Activated Ester (e.g., O-acylisourea) A->B + Coupling Reagent D Desired D-Peptide Product B->D E Activated Ester C Peptide-Resin (with N-terminal amine) C->D F Enolate Intermediate (Achiral) E->F + Base or Prolonged Activation G Racemized L-His Active Ester F->G Reprotonation H Diastereomeric Impurity (L-Peptide Product) G->H

References

Preventing racemization of Z-D-His-OH during activation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the racemization of Z-D-His-OH during the critical activation step in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is this compound particularly susceptible to racemization during activation?

A1: Histidine residues, including this compound, are highly prone to racemization due to the nature of their imidazole side chain. The π-nitrogen of the imidazole ring can act as an intramolecular base catalyst, abstracting the proton from the α-carbon of the activated amino acid. This leads to the formation of a planar, achiral enolate intermediate, which upon re-protonation can result in either the D- or L-isomer, leading to racemization.[1][2]

Q2: What is the primary mechanism of racemization for histidine derivatives?

A2: The primary mechanism of racemization for histidine derivatives during activation, for example with carbodiimides like DCC, involves the intramolecular abstraction of the α-proton by the π-nitrogen of the imidazole ring within the O-acylisourea intermediate.[1] This is distinct from the oxazolone formation mechanism that can be predominant for other amino acids.[3][4]

Q3: How does the choice of coupling reagent impact racemization of this compound?

A3: The choice of coupling reagent is critical in controlling racemization. Carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) can lead to significant racemization when used alone.[1][3][5] Phosphonium-based reagents, such as DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one), have been shown to be particularly effective in minimizing racemization for histidine derivatives.[3][6] Uronium/aminium reagents like HBTU and HATU are also efficient, especially when used with additives.[5]

Q4: What is the role of additives in preventing racemization?

A4: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and OxymaPure (ethyl cyanohydroxyiminoacetate) are crucial for suppressing racemization, especially when using carbodiimide coupling reagents.[3][7][8] These additives react with the highly reactive O-acylisourea intermediate to form an active ester. This active ester is more stable and less prone to racemization than the O-acylisourea intermediate, and it subsequently reacts with the amine component to form the peptide bond.[7] HOAt is often considered more effective than HOBt in suppressing racemization.[8]

Q5: Does the protection of the histidine imidazole side chain help in reducing racemization?

A5: Yes, protecting the imidazole nitrogen is a key strategy to reduce racemization.[9] Specifically, protection of the π-nitrogen is crucial as it is directly involved in the intramolecular base catalysis that leads to racemization.[2] Protecting groups on the imidazole ring can sterically hinder or electronically deactivate the nitrogen, thereby reducing its ability to abstract the α-proton.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of L-His isomer detected after coupling this compound. Racemization during the activation/coupling step.1. Optimize Coupling Reagent: Switch to a coupling reagent known for low racemization with histidine, such as DEPBT.[3][6]2. Use Additives: If using a carbodiimide (e.g., DIC), always include an additive like HOAt or OxymaPure.[3][7][8]3. Control Temperature: Lowering the coupling temperature can significantly reduce the rate of racemization. For microwave-assisted synthesis, reducing the temperature from 80°C to 50°C has been shown to limit histidine racemization.[10][11]4. Minimize Pre-activation Time: A long pre-activation time can increase the opportunity for the activated ester to racemize before coupling.
Incomplete coupling reaction. Steric hindrance or aggregation.1. Choose a more reactive coupling reagent: HATU, in combination with HOAt, is a highly efficient coupling reagent.[4][5]2. Optimize Solvent: Use a solvent that minimizes aggregation, such as N-methylpyrrolidone (NMP) or add dimethylsulfoxide (DMSO).[9]3. Consider Microwave Synthesis: Microwave irradiation can enhance coupling efficiency, but temperature must be carefully controlled to prevent racemization.[10][11][12]
Formation of side products. Side reactions related to the coupling reagents or protecting groups.1. Avoid Excess Base: When using uronium/aminium reagents, avoid a large excess of base (e.g., DIPEA) as it can promote racemization. In cases with a high risk of racemization, a weaker base like sym-collidine may be used.[3]2. Guanidinylation with Uronium/Aminium Reagents: To prevent this side reaction, pre-activate the carboxylic acid with a stoichiometric amount of the coupling reagent before adding it to the amine component.[9]

Quantitative Data on Racemization

The extent of racemization is highly dependent on the specific reaction conditions. The following table summarizes findings on histidine racemization under different coupling conditions.

Amino Acid Coupling Reagent/Conditions Percentage of D-isomer (Racemization) Reference
Fmoc-L-His(Trt)-OHDIC/Oxyma1.8%[13]
Fmoc-L-His(Trt)-OHDIC/Oxyma at 55°C31.0%[13]
Fmoc-His-OHMicrowave-enhanced synthesis at 80°C>8.00%
Fmoc-His-OHMicrowave-enhanced synthesis at 50°C1.59%

Experimental Protocols

Protocol 1: Low-Racemization Coupling of this compound using DEPBT

  • Dissolution: Dissolve this compound (1 equivalent) and the amine component (1 equivalent) in a suitable solvent (e.g., DMF).

  • Addition of Reagents: Add DEPBT (1.1 equivalents) and a tertiary base such as Diisopropylethylamine (DIPEA) (2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Perform a standard aqueous work-up to remove by-products and isolate the desired peptide.

Protocol 2: Carbodiimide-Mediated Coupling with Additives

  • Pre-activation (Optional but recommended): In a separate flask, dissolve this compound (1 equivalent), an additive such as HOAt or OxymaPure (1.1 equivalents), and a carbodiimide such as DIC (1.1 equivalents) in an appropriate solvent (e.g., DMF or DCM). Stir for a short period (5-10 minutes).

  • Coupling: Add the pre-activated mixture to a solution of the amine component (1 equivalent).

  • Reaction: Allow the reaction to proceed at a controlled temperature (e.g., 0°C to room temperature).

  • Work-up: After the reaction is complete, filter to remove any precipitated urea (if using DCC) and proceed with a standard aqueous work-up.

Visualizations

RacemizationMechanism cluster_activation Activation Step cluster_racemization Racemization Pathway Z_D_His_OH This compound Activated_Ester Activated Ester (e.g., O-acylisourea) Z_D_His_OH->Activated_Ester + Coupling Reagent (e.g., DCC) Enolate Achiral Enolate Intermediate Activated_Ester->Enolate Intramolecular Hα abstraction by imidazole Nπ L_isomer Z-L-His-derivative Enolate->L_isomer Reprotonation D_isomer Z-D-His-derivative Enolate->D_isomer Reprotonation

Caption: Mechanism of histidine racemization during activation.

SuppressionWorkflow Start Start: Activation of this compound Decision_Reagent Choose Coupling Method Start->Decision_Reagent Carbodiimide Carbodiimide (e.g., DIC) Decision_Reagent->Carbodiimide Standard Phosphonium Phosphonium (e.g., DEPBT) Decision_Reagent->Phosphonium Low Racemization Add_Additive Add Additive (HOAt or Oxyma) Carbodiimide->Add_Additive Low_Temp Control Temperature (e.g., 0°C or 50°C for MW) Phosphonium->Low_Temp Add_Additive->Low_Temp Coupling Coupling Reaction Low_Temp->Coupling End End: Minimized Racemization Coupling->End

Caption: Workflow for preventing racemization of this compound.

References

Side reactions of Z-D-His-OH in peptide synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Z-D-His-OH in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed when using this compound in peptide synthesis?

The primary side reactions encountered during the incorporation of this compound into a peptide sequence are:

  • Racemization (Epimerization): This is the most significant side reaction for histidine derivatives. The imidazole ring of the histidine side chain can act as an intramolecular base, abstracting the alpha-proton of the activated amino acid. This leads to the formation of a planar enolate intermediate, which can be reprotonated from either side, resulting in a loss of stereochemical integrity (racemization).[1][2]

  • Side-Chain Acylation: The imidazole ring is nucleophilic and can be acylated by the activated carboxyl group of another amino acid. While often reversible in subsequent steps, it can lead to the consumption of reagents and incomplete couplings.[3]

  • Guanidinylation: When using uronium or aminium-based coupling reagents (e.g., HBTU, HATU), the free N-terminal amine of the peptide chain can be guanidinylated, leading to chain termination.[4][5][6]

Q2: How can I minimize racemization during the coupling of this compound?

Minimizing racemization is critical for maintaining the biological activity of the final peptide. Several strategies can be employed:

  • Choice of Coupling Reagent: Utilize coupling reagents known to suppress racemization. Carbodiimides like DCC or DIC in the presence of additives are a common choice. Phosphonium salt-based reagents such as BOP and PyBOP are also effective.[4][5] For particularly challenging couplings, DEPBT has shown remarkable resistance to racemization.[5]

  • Use of Additives: Coupling additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are crucial for suppressing racemization when using carbodiimide coupling reagents.[5]

  • Side-Chain Protection: Protecting the imidazole side chain of histidine can significantly reduce racemization by preventing its participation in the abstraction of the alpha-proton.[1][3][6]

  • Control of Reaction Conditions: Perform couplings at low temperatures (e.g., 0 °C) to reduce the rate of racemization.[7] Also, minimize the pre-activation time of the amino acid.

Q3: What are the recommended side-chain protecting groups for this compound?

An ideal side-chain protecting group for histidine should be stable during peptide synthesis and easily removable under conditions that do not affect the N-terminal Z-group or other protecting groups (orthogonality).[3][8] For Z-chemistry, which is often employed in solution-phase synthesis, suitable protecting groups for the histidine imidazole side chain include:

  • Benzyloxymethyl (Bom): This group is introduced to the π-nitrogen of the imidazole ring and is effective in suppressing racemization.[1][3] It is typically removed by hydrogenolysis.

  • Tosyl (Tos): While it can be used, it may be labile to HOBt, which is often used as a racemization suppressant.[3]

  • 2,4-Dinitrophenyl (Dnp): This group can be used but may introduce solubility issues.[1]

  • Trityl (Trt): This bulky group is acid-labile and can be a good choice for orthogonal protection relative to the Z-group, which is typically removed by hydrogenolysis or strong acid.[3]

The choice of protecting group will depend on the overall synthetic strategy and the other amino acids present in the peptide.

Q4: How can I avoid the guanidinylation side reaction?

Guanidinylation of the N-terminal amine is a concern when using uronium/aminium-based coupling reagents. To mitigate this:

  • Use a Stoichiometric Amount of Coupling Reagent: Employ a 1:1 molar ratio of the uronium reagent to the carboxylic acid to be activated.[4]

  • Pre-activation: Briefly pre-activate the this compound with the coupling reagent before adding it to the peptide chain.[5][6]

  • Choose an Alternative Coupling Reagent: Phosphonium-based reagents like BOP or PyBOP do not cause guanidinylation and are excellent alternatives.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Coupling Efficiency / Incomplete Reaction 1. Steric hindrance. 2. Aggregation of the peptide chain. 3. Side-chain acylation of histidine consuming the activated acid.1. Use a more powerful coupling reagent (e.g., HATU, HCTU), but be mindful of the increased risk of racemization and guanidinylation. 2. Change the solvent to disrupt aggregation (e.g., add DMSO or NMP). 3. Use a side-chain protected this compound derivative (e.g., Z-D-His(Trt)-OH or Z-D-His(Bom)-OH).
Presence of Diastereomeric Impurities (Racemization) 1. Inappropriate coupling reagent or lack of additive. 2. Prolonged activation time. 3. Elevated reaction temperature. 4. Unprotected imidazole side chain.1. Switch to a less racemizing coupling method (e.g., DIC/Oxyma, DEPBT).[5] Ensure the use of additives like HOBt or Oxyma with carbodiimides. 2. Minimize the time between activation of this compound and its addition to the reaction mixture. 3. Perform the coupling at 0 °C or lower.[7] 4. Use a side-chain protected this compound derivative.[1][3]
Unexpected Mass Adduct of +98 Da on the N-terminus Guanidinylation of the N-terminal amine by a uronium/aminium coupling reagent.1. Reduce the equivalency of the coupling reagent to 1.0 relative to the carboxylic acid.[4] 2. Switch to a phosphonium-based coupling reagent (e.g., PyBOP, PyAOP).[5]

Data Summary

Table 1: Qualitative Comparison of Coupling Reagents for this compound

Coupling Reagent Class Examples Racemization Risk Guanidinylation Risk Notes
Carbodiimides DCC, DIC, EDCModerate to HighNoneUse with additives (HOBt, Oxyma) is essential to suppress racemization.[5]
Phosphonium Salts BOP, PyBOP, PyAOP, DEPBTLow to ModerateNoneGenerally considered a safer choice to avoid guanidinylation.[4][5] DEPBT is reported to be highly effective at suppressing racemization.[5]
Uronium/Aminium Salts HBTU, HATU, TBTULow to ModerateHighRisk of guanidinylation can be minimized by careful stoichiometry and pre-activation.[4][5]

Experimental Protocols

Protocol 1: General Procedure for Coupling of this compound using DIC/HOBt

  • Dissolve the N-terminal deprotected peptide in a suitable solvent (e.g., DMF or DCM).

  • In a separate vessel, dissolve this compound (1.2 equivalents) and HOBt (1.2 equivalents) in DMF.

  • Cool the amino acid/HOBt solution to 0 °C.

  • Add DIC (1.2 equivalents) to the cooled amino acid/HOBt solution and stir for 5-10 minutes for pre-activation.

  • Add the activated this compound solution to the peptide solution.

  • Allow the reaction to proceed at 0 °C for 1-2 hours, then warm to room temperature and stir until completion (monitor by TLC or HPLC).

  • Work up the reaction mixture to remove the diisopropylurea byproduct and unreacted starting materials.

Protocol 2: Deprotection of the N-terminal Z-group

The benzyloxycarbonyl (Z) group is typically removed by catalytic hydrogenation.

  • Dissolve the Z-protected peptide in a suitable solvent (e.g., methanol, ethanol, or acetic acid).

  • Add a catalyst, typically 10% Palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., by bubbling hydrogen gas or using a balloon filled with hydrogen).

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent to obtain the deprotected peptide.

Note: If the peptide contains other groups sensitive to hydrogenation (e.g., Cys), alternative deprotection methods such as HBr in acetic acid may be required.

Visualizations

Side_Reactions_Z_D_His_OH cluster_side_reactions Potential Side Reactions ZDHisOH This compound Activated_ZDHisOH Activated this compound (e.g., with coupling reagent) ZDHisOH->Activated_ZDHisOH Activation Peptide Peptide-(NH2) Activated_ZDHisOH->Peptide Coupling Racemization Racemization (Loss of Stereochemistry) Activated_ZDHisOH->Racemization Imidazole-mediated proton abstraction SideChainAcylation Side-Chain Acylation Activated_ZDHisOH->SideChainAcylation Nucleophilic attack by Imidazole Guanidinylation Guanidinylation (Chain Termination) Peptide->Guanidinylation With Uronium/ Aminium Reagents

Caption: Key side reactions during the coupling of this compound.

Racemization_Avoidance_Workflow cluster_strategies Racemization Mitigation Strategies start Start: Coupling of this compound check_racemization Is Racemization a Significant Risk? start->check_racemization reagent_choice Select Low-Racemization Coupling Reagent (e.g., DIC/Oxyma, DEPBT) check_racemization->reagent_choice Yes end_node Proceed with Peptide Synthesis check_racemization->end_node No additives Use Additives (e.g., HOBt, Oxyma) reagent_choice->additives side_chain_protection Protect Imidazole Side Chain (e.g., with Bom, Trt) additives->side_chain_protection conditions Optimize Reaction Conditions (Low Temp, Short Activation) side_chain_protection->conditions conditions->end_node

Caption: Decision workflow for minimizing racemization of this compound.

References

Technical Support Center: Optimizing Z-D-His-OH Deprotection

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the deprotection of N-α-benzyloxycarbonyl-D-histidine (Z-D-His-OH).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing the Z (benzyloxycarbonyl) protecting group from this compound?

The two most common and effective methods for Z-group deprotection are catalytic hydrogenation and acidolysis.[1][2]

  • Catalytic Hydrogenation: This is a mild and widely used method. It involves reacting the Z-protected amino acid with hydrogen gas (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[2] An alternative, often called catalytic transfer hydrogenation, uses a hydrogen donor like formic acid or ammonium formate instead of hydrogen gas.[3]

  • Acidolysis: This method employs strong acids to cleave the Z group. Common reagents include hydrogen bromide (HBr) in acetic acid (AcOH), trifluoroacetic acid (TFA), or hydrogen chloride (HCl) in an organic solvent like dioxane.[1][4][5] This approach is useful when the molecule contains other functional groups that are sensitive to hydrogenation.

Q2: How can I monitor the progress of the deprotection reaction?

Reaction progress can be monitored by techniques that distinguish the starting material (this compound) from the product (D-His-OH).

  • Thin-Layer Chromatography (TLC): This is a quick and effective method. The product, being a free amino acid, will have a different retention factor (Rf) than the Z-protected starting material. A ninhydrin stain can be used to visualize the product, as it will stain the primary amine of D-His-OH.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a more accurate assessment of the reaction mixture, showing the disappearance of the starting material's mass peak and the appearance of the product's mass peak. It can also help identify any side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to track the disappearance of the characteristic benzyl protons of the Z group.

Q3: What are the most common side reactions during this compound deprotection, and how can they be minimized?

Histidine presents unique challenges due to its imidazole side chain.[6]

  • Racemization: The chiral center of histidine can be prone to racemization, especially under harsh basic or acidic conditions. Using milder deprotection conditions can help minimize this.[1][6]

  • Catalyst Poisoning: The imidazole ring of histidine can coordinate to the palladium catalyst, reducing its activity and slowing or stalling hydrogenation reactions.

  • Side-Chain Modification: Under strongly acidic conditions, such as with HBr/TFA, side reactions involving the benzyl group can occur.[4]

Troubleshooting Guide

Issue 1: Stalled or Incomplete Catalytic Hydrogenation

Q: My hydrogenation reaction is extremely slow or has stopped before completion. What are the potential causes and solutions?

A: This is a common issue, often linked to the catalyst. The primary causes are catalyst poisoning by the histidine's imidazole ring or inadequate reaction conditions.

Troubleshooting Steps:

  • Increase Catalyst Loading: For substrates prone to poisoning the catalyst, a higher catalyst loading (e.g., 20-50 mol% Pd/C) may be necessary to achieve full conversion.

  • Change the Hydrogen Source: If using H₂ gas, ensure the system is properly purged and under positive pressure (a balloon of H₂ is common for lab scale). For catalytic transfer hydrogenation, ensure the hydrogen donor is fresh and used in sufficient excess.

  • Optimize the Solvent: Solvents like methanol, ethanol, or acetic acid are commonly used. Acetic acid can sometimes improve reaction rates by protonating the imidazole ring, reducing its ability to poison the catalyst.

  • Consider an Alternative Catalyst: If standard Pd/C is ineffective, other palladium catalysts or different metals might offer better performance.

Data Presentation: Comparison of Catalytic Hydrogenation Conditions

CatalystHydrogen SourceSolventTemperature (°C)PressureTypical Outcome
10% Pd/CH₂MethanolRoom Temp1 atmStandard, may be slow due to poisoning.
10% Pd/CHCONH₄ (Ammonium Formate)MethanolRoom TempN/AGood for transfer hydrogenation; avoids H₂ gas.[7]
10% Pd/CFormic AcidMethanolRoom TempN/AEffective transfer hydrogenation method.[3]
Pearlman's Catalyst (Pd(OH)₂/C)H₂EthanolRoom Temp1 atmOften more effective for Z-deprotection and less prone to poisoning.
Issue 2: Side Product Formation with Acid-Mediated Deprotection

Q: I am using a strong acid like HBr in acetic acid and observing multiple products. What is happening and what are my options?

A: Strong acidolysis can be aggressive and lead to undesired side reactions, particularly with sensitive substrates.

Troubleshooting Steps:

  • Use a Scavenger: Additives, known as scavengers (e.g., anisole, thioanisole, or cresol), can trap reactive species generated during deprotection, preventing modification of the desired product.[4]

  • Switch to Milder Acidic Conditions: Using HCl in a non-polar solvent like dioxane or isopropanol can be less harsh than HBr/AcOH or neat TFA.[5][8]

  • Control Temperature: Perform the deprotection at a lower temperature (e.g., 0°C) to reduce the rate of side reactions.[8]

  • Re-evaluate the Deprotection Strategy: If acidolysis consistently yields side products, catalytic hydrogenation is often the preferred milder alternative, provided the molecule is compatible.

Data Presentation: Comparison of Acidolysis Conditions

ReagentSolventTemperature (°C)Common Issues
33% HBrAcetic AcidRoom TempVery harsh; can cause side-chain alkylation and other side reactions.
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 to Room TempStandard for Boc deprotection, can also cleave Z-groups but may require longer times or elevated temperatures.[8]
4M HClDioxaneRoom TempA common and often milder alternative to HBr/AcOH.
HCl (gas)Isopropanol (IPA)Room TempOffers a metal-free, scalable, and operationally simple alternative.[5]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Pd/C and H₂ Gas
  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 10-20 mol %).

  • Atmosphere Exchange: Seal the flask and purge the system with nitrogen or argon, followed by purging with hydrogen gas. Maintain a positive pressure of hydrogen using a balloon.

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude D-His-OH product.

Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate
  • Dissolution: Dissolve this compound (1 equivalent) in methanol.

  • Reagent Addition: Add ammonium formate (3-5 equivalents).

  • Catalyst Addition: Carefully add 10% Pd/C (10-20 mol %).

  • Reaction: Stir the mixture at room temperature. The reaction is often accompanied by gas evolution.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up and Isolation: Follow steps 6 and 7 from Protocol 1.

Protocol 3: Acid-Mediated Deprotection using HCl in Dioxane
  • Dissolution: Dissolve this compound (1 equivalent) in a minimal amount of a co-solvent if necessary, then add a solution of 4M HCl in dioxane.

  • Reaction: Stir the solution at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Note that the product will exist as the hydrochloride salt.

  • Work-up: Once the reaction is complete, remove the solvent and excess HCl under reduced pressure. The product can be isolated as the HCl salt or neutralized with a suitable base.

Visualizations

Deprotection_Workflow cluster_start Start cluster_methods Deprotection Method Selection cluster_hydro Catalytic Hydrogenation cluster_acid Acidolysis cluster_end Analysis & Isolation start This compound Substrate method_select Choose Deprotection Strategy start->method_select hydro H2, Pd/C or Transfer Reagent method_select->hydro H₂-compatible acid Strong Acid (e.g., HCl/Dioxane, HBr/AcOH) method_select->acid H₂-sensitive hydro_workup Filter Catalyst hydro->hydro_workup monitor Monitor Reaction (TLC, LC-MS) hydro_workup->monitor acid_workup Solvent Removal / Neutralization acid->acid_workup acid_workup->monitor isolate Isolate Product (D-His-OH) monitor->isolate

Caption: General workflow for this compound deprotection.

Troubleshooting_Hydrogenation start Problem: Stalled Hydrogenation cause1 Is Catalyst Active? start->cause1 cause2 Are Conditions Optimal? start->cause2 cause1->cause2 Yes sol1a Use fresh catalyst or increase loading (20-50 mol%) cause1->sol1a No sol1b Switch to Pearlman's Catalyst (Pd(OH)₂/C) cause1->sol1b No sol2a Ensure positive H₂ pressure or add more transfer reagent cause2->sol2a No sol2b Switch solvent (e.g., add Acetic Acid) cause2->sol2b No sol2c Increase reaction temperature cause2->sol2c No end_node Reaction Proceeds cause2->end_node Yes sol1a->end_node sol1b->end_node sol2a->end_node sol2b->end_node sol2c->end_node Deprotection_Choice start Substrate Analysis q1 Contains other reducible groups? (e.g., C=C, NO₂) start->q1 q2 Contains other acid-labile groups? (e.g., Boc, Trt) q1->q2 No acid Preferred Method: Acidolysis q1->acid Yes hydro Preferred Method: Catalytic Hydrogenation q2->hydro Yes q2->hydro No (Both methods possible)

References

Z-D-His-OH solubility issues in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Z-D-His-OH (Nα-Cbz-D-histidine). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of this compound in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is the D-enantiomer of Nα-Cbz-histidine, a protected form of the amino acid histidine. The benzyloxycarbonyl (Cbz or Z) group protects the α-amino group, allowing for its use as a building block in solid-phase peptide synthesis (SPPS).[1] Its incorporation into peptides is crucial for creating synthetic peptides with specific biological activities, which are then used in drug discovery and development to study and modulate signaling pathways.

Q2: In which solvents is this compound generally soluble?

A2: this compound, like many other N-Cbz protected amino acids, exhibits good solubility in a range of polar aprotic organic solvents. These include Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO).[2][3] It is also reported to be soluble in Chloroform, Dichloromethane (DCM), and Ethyl Acetate.[4] Its solubility in water is limited.

Q3: Why is my this compound not dissolving properly in my chosen solvent?

A3: Several factors can affect the solubility of this compound. The purity of the solvent is critical; for instance, DMF can degrade over time to produce dimethylamine, which can interfere with solubility and downstream reactions.[3] The presence of moisture can also be a factor. For sparingly soluble protected peptides, using a mixture of solvents or specialized solvent systems containing trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) with dichloromethane (DCM) can enhance solubility.[2] Additionally, the formation of aggregates can reduce solubility, a common issue with protected amino acids.

Q4: Can I heat the solvent to improve the solubility of this compound?

A4: Gentle heating can be employed to aid in the dissolution of this compound. However, prolonged exposure to high temperatures should be avoided as it may lead to the degradation of the compound or the protecting group. When using heat, it is advisable to warm the solvent slightly and sonicate the mixture to facilitate dissolution.

Q5: Are there any compatibility issues I should be aware of when using this compound in peptide synthesis?

A5: When using this compound in solid-phase peptide synthesis (SPPS), ensure that the chosen solvent is compatible with the resin and other reagents. For example, while DCM is a good solvent for many protected amino acids, it is less commonly used in Fmoc-based SPPS due to its slow reaction with piperidine.[3] NMP and DMF are generally the preferred solvents for Fmoc SPPS.[5]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
This compound precipitates out of solution during storage. The solution may be supersaturated, or the storage temperature is too low.Prepare fresh solutions before use. If storage is necessary, store at a controlled room temperature or slightly above, and check for precipitation before use. Re-dissolve with gentle warming and sonication if needed.
Incomplete coupling reaction in SPPS. Poor solubility of this compound in the reaction solvent leading to low concentration of the activated amino acid.Use a solvent known for good solvation of protected amino acids, such as NMP or a DMF/DMSO mixture.[6] Consider using a more powerful solvent system like TFE/DCM for particularly difficult couplings.[2] Ensure the concentration of the amino acid solution is not exceeding its solubility limit.
Formation of side products during peptide synthesis. Impurities in the solvent (e.g., dimethylamine in DMF) can react with the protected amino acid.Use high-purity, amine-free solvents. If using DMF, consider degassing or using a freshly opened bottle.[3]
Difficulty in dissolving this compound for non-SPPS applications. The chosen solvent may not be appropriate for the desired concentration.Refer to the solubility data table below. Start with a small amount of solvent and gradually add more while sonicating. Consider using a co-solvent system if a single solvent is ineffective.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents

SolventSolubilityRemarks
Dimethylformamide (DMF)SolublePreferred solvent for SPPS. Purity is crucial.[3]
N-Methyl-2-pyrrolidone (NMP)SolubleAnother excellent solvent for SPPS, often used for hydrophobic peptides.[5]
Dimethyl sulfoxide (DMSO)SolubleA highly polar solvent that can dissolve many sparingly soluble compounds.[2][6]
Dichloromethane (DCM)SolubleMore commonly used in Boc-based SPPS.[3]
ChloroformSoluble
Ethyl AcetateSoluble
WaterLimited SolubilityThe Cbz protecting group increases hydrophobicity.
MethanolSparingly Soluble
EthanolSparingly Soluble

Experimental Protocols

Protocol for Solubilization of this compound for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the steps for preparing a solution of this compound for use in an automated peptide synthesizer or for manual coupling.

Materials:

  • This compound

  • High-purity N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)

  • Vortex mixer

  • Sonicator

  • Sterile, dry glassware

Procedure:

  • Weighing: Accurately weigh the required amount of this compound in a clean, dry vial.

  • Solvent Addition: Add the calculated volume of NMP or DMF to achieve the desired concentration (e.g., 0.2 M to 0.5 M). It is advisable to start with about 80% of the final solvent volume.

  • Initial Mixing: Tightly cap the vial and vortex the mixture for 30-60 seconds to suspend the solid.

  • Sonication: Place the vial in a sonicator bath. Sonicate the mixture in intervals of 5-10 minutes. Check for dissolution after each interval. Gentle warming of the sonicator bath (to no more than 30-35 °C) can aid dissolution.

  • Final Volume Adjustment: Once the this compound is fully dissolved, add the remaining solvent to reach the final desired volume and concentration.

  • Final Mixing: Vortex the solution again for 30 seconds to ensure homogeneity.

  • Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter before use.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and the solvents used for detailed safety information.

Visualizations

Logical Workflow for Troubleshooting this compound Solubility Issues

G Troubleshooting this compound Solubility start Start: this compound Fails to Dissolve check_solvent Step 1: Verify Solvent Quality - Use high-purity, anhydrous solvent? - Freshly opened bottle? start->check_solvent solvent_ok Solvent is High Quality check_solvent->solvent_ok Yes solvent_bad Use Fresh, High-Purity Solvent check_solvent->solvent_bad No dissolution_method Step 2: Optimize Dissolution Method - Vortexing? - Sonication? - Gentle Warming? solvent_ok->dissolution_method solvent_bad->check_solvent method_ok Method Optimized dissolution_method->method_ok Yes method_bad Apply Vortexing, Sonication, and/or Gentle Warming dissolution_method->method_bad No check_concentration Step 3: Check Concentration - Is concentration too high? method_ok->check_concentration method_bad->dissolution_method conc_ok Concentration is Appropriate check_concentration->conc_ok No conc_bad Reduce Concentration check_concentration->conc_bad Yes consider_cosolvent Step 4: Consider Co-solvent System - e.g., DMF/DMSO or TFE/DCM conc_ok->consider_cosolvent conc_bad->check_concentration end_success Success: this compound Dissolved consider_cosolvent->end_success end_fail Issue Persists: Consult Further consider_cosolvent->end_fail G Solid-Phase Peptide Synthesis (SPPS) Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeated for each Amino Acid) cluster_final_steps Final Steps resin_swelling 1. Resin Swelling (e.g., in DMF) deprotection 2. Fmoc Deprotection (e.g., 20% Piperidine in DMF) resin_swelling->deprotection washing1 3. Washing (DMF) deprotection->washing1 coupling 4. Coupling (this compound, Activator, Base in NMP/DMF) washing1->coupling washing2 5. Washing (DMF) coupling->washing2 washing2->deprotection Next cycle final_deprotection 6. Final N-terminal Deprotection washing2->final_deprotection cleavage 7. Cleavage from Resin & Side-chain Deprotection (e.g., TFA cocktail) final_deprotection->cleavage precipitation 8. Peptide Precipitation (Cold Ether) cleavage->precipitation purification 9. Purification (e.g., HPLC) precipitation->purification analysis 10. Analysis (e.g., Mass Spectrometry) purification->analysis G Modulation of a Signaling Pathway by a Synthetic Peptide cluster_synthesis Peptide Synthesis cluster_cellular Cellular Environment zdhisoh This compound (Building Block) spps Solid-Phase Peptide Synthesis zdhisoh->spps peptide Synthetic Peptide spps->peptide receptor Cell Surface Receptor peptide->receptor Binds to / Inhibits pathway Intracellular Signaling Cascade receptor->pathway response Cellular Response (e.g., Gene Expression) pathway->response

References

Technical Support Center: Optimizing Z-D-His-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve yield and purity when using Z-D-His-OH in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in SPPS?

A1: The primary challenges associated with the use of this compound in SPPS are:

  • Racemization: Histidine is highly susceptible to racemization, particularly during the activation step of the coupling reaction. The imidazole ring of histidine can act as an intramolecular base, facilitating the abstraction of the alpha-proton.

  • Low Coupling Efficiency: Steric hindrance from the benzyloxycarbonyl (Z) protecting group and the bulky nature of the histidine side chain can lead to incomplete coupling reactions, resulting in lower yields.

  • Side Reactions: The imidazole side chain of histidine can be prone to various side reactions, such as modification or cross-linking, if not properly protected or if harsh reaction conditions are used.

  • Orthogonality of Protecting Groups: The Z-group on the alpha-amino group is not orthogonal to the standard acid-labile side-chain protecting groups used in Fmoc-SPPS. This necessitates a specific deprotection strategy for the Z-group that does not prematurely cleave other protecting groups.

Q2: How can I minimize racemization of this compound during coupling?

A2: To minimize racemization, consider the following strategies:

  • Choice of Coupling Reagent: Employ coupling reagents known for low racemization potential. Carbodiimide-based reagents like DIC, when used with an additive such as OxymaPure or HOBt, are generally preferred over more activating uronium-based reagents like HBTU or HATU when racemization is a concern.

  • Reaction Temperature: Perform the coupling reaction at a lower temperature (e.g., 0°C to room temperature). Elevated temperatures, especially with microwave-assisted synthesis, can significantly increase the rate of racemization.[1]

  • Pre-activation Time: Minimize the pre-activation time of the this compound before adding it to the resin-bound peptide. Prolonged activation can lead to increased epimerization.

  • Side-Chain Protection: Although the primary query is about this compound (implying an unprotected side chain), for L-histidine, protecting the imidazole nitrogen (e.g., with a trityl (Trt) or a methoxybenzyl (MBom) group) can significantly reduce racemization.[2][3]

Q3: What is the recommended strategy for deprotecting the N-terminal Z-group on the solid phase?

A3: The standard method for Z-group deprotection is catalytic hydrogenation. In SPPS, this is best achieved through catalytic transfer hydrogenation on the resin. This method avoids the use of strong acids that could cleave the peptide from the resin or remove acid-labile side-chain protecting groups. A common protocol involves treating the resin with a palladium catalyst (e.g., Pd/C) and a hydrogen donor like formic acid or ammonium formate in a suitable solvent such as DMF or NMP.[4][5]

Q4: Can I use this compound in a standard Fmoc-SPPS workflow?

A4: Yes, but with careful planning of your protecting group strategy. The Z-group is not removed by the piperidine treatment used for Fmoc deprotection, and the Fmoc group is stable to the catalytic transfer hydrogenation used for Z-group removal. This orthogonality allows for the incorporation of a Z-protected amino acid into an Fmoc-based synthesis. However, it is crucial to ensure that the side-chain protecting groups of other amino acids in your sequence are compatible with the Z-group deprotection conditions. Most standard t-butyl and trityl-based side-chain protecting groups are stable under these conditions.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of the Final Peptide 1. Incomplete coupling of this compound.2. Incomplete deprotection of the N-terminal Z-group.3. On-resin aggregation.4. Racemization leading to purification losses.1. Optimize Coupling: - Use a more efficient coupling reagent (see Table 1). - Perform a double coupling. - Increase the coupling time.2. Optimize Z-Deprotection: - Ensure the palladium catalyst is fresh and active. - Increase the reaction time for catalytic transfer hydrogenation. - Consider a different hydrogen donor.3. Address Aggregation: - Use a low-load resin or a resin with a PEG-based backbone. - Add chaotropic salts (e.g., LiCl) to the coupling reaction. - Use a solvent mixture known to disrupt aggregation (e.g., "Magic Mixture": DCM/DMF/NMP 1:1:1).[6]4. Minimize Racemization: - Follow the recommendations in FAQ 2.
Presence of Deletion Sequences Missing Histidine 1. Low coupling efficiency of this compound.2. Steric hindrance.1. Improve Coupling Efficiency: - Switch to a more powerful coupling reagent like HATU or HCTU, but be mindful of potential racemization. - Increase the equivalents of this compound and the coupling reagent. - Extend the coupling reaction time.2. Reduce Steric Hindrance: - Ensure the resin is adequately swollen before coupling. - Consider using a resin with a more flexible linker.
Diastereomeric Impurities Detected by HPLC/MS Racemization of this compound during activation and coupling.1. Use Racemization-Suppressing Additives: - Ensure the use of HOBt or OxymaPure with carbodiimide coupling reagents.2. Optimize Reaction Conditions: - Lower the coupling temperature. - Avoid prolonged pre-activation. - Use a less basic amine base like N-methylmorpholine (NMM) instead of DIPEA.
Incomplete Removal of the N-terminal Z-group 1. Inactivated catalyst.2. Insufficient hydrogen donor.3. Poor swelling of the resin in the deprotection solvent.1. Catalyst and Reagents: - Use fresh palladium catalyst. - Ensure the hydrogen donor is not degraded.2. Reaction Conditions: - Increase the equivalents of the hydrogen donor. - Extend the reaction time. - Ensure adequate agitation of the resin during the reaction.3. Solvent: - Use a solvent that effectively swells the resin, such as DMF or NMP.

Data Summary Tables

Table 1: Comparison of Common Coupling Reagents for Z-Amino Acids

Coupling ReagentAdditiveBase (equivalents)Typical Coupling TimeRelative EfficiencyRacemization Potential
DIC HOBt or OxymaPureDIPEA or NMM (2 eq.)1-4 hoursGoodLow
HBTU -DIPEA or NMM (2 eq.)30-60 minHighModerate
HATU -DIPEA or NMM (2 eq.)20-45 minVery HighModerate to High
PyBOP -DIPEA or NMM (2 eq.)30-90 minHighModerate

Note: Efficiency and racemization can be sequence-dependent. Optimization is recommended.

Table 2: Racemization of Histidine Derivatives with Different Coupling Methods

Nα-Protecting GroupSide-Chain ProtectionCoupling MethodSolvent% Racemization (D-isomer)
ZZDCC/HOBtCH₂Cl₂< 0.1
ZZMA (Mixed Anhydride)THF0.2 - 0.3
BocBzlDCCDMF~24
FmocTrtHCTU/6-Cl-HOBt/DIPEA (5 min pre-activation)DMF7.8[2]
FmocMBomHCTU/6-Cl-HOBt/DIPEA (5 min pre-activation)DMF0.3[2]

Experimental Protocols

Protocol 1: Manual Coupling of this compound

  • Resin Swelling: Swell the resin-bound peptide in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection (if applicable): If the preceding amino acid is Fmoc-protected, treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and an equimolar amount of HOBt or OxymaPure in DMF. Add DIC (3-5 equivalents) and allow to pre-activate for 5-10 minutes at 0°C.

  • Coupling: Add the activated this compound solution to the resin. Add DIPEA (6-10 equivalents) and agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test to check for complete coupling (a negative test indicates no free primary amines). If the test is positive, continue coupling for another 1-2 hours or perform a second coupling.

  • Washing: Once the coupling is complete, wash the resin with DMF (5-7 times), DCM (3 times), and finally with methanol (2 times) before drying under vacuum.

Protocol 2: On-Resin Deprotection of the N-terminal Z-Group via Catalytic Transfer Hydrogenation

  • Resin Preparation: Swell the Z-protected peptide-resin in DMF for 30-60 minutes.

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (0.2-0.5 equivalents by weight relative to the resin) to the resin slurry.

  • Hydrogen Donor Addition: Add ammonium formate (5-10 equivalents) or formic acid (a few milliliters for a 0.1 mmol scale synthesis) to the reaction vessel.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours. The reaction can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by HPLC-MS.

  • Catalyst Removal: After the reaction is complete, thoroughly wash the resin with DMF to remove the catalyst and byproducts. A filtration step through a pad of celite may be necessary to remove all traces of the palladium catalyst.

  • Washing: Wash the resin with DMF (5-7 times), DCM (3 times), and methanol (2 times) before proceeding to the next coupling step or final cleavage.

Visualizations

SPPS_Workflow_with_Z_D_His_OH cluster_spps_cycle Standard Fmoc-SPPS Cycle cluster_z_his_incorporation This compound Incorporation Start Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Fmoc-AA Coupling (e.g., HATU/DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Deprotection Repeat n times Z_Coupling This compound Coupling (DIC/Oxyma) Wash2->Z_Coupling Transition to Z-His Final_Cleavage Final Cleavage (TFA Cocktail) Wash2->Final_Cleavage Wash3 DMF Wash Z_Coupling->Wash3 Z_Deprotection Z-Group Deprotection (Pd/C, HCOOH) Wash3->Z_Deprotection Wash4 DMF Wash Z_Deprotection->Wash4 Z_Deprotection->Final_Cleavage Wash4->Coupling Continue Fmoc Cycle

SPPS workflow incorporating this compound into an Fmoc-based synthesis.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield Cause1 Incomplete Coupling Problem->Cause1 Cause2 Incomplete Z-Deprotection Problem->Cause2 Cause3 Aggregation Problem->Cause3 Cause4 Racemization Problem->Cause4 Sol1 Double Couple / Change Reagent Cause1->Sol1 Sol2 Optimize Catalyst / Reaction Time Cause2->Sol2 Sol3 Use Chaotropic Salts / Special Resin Cause3->Sol3 Sol4 Lower Temperature / Use Additives Cause4->Sol4

Troubleshooting logic for low yield when using this compound in SPPS.

References

Z-D-His-OH aggregation problems during peptide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) regarding aggregation issues encountered during peptide synthesis using Z-D-His-OH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to aggregation?

This compound, or N-benzyloxycarbonyl-D-histidine, is a protected amino acid commonly used in peptide synthesis. The benzyloxycarbonyl (Z) group protects the alpha-amino group of D-histidine. Aggregation during peptide synthesis is often attributed to the formation of intermolecular hydrogen bonds, leading to the self-association of peptide chains. Hydrophobic sequences are particularly susceptible to aggregation.[1] The imidazole side chain of histidine can also contribute to aggregation through various non-covalent interactions.

Q2: What are the common signs of this compound aggregation during solid-phase peptide synthesis (SPPS)?

Common indicators of aggregation include:

  • Poor resin swelling: The peptide-resin may fail to swell adequately in the synthesis solvents.[2]

  • Slow or incomplete coupling reactions: The aggregation of peptide chains can hinder the accessibility of the N-terminus for the incoming activated amino acid.

  • Incomplete Fmoc deprotection: Similar to coupling, aggregation can block the access of the deprotection reagent (e.g., piperidine) to the Fmoc group.

  • Formation of a gel-like consistency: In severe cases, the resin and solvent mixture may become viscous or form a gel.

Q3: Can the choice of protecting group for the histidine side chain influence aggregation?

Yes, the choice of the side-chain protecting group for histidine can impact both aggregation and other side reactions. For Z-protected histidine, which falls under Boc/Bzl chemistry, protecting the imidazole side chain is crucial to prevent side reactions and reduce the risk of racemization.[3] Common protecting groups for the histidine side chain in Boc chemistry include benzyloxymethyl (Bom) and dinitrophenyl (Dnp). The Bom group, in particular, is effective at suppressing racemization.[3]

Q4: Are there any known side reactions specific to the use of benzyl-based protecting groups for histidine, like the Z-group?

Yes, the use of benzyloxymethyl (a benzyl-based protecting group) for histidine has been associated with the generation of formaldehyde during hydrogen fluoride (HF) cleavage. This can lead to the formation of methylated impurities and other side products. To circumvent this, the inclusion of a formaldehyde scavenger, such as cysteine hydrochloride or resorcinol, in the cleavage cocktail is recommended.

Troubleshooting Guide

Problem 1: Poor Solubility of this compound in Synthesis Solvents

Poor solubility of the incoming this compound can lead to precipitation and incomplete coupling.

Solution:

  • Use of Co-solvents: Adding a small percentage of a highly polar aprotic solvent like DMSO to your primary solvent (e.g., NMP or DMF) can enhance the solubility of this compound.[4]

  • Sonication: Briefly sonicating the solution of this compound in the synthesis solvent can help to dissolve the amino acid derivative before adding it to the reaction vessel.

Quantitative Data Summary: Solubility of D-Histidine in Pure Solvents

The following table summarizes the mole fraction solubility (x₁) of unprotected D-histidine in various solvents at different temperatures. This data can serve as a useful reference, though the Z-group will alter the solubility profile.

Temperature (K)DMF (x₁)DMSO (x₁)
293.150.001960.01041
298.150.002210.01162
303.150.002490.01297
308.150.002810.01448
313.150.003180.01616
318.150.003590.01802
323.150.004050.02009
328.150.004570.02239
333.150.005160.02494

Data adapted from a study on D-histidine solubility.

Problem 2: On-Resin Aggregation During Peptide Elongation

Aggregation of the growing peptide chain on the solid support is a major cause of synthesis failure, especially in "difficult" sequences.

Solutions:

  • Chaotropic Agents: The addition of chaotropic salts such as LiCl or NaClO₄ to the coupling mixture can disrupt hydrogen bonding and reduce aggregation.

  • "Magic Mixture" Solvent System: For severe aggregation, a solvent system known as the "magic mixture" can be employed. This mixture consists of DCM/DMF/NMP (1:1:1) with 1% Triton X-100 and 2 M ethylene carbonate, used at an elevated temperature of 55 °C for acylation.

  • Backbone Protection: Incorporating backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the alpha-nitrogen of an amino acid residue every six to seven residues can effectively disrupt aggregation.[2]

  • Pseudoproline Dipeptides: The use of pseudoproline dipeptides can break up the secondary structures that lead to aggregation.

  • Microwave-Assisted Synthesis: Microwave irradiation can provide the necessary energy to overcome aggregation and drive coupling reactions to completion.[2]

Experimental Protocols

Protocol for a Difficult Coupling Involving this compound

This protocol is recommended when aggregation is suspected or when coupling this compound to a growing peptide chain that is known to be "difficult".

Materials:

  • Z-D-His(Bom)-OH (or other side-chain protected derivative)

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Solvent: NMP or a mixture of NMP/DMSO (e.g., 9:1 v/v)

  • Peptide-resin with a free N-terminus

Procedure:

  • Pre-activation:

    • Dissolve Z-D-His(Bom)-OH (3 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 2.9 equivalents) in the chosen solvent.

    • Add the base (e.g., DIPEA, 6 equivalents) to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes at room temperature.

  • Coupling:

    • Add the pre-activated amino acid solution to the vessel containing the peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. For particularly difficult couplings, the reaction time can be extended, or the temperature can be increased to 40-50°C.

  • Monitoring the Coupling:

    • After the initial coupling time, take a small sample of the resin and perform a Kaiser test or other appropriate test to check for the presence of free amines.

  • Recoupling (if necessary):

    • If the Kaiser test is positive, indicating an incomplete reaction, drain the reaction vessel and repeat the coupling step with a fresh solution of activated Z-D-His(Bom)-OH.

  • Washing:

    • Once the coupling is complete (negative Kaiser test), thoroughly wash the resin with the synthesis solvent (e.g., NMP or DMF) to remove any excess reagents.

Visualizations

Troubleshooting_Workflow start Aggregation Suspected (e.g., poor swelling, failed coupling) solubility_check Is this compound fully dissolved? start->solubility_check add_cosolvent Add Co-solvent (e.g., DMSO) and/or Sonicate solubility_check->add_cosolvent No coupling_strategy Optimize Coupling Strategy solubility_check->coupling_strategy Yes add_cosolvent->coupling_strategy change_solvent Switch to NMP or 'Magic Mixture' coupling_strategy->change_solvent additives Use Additives (e.g., Chaotropic Salts) coupling_strategy->additives structural_mods Incorporate Structural Modifiers (Backbone Protection, Pseudoprolines) change_solvent->structural_mods Ineffective success Successful Coupling change_solvent->success Effective additives->structural_mods Ineffective additives->success Effective microwave Employ Microwave-Assisted Synthesis structural_mods->microwave failure Synthesis Failure (Re-evaluate strategy) structural_mods->failure Ineffective microwave->success Effective microwave->failure Ineffective

Caption: Troubleshooting workflow for this compound aggregation.

Logical_Relationships Aggregation Aggregation - Poor Resin Swelling - Incomplete Reactions - Gel Formation Causes Potential Causes - Intermolecular H-Bonding - Hydrophobic Interactions - Histidine Side-Chain Effects Aggregation->Causes Solutions Mitigation Strategies Solvent Modification Additives Structural Modifications Energy Input Causes->Solutions Examples Specific Examples NMP, DMSO, 'Magic Mixture' Chaotropic Salts Backbone Protection, Pseudoprolines Microwave, Increased Temp. Solutions:s0->Examples Solutions:s1->Examples Solutions:s2->Examples Solutions:s3->Examples

Caption: Logical relationships in addressing peptide aggregation.

References

Incomplete coupling of Z-D-His-OH and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting issues related to the coupling of Z-D-His-OH (N-alpha-benzyloxycarbonyl-D-histidine). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during peptide synthesis involving this reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for incomplete coupling of this compound?

Incomplete coupling of this compound can stem from several factors:

  • Steric Hindrance: The bulky Z (benzyloxycarbonyl) protecting group and the imidazole side chain of histidine can sterically hinder the approach of the activated carboxyl group to the N-terminus of the peptide chain.[1][2][3]

  • Solubility Issues: this compound may have poor solubility in common peptide synthesis solvents, leading to a lower effective concentration and reduced reaction rates.[4][5][6][7][8]

  • Side Reactions: The imidazole ring of histidine is nucleophilic and can participate in side reactions, such as racemization and side-chain acylation, which can compete with the desired coupling reaction.[9][10][11][12][13]

  • Suboptimal Activation: The chosen coupling reagent may not be potent enough to efficiently activate the carboxylic acid of this compound, especially in the presence of steric hindrance.[14][15]

  • Peptide Aggregation: The growing peptide chain, particularly if it contains hydrophobic residues, can aggregate on the solid support, making the N-terminus inaccessible for coupling.[16][17]

Q2: How does the imidazole side chain of histidine interfere with coupling reactions?

The imidazole side chain of histidine presents unique challenges. It can be acylated by the activated amino acid, although this is often reversible. More significantly, the imidazole nitrogen can act as a base, which can lead to racemization of the activated amino acid. Protecting the imidazole nitrogen is a common strategy to mitigate these side reactions.[13]

Q3: Which protecting groups are recommended for the histidine side chain?

To prevent side reactions and improve coupling efficiency, protection of the imidazole side chain is often necessary. Common protecting groups for the histidine side chain in Fmoc-based synthesis include Trityl (Trt), Methoxytrityl (Mmt), and Tosyl (Tos).[13] In Boc-based synthesis, protecting groups like 2,4-dinitrophenyl (Dnp) and benzyloxymethyl (Bom) are frequently used.[13] The choice of protecting group depends on the overall protection strategy and the specific peptide sequence.

Q4: What are the most effective coupling reagents for sterically hindered amino acids like this compound?

For sterically hindered couplings, more reactive coupling reagents are generally recommended.[1] Phosphonium- and aminium-based reagents are popular choices.[14]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient coupling reagents.[15][18]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another effective phosphonium salt-based reagent.[15]

  • The use of additives like HOBt (1-Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) with carbodiimides (e.g., DIC) can enhance coupling efficiency and suppress racemization.[12][14][15][18]

Q5: How can I improve the solubility of this compound and the growing peptide chain?

Improving solubility is crucial for efficient coupling.[4][5][6][7][8]

  • Solvent Choice: While DMF is a common solvent, alternatives like NMP (N-Methyl-2-pyrrolidone) can be more effective at solvating both the amino acid and the growing peptide chain, especially for hydrophobic sequences.[17] Using solvent mixtures can also be beneficial.[17]

  • Disrupting Secondary Structures: For long or aggregation-prone peptides, incorporating pseudoproline dipeptides or using resins with a polyethylene glycol (PEG) linker can help disrupt secondary structure formation and improve solvation.[16]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving incomplete this compound coupling.

Symptom Potential Cause Recommended Solution
Low coupling efficiency despite using standard protocols. Steric Hindrance: The bulky Z-group and histidine side chain are impeding the reaction.[1][2][3]1. Switch to a more potent coupling reagent like HATU or HBTU.[18] 2. Increase the coupling time and/or temperature. 3. Perform a double coupling.[18]
Presence of deletion sequences in the final product. Incomplete Coupling & Ineffective Capping: The unreacted N-terminus is not being properly capped.1. Ensure the coupling reaction goes to completion by using a more effective coupling strategy (see above). 2. Optimize the capping step with acetic anhydride. Be aware of potential side reactions with histidine during capping.[10]
Poor solubility of this compound in the reaction solvent. Inadequate Solvation: The reagent is not fully dissolved, reducing its effective concentration.[4][5][6][7][8]1. Switch to a solvent with better solvating properties, such as NMP or a DMF/NMP mixture.[17] 2. Gently warm the solvent to aid dissolution before adding it to the reaction vessel.
Significant racemization of the histidine residue. Base-catalyzed epimerization: The imidazole side chain or the base used in the coupling reaction is causing racemization.1. Use a side-chain protected histidine derivative (e.g., Z-D-His(Trt)-OH).[13] 2. Add racemization suppressants like HOBt or HOAt to the coupling mixture.[14][18] 3. Use a weaker base if possible.
Resin shrinking and poor swelling during synthesis. Peptide Aggregation: The growing peptide chain is collapsing on the resin, blocking reactive sites.[16][17]1. Use a resin with a PEG linker to improve solvation of the peptide chain.[1] 2. Incorporate pseudoproline dipeptides in the sequence to disrupt secondary structure formation.[16] 3. Switch to a more effective solvent like NMP.[17]

Data Presentation: Coupling Reagent Efficiency

The following table provides a qualitative comparison of common coupling reagents for sterically hindered amino acids like this compound. The efficiencies are illustrative and can vary based on the specific peptide sequence and reaction conditions.

Coupling Reagent/SystemRelative Efficiency for Hindered CouplingRacemization RiskKey Considerations
DIC/HOBt ModerateLow to ModerateA standard and cost-effective choice, but may be insufficient for very difficult couplings.[14][15]
DIC/HOAt HighLowHOAt is more effective than HOBt at suppressing racemization and increasing reaction rates.[14][18]
HBTU/DIPEA HighLowA very common and effective aminium-based reagent.[14][15]
HATU/DIPEA Very HighVery LowGenerally considered one of the most powerful coupling reagents, especially for difficult sequences.[18]
PyBOP/DIPEA HighLowA phosphonium-based reagent, also very effective for hindered couplings.[15]

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU
  • Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminus in DMF for 30 minutes. Drain the solvent.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test or other appropriate test to monitor the reaction progress. A negative test indicates a complete reaction.

  • Washing: Once the reaction is complete, drain the reaction vessel and wash the resin extensively with DMF, followed by DCM, and then DMF again to remove any unreacted reagents and byproducts.

Protocol 2: Monitoring Coupling Completion using the Kaiser Test
  • Sample Collection: After the desired coupling time, remove a small sample of the resin (a few beads) from the reaction vessel.

  • Washing: Wash the resin beads thoroughly with DMF and then with ethanol to remove any residual reagents.

  • Reagent Preparation:

    • Reagent A (Ninhydrin): 5% ninhydrin in ethanol.

    • Reagent B (Pyridine): 80% phenol in ethanol.

    • Reagent C (KCN): 2 ml of 0.001 M KCN in 98 ml of pyridine.

  • Test Procedure:

    • Add 2-3 drops of each reagent (A, B, and C) to the resin sample in a small test tube.

    • Heat the test tube at 100°C for 5 minutes.

  • Result Interpretation:

    • Blue/Purple beads: Indicates the presence of free primary amines (incomplete coupling).

    • Yellow/Colorless beads: Indicates the absence of free primary amines (complete coupling).

Visualizations

Troubleshooting Workflow for Incomplete this compound Coupling

Incomplete_Coupling_Workflow Start Incomplete Coupling of This compound Detected Check_Solubility Is this compound fully dissolved? Start->Check_Solubility Change_Solvent Switch to NMP or DMF/NMP mixture Check_Solubility->Change_Solvent No Check_Reagents Are coupling reagents and conditions optimal? Check_Solubility->Check_Reagents Yes Change_Solvent->Check_Reagents Use_Potent_Reagent Use HATU, HBTU, or PyBOP Check_Reagents->Use_Potent_Reagent No Check_Aggregation Is peptide aggregation suspected? Check_Reagents->Check_Aggregation Yes Double_Couple Perform a double coupling and/or increase time/temp Use_Potent_Reagent->Double_Couple Double_Couple->Check_Aggregation Modify_Synthesis Use PEG resin or pseudoproline dipeptides Check_Aggregation->Modify_Synthesis Yes Check_Side_Reactions Is racemization or side-chain reaction a concern? Check_Aggregation->Check_Side_Reactions No Modify_Synthesis->Check_Side_Reactions Use_Protected_His Use side-chain protected Z-D-His(Trt)-OH Check_Side_Reactions->Use_Protected_His Yes Success Coupling Successful Check_Side_Reactions->Success No Add_Suppressant Add HOAt or HOBt Use_Protected_His->Add_Suppressant Add_Suppressant->Success

Caption: A logical workflow for troubleshooting incomplete this compound coupling.

References

Navigating the Reactivity of Z-D-His-OH: A Technical Support Guide on Imidazole Protection

Author: BenchChem Technical Support Team. Date: November 2025

The incorporation of Z-D-His-OH into peptides is a critical step for many researchers, scientists, and drug development professionals. However, the unique reactivity of the imidazole side chain presents significant challenges, including a high propensity for racemization and the potential for unwanted side reactions during peptide synthesis. Proper protection of the imidazole nitrogen is paramount to mitigating these issues and ensuring the successful synthesis of the target peptide.

This technical support center provides a comprehensive resource for troubleshooting common issues and offers detailed guidance on the use of various imidazole-protecting groups for this compound.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the imidazole side chain of this compound during peptide synthesis?

A1: The unprotected imidazole ring of histidine possesses a free N-pi in its side chain, which can act as a catalyst for the epimerization of the activated amino acid.[1] This leads to racemization, resulting in a mixture of D- and L-isomers of the histidine residue within the peptide sequence. Additionally, the nucleophilic nature of the imidazole ring can lead to side reactions such as N-acylation during the coupling step. Protecting the imidazole side chain prevents these undesirable reactions, ensuring the stereochemical integrity and purity of the final peptide.[1][2]

Q2: What are the most common imidazole-protecting groups for this compound in Boc-based peptide synthesis?

A2: In the context of Boc (tert-butyloxycarbonyl) chemistry, the most frequently employed protecting groups for the imidazole side chain of histidine are:

  • Trityl (Trt): A bulky group that provides good protection and is removable under acidic conditions.

  • tert-Butoxycarbonyl (Boc): While also used for N-alpha protection, a second Boc group can be used for side-chain protection. It is removed under the same acidic conditions as the N-terminal Boc group.[1]

  • 2,4-Dinitrophenyl (Dnp): A robust protecting group, stable to most reaction conditions, and typically removed by thiolysis.[1]

  • Tosyl (Tos): A sulfonyl-based protecting group that is stable to acidic conditions used for Boc removal and is often cleaved with strong acids like HF or by reduction.[1]

Q3: How do I choose the right imidazole-protecting group for my synthesis?

A3: The choice of protecting group depends on several factors, including the overall protection strategy of your peptide synthesis (orthogonality), the length of the peptide, and the specific coupling conditions.

  • For short peptides or when introducing histidine near the N-terminus, a protecting group that is cleaved simultaneously with the N-terminal protecting group, such as Boc, can be convenient.[1]

  • For longer peptides or segment condensation, a more stable protecting group that can be removed at the final cleavage step, such as Trt or Dnp, is often preferred.

  • To minimize racemization, bulky protecting groups like Trityl (Trt) are generally effective. For particularly challenging sequences prone to racemization, more specialized and often more expensive protecting groups like benzyloxymethyl (Bom) can be invaluable.[1]

Below is a flowchart to guide your selection process:

G start Start: Choose Imidazole Protecting Group for this compound q1 Is the peptide sequence short and His near the N-terminus? start->q1 pg_boc Consider Boc protection. Convenient deprotection. q1->pg_boc Yes q2 Is minimizing racemization the highest priority? q1->q2 No pg_trt Use Trityl (Trt). Bulky group hinders racemization. q2->pg_trt Yes q3 Do you need a highly stable group for a complex, multi-step synthesis? q2->q3 No pg_dnp Consider Dnp. Robust but requires specific thiolysis for removal. q3->pg_dnp Yes, and orthogonal removal is feasible pg_tos Consider Tos. Stable to standard Boc deprotection. q3->pg_tos Yes, and final strong acid cleavage is planned

Figure 1. Decision tree for selecting an imidazole protecting group for this compound.

Troubleshooting Guide

Problem: Low Coupling Yield

Question Possible Cause Solution
Why is the coupling of my protected this compound derivative inefficient? Steric Hindrance: Bulky protecting groups like Trt can sterically hinder the coupling reaction.- Increase the coupling time and/or temperature.- Use a more powerful coupling reagent such as HATU or HCTU.- Perform a double coupling.
Aggregation: The peptide chain on the resin may be aggregating, preventing access of the activated amino acid.- Switch to a solvent known to disrupt aggregation, such as NMP or a mixture of DMF and DMSO.- Incorporate backbone-modifying dipeptides (pseudoprolines) if the sequence allows.
Incomplete Deprotection: The N-terminus of the growing peptide chain may not be fully deprotected, reducing the number of available sites for coupling.- Extend the deprotection time or perform a second deprotection step.- Monitor deprotection using a qualitative test like the Kaiser test.

Problem: Racemization/Epimerization

Question Possible Cause Solution
I'm observing a significant amount of the D-His diastereomer in my final peptide. How can I minimize this? Inadequate Imidazole Protection: The chosen protecting group may not be sufficiently suppressing the catalytic effect of the imidazole ring on racemization.- Switch to a bulkier or more electron-withdrawing protecting group. Trityl (Trt) is generally effective.[3]
Over-activation/Prolonged Activation: Leaving the protected this compound in the presence of the activating agent for an extended period before adding it to the resin can increase racemization.- Use in-situ activation where the protected amino acid and coupling reagent are added to the resin simultaneously.- If pre-activation is necessary, minimize the pre-activation time.
Base-catalyzed Racemization: The base used during coupling (e.g., DIPEA) can contribute to racemization.- Use a weaker, non-nucleophilic base like collidine.- Ensure the minimum necessary amount of base is used.
High Coupling Temperature: Elevated temperatures can accelerate racemization.- Perform the coupling at room temperature or even at a reduced temperature if the reaction kinetics allow.

Problem: Side Reactions and Impurities

Question Possible Cause Solution
I see an unexpected peak in my HPLC/MS analysis. What could it be? Premature Deprotection: The imidazole protecting group may be partially cleaved during the N-terminal deprotection steps, especially with repeated acid treatments for Boc removal.- If using a highly acid-labile group like Mmt or Mtt, consider switching to the more stable Trt group for syntheses requiring many cycles.- Minimize the time of exposure to the deprotection reagent.
Side Product from Protecting Group Cleavage: The cleavage of the protecting group can generate reactive species that modify the peptide.- Use appropriate scavengers during the final cleavage cocktail. For example, triisopropylsilane (TIS) is commonly used to scavenge carbocations generated during the cleavage of trityl groups.
Acylation of Deprotected Imidazole: If the imidazole protecting group is lost prematurely, the free imidazole can be acylated by the incoming activated amino acid.- Ensure complete and robust protection of the imidazole side chain throughout the synthesis.
Dnp Group Cleavage by Piperidine: If using a mixed Boc/Fmoc strategy where Dnp is used for His protection, the Dnp group can be partially cleaved by the piperidine used for Fmoc deprotection.[4]- Be aware of this potential side reaction. If complete Dnp stability is required, avoid the use of piperidine. If partial cleavage is acceptable, it has been quantified to be around 84% with 20% piperidine in DMF.[4]

Quantitative Data Summary

Protecting GroupExpected Coupling EfficiencyRacemization SuppressionCleavage ConditionsKey Considerations
Trityl (Trt) Good to ModerateGood to ExcellentMildly acidic (e.g., 1-2% TFA in DCM) or strong acid (TFA-based cleavage cocktail)Bulky group can lower coupling efficiency. Prone to acid-catalyzed depurination in sensitive sequences.
Boc GoodModerateAcidic (same as N-terminal Boc)Not orthogonal in Boc-SPPS. Best for short peptides or N-terminal His.
Dnp GoodGoodThiolysis (e.g., thiophenol)Orthogonal to Boc and Fmoc strategies. Requires specific deprotection step.
Tos GoodGoodStrong acid (e.g., HF) or reductive cleavageStable to standard Boc-SPPS conditions. Cleavage can be harsh.

Note: This table is a qualitative summary based on general principles of peptide chemistry, as a direct quantitative comparison for this compound was not found in the searched literature.

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of the Imidazole Nitrogen of this compound

This protocol is adapted from general procedures for the Boc protection of amines.

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent mixture such as aqueous dioxane or THF/water.

  • Basification: Add a base such as sodium hydroxide or triethylamine (2-3 equivalents) to the solution and stir until the this compound is fully dissolved and deprotonated.

  • Addition of Boc-Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (Boc)₂O (1.1-1.5 equivalents) either neat or dissolved in the same organic solvent.

  • Reaction: Allow the reaction to proceed at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Work-up: Once the reaction is complete, acidify the mixture with a mild acid (e.g., citric acid solution) to a pH of approximately 3-4.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: General Coupling of Protected this compound in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a standard coupling procedure using HBTU/DIPEA.

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes. Perform N-terminal deprotection of the growing peptide chain on the resin (e.g., with 20% piperidine in DMF for Fmoc removal or TFA for Boc removal) and wash thoroughly with DMF.

  • Activation Mixture Preparation: In a separate vessel, dissolve the protected this compound derivative (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in DMF.

  • Activation: Add DIPEA (6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to monitor the completion of the coupling reaction.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Protocol 3: Deprotection of the Dnp Group

  • Resin Suspension: Suspend the peptide-resin in DMF.

  • Thiolysis: Add a solution of a thiol, such as 2-mercaptoethanol or thiophenol, and a base like DBU or DIPEA.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Filter the resin and wash it extensively with DMF and DCM to remove the cleaved Dnp group and thiol reagents.

Visualizing Experimental Workflows

Below is a generalized workflow for the incorporation of a protected this compound residue in SPPS.

G start Start: Peptide-Resin (Deprotected N-terminus) pre_activation Prepare Activation Mixture: Protected this compound + Coupling Reagent + Base in DMF start->pre_activation coupling Add Activation Mixture to Resin Agitate for 1-2 hours start->coupling pre_activation->coupling monitoring Monitor Coupling Completion (e.g., Kaiser Test) coupling->monitoring monitoring->coupling Incomplete (Recouple) wash Wash Resin with DMF monitoring->wash Complete next_cycle Proceed to Next Deprotection/ Coupling Cycle or Final Cleavage wash->next_cycle

Figure 2. General workflow for coupling protected this compound in SPPS.

By understanding the principles of imidazole protection, carefully selecting the appropriate protecting group, and troubleshooting potential issues, researchers can confidently incorporate this compound into their peptide sequences, leading to higher purity and yield of their target molecules.

References

Technical Support Center: Z-D-His-OH Stability in Long Synthesis Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Z-D-His-OH in lengthy peptide synthesis protocols, ensuring its stability is paramount to achieving high-yield, high-purity final products. This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability challenges associated with this chiral amino acid derivative.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability issue concerning this compound during long peptide synthesis?

A1: The most significant stability issue for this compound, and histidine derivatives in general, is the high propensity for racemization (epimerization) at the α-carbon during the coupling step. This can lead to the incorporation of the undesired L-enantiomer, resulting in diastereomeric impurities that are often difficult to separate from the target peptide.

Q2: What factors contribute to the racemization of this compound?

A2: Several factors can promote racemization of histidine residues during peptide synthesis:

  • Activation Method: The formation of highly activated intermediates, such as O-acylisourea intermediates with carbodiimides, can increase the acidity of the α-proton, facilitating its abstraction and subsequent racemization.

  • Base: The presence of excess base, particularly tertiary amines like diisopropylethylamine (DIEA), can directly abstract the α-proton.

  • Temperature: Elevated temperatures, often used to drive difficult couplings to completion, can significantly increase the rate of racemization.

  • Pre-activation Time: Prolonged pre-activation of the carboxylic acid can lead to higher levels of the racemized product.

  • Imidazole Side Chain: The imidazole ring of histidine itself can act as a base, promoting intramolecular proton abstraction.

Q3: Does the Z (benzyloxycarbonyl) protecting group influence the stability of D-His-OH?

A3: The Z-group is a urethane-type protecting group that generally helps to suppress racemization compared to acyl-type protecting groups. It does this by reducing the tendency of the activated amino acid to form an oxazolone, a key intermediate in one of the racemization pathways. However, under harsh or prolonged coupling conditions, racemization can still occur. The Z-group also enhances the crystallinity and stability of the amino acid derivative, which can be advantageous for storage and handling.

Q4: Are there other potential degradation pathways for this compound besides racemization?

A4: While racemization is the primary concern, other potential degradation pathways for Z-protected amino acids under certain conditions can include:

  • Hydrolysis: Like any ester-containing molecule, the benzyloxycarbonyl group can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the unprotected amino acid. However, it is generally stable to the conditions used in standard solid-phase peptide synthesis (SPPS).

  • Side reactions of the imidazole ring: The unprotected imidazole ring can potentially undergo side reactions, although this is less common than racemization. Protecting the imidazole nitrogen is a common strategy to prevent this.

Troubleshooting Guide

This guide addresses specific issues that users may encounter during their experiments with this compound.

Problem Potential Cause Recommended Solution
Low yield of the desired peptide containing D-His. Incomplete coupling of this compound.1. Optimize Coupling Reagents: Use a combination of a carbodiimide (e.g., DIC) with an additive like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) to suppress racemization and improve coupling efficiency.[1] 2. Double Coupling: Perform a second coupling of this compound to ensure the reaction goes to completion. 3. Monitor Coupling: Use a qualitative test (e.g., ninhydrin test) to confirm the completion of the coupling reaction before proceeding to the next step.
Presence of a diastereomeric impurity in the final product. Racemization of this compound during the coupling step.1. Lower Coupling Temperature: Perform the coupling of this compound at a lower temperature (e.g., 0°C or room temperature) to minimize the rate of epimerization.[2] 2. Use a Milder Base: If a base is required, use a sterically hindered and less nucleophilic base like 2,4,6-collidine instead of DIEA. 3. Minimize Pre-activation Time: Add the coupling reagents to the amino acid immediately before addition to the resin-bound peptide. 4. Consider Imidazole Protection: For particularly sensitive sequences, consider using a Z-D-His derivative with a protecting group on the imidazole nitrogen (e.g., Trityl (Trt) or Methoxybenzyl (Mbom)).
Difficult to purify the final peptide. Co-elution of the desired peptide with the diastereomeric impurity.1. Optimize HPLC Conditions: Use a high-resolution HPLC column and a shallow gradient to improve the separation of the diastereomers. 2. Alternative Chromatography: Consider other chromatographic techniques, such as ion-exchange or chiral chromatography, if reverse-phase HPLC is insufficient.
Aggregation during synthesis after incorporating this compound. The peptide sequence itself may be prone to aggregation.1. Use Chaotropic Salts: Add chaotropic salts like LiCl to the coupling and deprotection solutions to disrupt secondary structures. 2. Incorporate Pseudoprolines: If the sequence allows, the introduction of pseudoproline dipeptides can disrupt aggregation. 3. Microwave-Assisted Synthesis: The use of microwave energy can sometimes overcome aggregation-related difficulties, but careful temperature control is crucial to avoid racemization.[2]

Experimental Protocols

Protocol 1: Standard Coupling of this compound with Minimized Racemization

This protocol is designed for the manual solid-phase synthesis of a peptide containing a D-histidine residue.

  • Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times), followed by dichloromethane (DCM) (3 times), and then DMF (3 times).

  • This compound Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.

    • Add DIC (3 equivalents) to the amino acid solution and immediately add the mixture to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature.

  • Monitoring: Perform a ninhydrin test to check for the presence of free amines. If the test is positive, repeat the coupling step.

  • Washing: Wash the resin as described in step 3.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and a non-nucleophilic base (e.g., DIEA or 2,4,6-collidine) in DMF.

  • Continue Synthesis: Proceed with the deprotection and coupling of the next amino acid in the sequence.

Protocol 2: Analysis of Racemization by HPLC

This protocol describes a general method to assess the extent of racemization of the histidine residue in the final cleaved peptide.

  • Peptide Cleavage and Deprotection: Cleave the peptide from the resin and remove all protecting groups using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by preparative reverse-phase HPLC.

  • Analytical HPLC:

    • Dissolve the purified peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Inject the sample onto a C18 analytical HPLC column.

    • Use a slow gradient of acetonitrile in water (both containing 0.1% TFA) to achieve optimal separation of the diastereomers.

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Quantification: The ratio of the peak areas corresponding to the desired peptide and its diastereomer will provide a quantitative measure of the extent of racemization.

Signaling Pathways and Workflows

experimental_workflow start Start Synthesis resin_prep Resin Swelling & Deprotection start->resin_prep coupling This compound Coupling (Optimized Conditions) resin_prep->coupling monitoring Coupling Monitoring (e.g., Ninhydrin Test) coupling->monitoring decision Complete? monitoring->decision decision->coupling No (Recouple) continue_synthesis Continue Peptide Elongation decision->continue_synthesis Yes cleavage Cleavage & Deprotection continue_synthesis->cleavage purification HPLC Purification cleavage->purification analysis Racemization Analysis (Analytical HPLC) purification->analysis end Final Product analysis->end

racemization_pathway base Base / Heat proton_abstraction α-Proton Abstraction base->proton_abstraction Promotes enolate enolate proton_abstraction->enolate protonation Reprotonation activated_his activated_his protonation->activated_his racemized_his racemized_his protonation->racemized_his

References

Technical Support Center: Z-D-His-OH Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Z-D-His-OH coupling reactions. Our aim is to help you identify and resolve common issues related to byproduct formation and removal, ensuring the successful synthesis and purification of your target peptides.

Troubleshooting Guides

This section addresses specific problems that may be encountered during the workup and purification of this compound coupling reaction mixtures.

Problem 1: Low Yield of the Desired Peptide Product

Possible Cause Suggested Solution
Incomplete Coupling Reaction - Ensure all reagents are fresh and anhydrous. - Optimize the coupling reagent and additives. For example, adding HOBt or Oxyma Pure can minimize side reactions and improve coupling efficiency.[1] - Extend the reaction time or increase the temperature, monitoring for potential side reactions.
Product Loss During Workup - If performing an aqueous extraction, ensure the pH is adjusted to minimize the solubility of your product in the aqueous phase. - For precipitations, use a suitable anti-solvent and ensure the product is fully precipitated before filtration.
Side Reactions Consuming Starting Material - The imidazole side chain of histidine can act as a nucleophile, leading to side reactions.[2] Ensure appropriate protection if necessary, although many couplings proceed without it. - Pre-activating the carboxylic acid before adding the amine component can sometimes reduce side reactions.

Problem 2: Presence of Impurities After Purification

Possible Cause Suggested Solution
Co-elution with Byproducts in Chromatography - Optimize the HPLC gradient. A shallower gradient can improve the separation of closely eluting species. - Change the stationary phase (e.g., from C18 to a different hydrophobicity) or the mobile phase modifiers (e.g., switch from TFA to formic acid).
Incomplete Removal of Coupling Reagent Byproducts - For DCC-mediated couplings, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can be removed by filtration.[1][3] - For EDC-mediated couplings, the urea byproduct is water-soluble and can be removed by aqueous extraction.[1][3] - For DIC-mediated couplings, the diisopropylurea (DIU) is more soluble in organic solvents, which is advantageous in solid-phase synthesis but may require chromatographic removal in solution-phase.[1][3]
Racemization of the Histidine Residue - The use of coupling additives like HOBt can suppress racemization.[1] - For particularly challenging couplings, consider using a coupling reagent known for low racemization, such as DEPBT.[4] - Racemization can lead to the formation of a diastereomer of your desired product, which may be difficult to separate. Chiral HPLC or derivatization followed by chromatography may be necessary.[5][6]

Problem 3: Difficulty in Purifying Hydrophilic Peptides Containing this compound

Possible Cause Suggested Solution
Poor Retention on Reversed-Phase HPLC - Peptides rich in hydrophilic amino acids like histidine may have short retention times on standard C18 columns.[7] - Consider using a column with a more polar stationary phase or employing ion-pairing reagents in the mobile phase. - A multi-column approach, such as combining ion-exchange chromatography with reversed-phase HPLC, can be effective.[7]
Product is Highly Water-Soluble - Avoid extensive aqueous extractions where product loss may be significant. - Lyophilization is often the preferred method for isolating highly water-soluble peptides.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in a this compound coupling reaction?

A1: Common byproducts can be categorized into two main types: those derived from the coupling reagents and those resulting from side reactions of the amino acids themselves.

  • Coupling Reagent Byproducts:

    • Ureas: Carbodiimide reagents like DCC, DIC, and EDC form corresponding urea byproducts (dicyclohexylurea, diisopropylurea, and 1-ethyl-3-(3-dimethylaminopropyl)urea, respectively).[1][3]

    • Hexamethylphosphoramide (HMPA): If using BOP as a coupling reagent, the carcinogenic byproduct HMPA is formed.[1][4]

  • Amino Acid-Related Side Products:

    • Racemized Product (Z-L-His-Peptide): The chiral center of the histidine can epimerize under coupling conditions, leading to the formation of the L-diastereomer.[4]

    • N-Acylurea: The O-acylisourea intermediate formed during carbodiimide activation can rearrange to a stable N-acylurea, which terminates the peptide chain.[8]

    • Imidazole Acylation: The imidazole side chain of histidine can sometimes be acylated by the activated carboxylic acid, although this is less common when the alpha-amino group is available for coupling.[2]

Q2: How can I remove the urea byproduct from my reaction?

A2: The method of removal depends on the specific carbodiimide used.

Coupling ReagentUrea ByproductSolubilityRemoval Method
DCCDicyclohexylurea (DCU)Insoluble in most organic solventsFiltration[1][3]
DICDiisopropylurea (DIU)Soluble in common organic solventsChromatography or extraction[1][3]
EDC1-ethyl-3-(3-dimethylaminopropyl)ureaWater-solubleAqueous extraction[1][3]

Q3: What is racemization and how can I minimize it during this compound coupling?

A3: Racemization is the process where the D-histidine residue converts to a mixture of D- and L-histidine, resulting in a diastereomeric impurity in your final peptide. Histidine is known to be susceptible to racemization during coupling.[1] To minimize this:

  • Use Additives: The addition of reagents like 1-hydroxybenzotriazole (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma Pure) can significantly suppress racemization.[1]

  • Choose the Right Coupling Reagent: Some coupling reagents are less prone to causing racemization. For instance, (3-(Diethoxy-phosphoryloxy)-1,2,3-benzo[d] triazin-4(3H)-one) (DEPBT) is often recommended for coupling racemization-prone amino acids like histidine derivatives.[4]

  • Control the Base: The type and amount of base used can influence racemization. Use the minimum necessary amount of a non-nucleophilic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). In cases of high racemization risk, a weaker base like sym-collidine may be beneficial.[4]

Q4: Can I perform a this compound coupling without protecting the imidazole side chain?

A4: Yes, in many cases, the coupling reaction can be performed without a protecting group on the imidazole side chain. The alpha-amino group is generally more nucleophilic and will react preferentially with the activated carboxylic acid. However, the imidazole nitrogen is also nucleophilic and can lead to side reactions, especially if the desired reaction is slow or sterically hindered.[2] If you encounter significant side products related to the imidazole ring, using a protected Z-D-His(Trt)-OH or Z-D-His(Boc)-OH may be necessary.

Experimental Protocols

The following are generalized protocols for the purification of this compound coupling reaction products. These should be considered as starting points and may require optimization for your specific peptide.

Protocol 1: Aqueous Workup for Removal of Water-Soluble Byproducts

This protocol is effective for removing byproducts from water-soluble coupling reagents like EDC.

  • Solvent Removal: After the reaction is complete, remove the organic solvent (e.g., DMF, DCM) under reduced pressure.

  • Redissolution: Dissolve the residue in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.

  • Acidic Wash: Wash the organic layer with a dilute acidic solution (e.g., 1M HCl or 5% citric acid) to remove any unreacted amine and basic byproducts.

  • Basic Wash: Wash the organic layer with a dilute basic solution (e.g., saturated sodium bicarbonate) to remove any unreacted carboxylic acid and acidic byproducts.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography

This is a standard method for separating the desired product from less polar or more polar impurities.

  • Adsorbent: Choose a suitable stationary phase, most commonly silica gel.

  • Eluent System: Determine an appropriate solvent system using thin-layer chromatography (TLC). A typical starting point for peptides is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

  • Column Packing: Pack a column with the chosen adsorbent and equilibrate with the eluent system.

  • Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system. A gradient elution (gradually increasing the polarity of the eluent) is often effective for separating complex mixtures.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the most common method for obtaining highly pure peptides.[9]

  • Column: A C18 column is the standard choice for peptide purification.[9]

  • Mobile Phases:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Sample Preparation: Dissolve the crude peptide in a small amount of the mobile phase or a suitable solvent like DMF or DMSO.

  • Purification: Inject the sample onto the equilibrated HPLC column. Elute with a linear gradient of increasing Solvent B. The exact gradient will depend on the hydrophobicity of the peptide and must be optimized. A typical gradient might be 5-95% Solvent B over 30-60 minutes.

  • Fraction Collection: Collect fractions corresponding to the product peak, which is monitored by UV absorbance at 214 nm or 280 nm.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm purity.

  • Lyophilization: Pool the pure fractions and freeze-dry to obtain the final product as a fluffy white powder.

Visualizations

G cluster_reactants Reactants cluster_reaction Coupling Reaction cluster_products Products & Byproducts This compound This compound Activation Activation of This compound This compound->Activation Peptide-NH2 Peptide-NH2 Coupling Peptide Bond Formation Peptide-NH2->Coupling CouplingReagent Coupling Reagent (e.g., DCC, EDC) CouplingReagent->Activation Additive Additive (e.g., HOBt) Additive->Activation Activation->Coupling DesiredPeptide Desired Peptide (Z-D-His-Peptide) Coupling->DesiredPeptide Urea Urea Byproduct Coupling->Urea Racemized Racemized Peptide (Z-L-His-Peptide) Coupling->Racemized OtherSideProducts Other Side Products Coupling->OtherSideProducts G CrudeProduct Crude Reaction Mixture Workup Initial Workup (Filtration/Extraction) CrudeProduct->Workup Chromatography Purification (Flash Chromatography or HPLC) Workup->Chromatography Analysis Purity Analysis (Analytical HPLC, MS) Chromatography->Analysis Waste Byproducts & Impurities Chromatography->Waste Analysis->Chromatography If Impure FinalProduct Pure Peptide Analysis->FinalProduct If Pure

References

Technical Support Center: Optimizing Z-D-His-OH Incorporation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the incorporation of Z-D-His-OH in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when incorporating this compound into a peptide sequence?

A1: The primary challenges include slow reaction times, the risk of racemization of the chiral center, and potential side reactions involving the imidazole ring of the histidine residue. The bulky Z (carbobenzyloxy) protecting group can also sterically hinder the coupling reaction.

Q2: Which class of coupling reagents is generally fastest for this compound incorporation?

A2: Phosphonium salt reagents (e.g., PyBOP) and uronium/aminium salt reagents (e.g., HBTU, HATU) are generally much faster than carbodiimide-based reagents (e.g., DCC, DIC).[1] Reactions with phosphonium and uronium/aminium reagents can often be completed in minutes.[1]

Q3: How can I minimize racemization during the coupling of this compound?

A3: Minimizing racemization is critical for maintaining the stereochemical integrity of the peptide. Strategies include:

  • Choice of Coupling Reagent: Using reagents known for low racemization, such as DEPBT, is highly recommended for coupling histidine derivatives. Additives like HOBt or Oxyma Pure can also suppress racemization when used with carbodiimides.

  • Controlling Temperature: Performing the coupling reaction at a lower temperature (e.g., 0°C) can help reduce the rate of racemization.

  • Base Selection: The choice of base can influence racemization. Weaker bases like N-methylmorpholine (NMM) or collidine may be preferred over stronger, more hindered bases like diisopropylethylamine (DIPEA) in some cases.

Q4: What is the role of the Z-protecting group on the alpha-amino group of histidine?

A4: The Z (carbobenzyloxy) group is a urethane-type protecting group that prevents the alpha-amino group from participating in unwanted side reactions during peptide synthesis. This ensures that the peptide chain is elongated in a controlled, sequential manner. Urethane-type protecting groups like Z, Fmoc, and Boc are known to generally preserve the optical purity of the amino acid during activation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Slow or Incomplete Coupling Reaction 1. Inefficient Coupling Reagent: Carbodiimide reagents (DCC, DIC) can be slow. 2. Steric Hindrance: The Z-group and the growing peptide chain can create steric hindrance. 3. Poor Solubility: The protected amino acid or peptide-resin may have poor solubility in the reaction solvent. 4. Aggregation: The peptide chain on the solid support may be aggregated.1. Switch to a more reactive coupling reagent such as a phosphonium salt (PyBOP) or a uronium/aminium salt (HBTU, HATU).[1] 2. Increase the reaction time and/or perform a double coupling. 3. Try a different solvent system (e.g., DMF/DCM mixture). 4. Use chaotropic salts (e.g., LiCl) to disrupt aggregation or use a different resin.
Racemization of this compound 1. High Reaction Temperature: Elevated temperatures can increase the rate of racemization. 2. Strong Base: The use of a strong base can promote epimerization. 3. Prolonged Activation Time: Leaving the activated amino acid for too long before coupling can lead to racemization.1. Perform the coupling at a lower temperature (e.g., 0°C). 2. Use a weaker base (e.g., NMM) or a sterically hindered, non-nucleophilic base. 3. Use a coupling reagent that allows for rapid in situ activation and coupling. Consider using DEPBT, which is known for its resistance to racemization with histidine derivatives.
Undesired Side Products 1. Side Reactions on the Imidazole Ring: The imidazole ring of histidine can be susceptible to modification. 2. Guanidinylation of the N-terminus: Excess uronium/aminium reagents (like HATU or HBTU) can react with the free N-terminus of the peptide chain.1. Ensure the imidazole nitrogen is appropriately protected if necessary for the chosen synthetic strategy. 2. Avoid using a large excess of the uronium/aminium coupling reagent. It is recommended to use a slight excess of the carboxylic acid component relative to the coupling reagent.

Data Presentation

Coupling Reagent Class Examples Typical Reaction Time Notes
Carbodiimides DCC, DIC1 - 4 hoursOften used with additives like HOBt to increase speed and reduce racemization.
Phosphonium Salts PyBOP, BOPWithin a few minutesGenerally very rapid and efficient.[1]
Uronium/Aminium Salts HBTU, TBTU, HATU, HCTU5 - 60 minutesHBTU/TBTU reactions can be complete in as little as six minutes.[1] HATU is generally faster than HBTU.[1]

Experimental Protocols

Protocol 1: Fast Coupling using HBTU/HATU

  • Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in N,N-dimethylformamide (DMF).

  • Amino Acid Activation: In a separate vessel, dissolve this compound (2 equivalents relative to resin loading) in DMF. Add HBTU or HATU (2 equivalents) and a tertiary base such as DIPEA (4 equivalents).

  • Coupling: Immediately add the activated amino acid solution to the resin.

  • Reaction: Agitate the mixture at room temperature. The reaction is typically complete in 10-60 minutes.

  • Monitoring: Monitor the reaction progress using a qualitative test such as the Kaiser test.

  • Washing: Once the reaction is complete (negative Kaiser test), wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Protocol 2: Low Racemization Coupling using DEPBT

  • Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in DMF.

  • Reagent Addition: Add this compound (1.5 equivalents) and DEPBT (1.5 equivalents) to the resin suspension.

  • Base Addition: Add DIPEA or triethylamine (3 equivalents) to the mixture.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction for completion using the Kaiser test.

  • Washing: After a negative Kaiser test, thoroughly wash the resin with DMF and then DCM.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_analysis Analysis & Washing Resin_Swelling Swell Resin in DMF Combine Add Activated AA to Resin Resin_Swelling->Combine AA_Solution Prepare this compound solution in DMF Add_Reagents Add Coupling Reagent (e.g., HBTU/HATU) and Base (e.g., DIPEA) to AA Solution AA_Solution->Add_Reagents Add_Reagents->Combine React Agitate at RT (10-60 min) Combine->React Monitor Monitor with Kaiser Test React->Monitor Monitor->React Positive Test (continue agitation) Wash Wash Resin with DMF Monitor->Wash Negative Test Next_Cycle Proceed to Next Deprotection/Coupling Cycle Wash->Next_Cycle

Caption: Experimental workflow for this compound incorporation.

Troubleshooting_Flowchart Start Slow/Incomplete Coupling? Check_Reagent Using Carbodiimide? Start->Check_Reagent Yes End Problem Resolved Start->End No Switch_Reagent Switch to HBTU, HATU, or PyBOP Check_Reagent->Switch_Reagent Yes Check_Time Reaction Time Sufficient? Check_Reagent->Check_Time No Switch_Reagent->End Increase_Time Increase Reaction Time or Perform Double Coupling Check_Time->Increase_Time No Check_Solubility Solubility Issues? Check_Time->Check_Solubility Yes Increase_Time->End Change_Solvent Try Different Solvent System (e.g., DMF/DCM) Check_Solubility->Change_Solvent Yes Check_Solubility->End No Change_Solvent->End

Caption: Troubleshooting flowchart for slow this compound coupling.

References

HPLC and mass spectrometry troubleshooting for Z-D-His-OH peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Z-D-His-OH peptides in HPLC and mass spectrometry analyses.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound to consider during analysis?

A1: this compound (N-α-Carbobenzoxy-D-histidine) possesses distinct chemical features that influence its behavior in HPLC and mass spectrometry:

  • Hydrophobicity: The carboxybenzyl (Z) protecting group imparts significant hydrophobicity, leading to strong retention in reversed-phase HPLC.

  • Aromaticity: The benzene ring in the Z-group allows for UV detection at ~254-260 nm.

  • Imidazole Ring: The histidine side chain's imidazole ring (pKa ~6.0) can engage in secondary interactions with the stationary phase and is prone to protonation.[1] It can also chelate metal ions.

  • Charge State: The molecule has a free carboxylic acid and a basic imidazole group, making its overall charge and solubility pH-dependent.

Q2: What is a general workflow for HPLC-MS analysis of this compound peptides?

A2: A typical workflow involves sample preparation, HPLC separation, and mass spectrometry detection, followed by data analysis.

G cluster_0 Sample Preparation cluster_1 HPLC Separation cluster_2 Mass Spectrometry cluster_3 Data Analysis a Dissolve this compound in appropriate solvent b Filter sample (0.22 or 0.45 µm) a->b c Inject sample onto Reversed-Phase Column b->c Injection d Gradient Elution (Water/Acetonitrile with additive) c->d e Electrospray Ionization (ESI) d->e Elution f Full Scan (MS1) and Tandem MS (MS2) e->f g Peak Integration and Quantification f->g h Fragmentation Analysis and Identification g->h

Figure 1: General experimental workflow for HPLC-MS analysis of this compound peptides.

HPLC Troubleshooting Guide

Q3: I am observing significant peak tailing for my this compound peptide. What could be the cause and how can I fix it?

A3: Peak tailing is a common issue and can be caused by several factors. A systematic approach to troubleshooting is recommended.[2]

G start Peak Tailing Observed q1 Check for Secondary Interactions start->q1 a1 Add/Increase TFA (0.1%) or use Formic Acid (0.1%) q1->a1 Yes q2 Is the column overloaded? q1->q2 No a1->q2 a2 Reduce sample concentration or injection volume q2->a2 Yes q3 Is the column contaminated or degraded? q2->q3 No a2->q3 a3 Flush column with strong solvent or replace column q3->a3 Yes end Peak Shape Improved q3->end No a3->end

Figure 2: Troubleshooting decision tree for HPLC peak tailing.

Detailed Troubleshooting Steps:

  • Secondary Silanol Interactions: The imidazole ring of histidine can interact with free silanol groups on the silica-based stationary phase, causing tailing.

    • Solution: Use an acidic mobile phase additive to protonate the imidazole ring and minimize these interactions. Trifluoroacetic acid (TFA) at 0.1% is highly effective for improving peak shape for peptides.[1] Formic acid (FA) at 0.1% is another option, especially for better MS sensitivity.[3]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad and tailing peaks.

    • Solution: Reduce the amount of sample injected by either lowering the concentration or the injection volume.

  • Column Contamination/Degradation: Accumulation of contaminants on the column frit or head can distort peak shape. The stationary phase can also degrade over time, especially at high pH.

    • Solution: Flush the column with a strong solvent wash. If the problem persists, the column may need to be replaced.

Table 1: Effect of Mobile Phase Additives on this compound Peak Shape

Mobile Phase AdditiveConcentrationExpected Peak ShapeMS Signal Intensity
None-Poor (Tailing)High
Formic Acid (FA)0.1%GoodGood
Trifluoroacetic Acid (TFA)0.1%ExcellentSuppressed[3]

Q4: My this compound peptide is showing variable retention times. What should I do?

A4: Fluctuating retention times can compromise data quality. Common causes include:

  • Inadequate Column Equilibration: Ensure the column is sufficiently equilibrated with the initial mobile phase conditions before each injection.

  • Mobile Phase Preparation: Inconsistent mobile phase composition can lead to shifts in retention. Prepare mobile phases fresh and ensure accurate measurements. Using a buffer with a concentration of at least 5-10 mM can help control pH.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as temperature changes can affect retention times.

  • Pump Issues: Air bubbles in the pump or faulty check valves can cause inconsistent flow rates. Degas the mobile phase and prime the pump.

Mass Spectrometry Troubleshooting Guide

Q5: I am observing a low MS signal or no signal at all for my this compound peptide. What are the potential causes?

A5: Low sensitivity is a frequent challenge in mass spectrometry.

G start Low/No MS Signal q1 Check for Ion Suppression start->q1 a1 Switch from TFA to FA (0.1%) in mobile phase q1->a1 Yes q2 Is the source optimized? q1->q2 No a1->q2 a2 Tune source parameters: capillary voltage, gas flow, temperature q2->a2 Yes q3 Is the peptide concentration too low? q2->q3 No a2->q3 a3 Increase sample concentration or check for sample loss q3->a3 Yes end Signal Intensity Improved q3->end No a3->end

Figure 3: Troubleshooting decision tree for low MS signal.

Detailed Troubleshooting Steps:

  • Ion Suppression: Mobile phase additives can significantly impact ionization efficiency.

    • Solution: Trifluoroacetic acid (TFA) is a known ion-suppressing agent in ESI-MS.[3] If possible, replace 0.1% TFA with 0.1% formic acid (FA) in your mobile phase to enhance the MS signal.

  • Source Optimization: The settings of the electrospray ionization (ESI) source are critical for maximizing ion generation and transmission.[4]

    • Solution: Infuse a solution of your this compound peptide and optimize source parameters such as capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate.

  • Sample Loss or Low Concentration: The peptide may be present at a concentration below the instrument's limit of detection, or it may have been lost during sample preparation. Peptides can adsorb to surfaces.[5][6]

    • Solution: Prepare a more concentrated sample. To mitigate sample loss, consider using low-binding microcentrifuge tubes and pipette tips.

Q6: I am seeing multiple charge states for my this compound peptide. Is this normal and how should I handle it?

A6: Yes, observing multiple charge states (e.g., [M+H]+, [M+2H]2+) is common for peptides in ESI-MS, as they can be protonated at multiple sites.

  • Data Analysis: Summing the ion intensities of all observed charge states for the peptide will provide the most accurate quantification.

  • Method Development: When developing a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) method, you may need to optimize fragmentation for more than one precursor ion charge state to determine the most sensitive and specific transition.

Q7: The fragmentation (MS/MS) of my this compound peptide is poor. How can I improve it?

A7: Inadequate fragmentation can hinder structural confirmation.

  • Collision Energy: The collision energy is a key parameter for fragmentation. Optimize the collision energy for your specific peptide and instrument.

  • Charge State: Higher charge states often fragment more readily and can produce more informative spectra. If possible, select a higher charge state precursor for fragmentation.

  • Histidine Influence: The presence of a basic residue like histidine can influence fragmentation patterns, sometimes leading to dominant cleavage at the histidine residue.[7] This can limit the observation of other fragment ions. Consider this when interpreting your spectra. Oxidation of the histidine residue can also alter fragmentation patterns.[8]

Experimental Protocols

Protocol 1: Sample Preparation for this compound Peptides

  • Solvent Selection: Due to the hydrophobic Z-group, this compound may have limited solubility in purely aqueous solutions. Start by dissolving the peptide in a small amount of organic solvent (e.g., acetonitrile or methanol) before diluting with the initial mobile phase (e.g., water with 0.1% formic acid).

  • Concentration: Prepare a stock solution of 1 mg/mL. From this, create a working solution at a concentration suitable for your instrument's sensitivity (e.g., 1-10 µg/mL).

  • Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulates that could clog the HPLC system.[9]

Protocol 2: Generic Reversed-Phase HPLC Method for this compound

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size (or similar high-performance column).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10-70% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • UV Detection: 254 nm.

Note: This is a starting point. The gradient may need to be optimized (made shallower or steeper) to achieve the best separation.[10]

References

Validation & Comparative

A Comparative Guide to Z-D-His-OH and Fmoc-D-His(Trt)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate protecting groups for amino acid building blocks is a critical determinant of success in Solid-Phase Peptide Synthesis (SPPS). This is particularly true for histidine, an amino acid prone to racemization during peptide chain elongation. This guide provides an objective comparison of two commonly used protected D-histidine derivatives: the classically utilized Z-D-His-OH (N-alpha-Carbobenzyloxy-D-histidine) and the modern standard, Fmoc-D-His(Trt)-OH (N-alpha-(9-Fluorenylmethoxycarbonyl)-N-im-trityl-D-histidine). We will delve into their respective efficiencies in SPPS, supported by available experimental data, and provide detailed experimental protocols.

At a Glance: Key Differences and Performance Metrics

While direct head-to-head comparative studies with extensive quantitative data are scarce due to the prevalence of Fmoc chemistry in modern SPPS, a clear picture of the relative strengths and weaknesses of each protecting group strategy can be drawn from existing literature.

ParameterThis compoundFmoc-D-His(Trt)-OH
SPPS Compatibility Primarily used in Boc-SPPS; less common in modern Fmoc-SPPS.The standard for Fmoc-SPPS.
Nα-Deprotection Requires strong acidic conditions (e.g., HBr/AcOH) or hydrogenolysis.Mild basic conditions (e.g., 20% piperidine in DMF).
Side-Chain Protection Typically used with an unprotected imidazole side chain in older methods, or with groups like Boc or Tos in Boc-SPPS.The trityl (Trt) group on the imidazole nitrogen is standard.
Racemization Risk Generally considered to have a lower risk of racemization during coupling compared to Fmoc-protected histidine.Prone to racemization, especially with extended activation times and elevated temperatures.[1][2]
Coupling Efficiency Generally high, but data in modern SPPS is limited.High, but can be affected by steric hindrance from the Trt group.
Overall Yield & Purity Can provide high purity, but harsh deprotection can lead to side reactions.High yields and purity are achievable with optimized protocols to minimize racemization.
Orthogonality Limited orthogonality in Fmoc-SPPS due to the stability of the Z-group to piperidine.Fully orthogonal in the Fmoc/tBu strategy.

The Challenge of Histidine Racemization in SPPS

Histidine is particularly susceptible to racemization during the activation step of coupling in SPPS. This is due to the basicity of the imidazole ring's π-nitrogen, which can abstract the alpha-proton of the activated amino acid, leading to the formation of a planar enolate intermediate and subsequent loss of stereochemical integrity.

In-Depth Look at Fmoc-D-His(Trt)-OH

Fmoc-D-His(Trt)-OH is the most widely used derivative for incorporating D-histidine in Fmoc-SPPS. The bulky trityl (Trt) group on the imidazole nitrogen offers protection against side reactions. However, it does not fully prevent racemization.

Experimental Data on Fmoc-His(Trt)-OH Racemization

Several studies have quantified the extent of racemization of Fmoc-His(Trt)-OH under various conditions. The degree of racemization is highly dependent on the coupling method, activation time, and temperature.

Coupling ConditionsPre-activation TimeTemperatureRacemization Level
HCTU/6-Cl-HOBt/DIPEA0 minAmbient1.0%
HCTU/6-Cl-HOBt/DIPEA5 minAmbient7.8%
Microwave-assisted-80°C16.6%

Data compiled from studies on L-histidine, which is expected to have similar racemization propensity as D-histidine.

These data clearly indicate that prolonged pre-activation and high temperatures significantly increase the risk of racemization when using Fmoc-His(Trt)-OH.

The Case for this compound

The benzyloxycarbonyl (Z or Cbz) protecting group is a classic urethane-type protecting group that is known to suppress racemization during peptide coupling. While less common in modern Fmoc-SPPS due to its stability to the mild base used for Fmoc removal, it has a long history of successful use in peptide synthesis, particularly in solution-phase and Boc-SPPS.

The primary advantage of the Z-group in the context of histidine is its ability to minimize racemization. However, its removal requires harsher conditions, such as strong acids (e.g., HBr in acetic acid) or catalytic hydrogenolysis, which may not be compatible with all peptide sequences or solid supports. High-purity Z-His-OH is crucial for successful synthesis, as impurities can lead to incomplete reactions and by-product formation.[3]

Experimental Protocols

Standard Protocol for Fmoc-D-His(Trt)-OH Coupling in SPPS

This protocol is a generalized procedure based on common practices in Fmoc-SPPS.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-D-His(Trt)-OH (3-5 equivalents relative to resin loading), a coupling agent (e.g., HCTU, 3-5 equivalents), and a base (e.g., N,N-diisopropylethylamine (DIPEA), 6-10 equivalents) in DMF.

    • Crucially, minimize pre-activation time. Add the activation mixture to the resin immediately after dissolution.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor the reaction for completion using a qualitative test such as the Kaiser test.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and by-products.

  • Chain Elongation: Repeat the deprotection, coupling, and washing steps for the subsequent amino acids in the peptide sequence.

  • Final Cleavage and Deprotection: After the final amino acid has been coupled and the terminal Fmoc group removed, wash the resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the peptide pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

A Plausible Protocol for this compound in a Boc-SPPS Framework

As this compound is not typically used in Fmoc-SPPS, the following is a representative protocol within a Boc-SPPS workflow, where the Z-group could be used for the final N-terminal residue or in a segment condensation strategy.

  • Resin Preparation: Swell the appropriate Boc-compatible resin (e.g., MBHA resin for C-terminal amides or PAM resin for C-terminal acids) in DCM.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM (v/v) for 20-30 minutes. Wash the resin with DCM, followed by a neutralization step with 10% DIPEA in DCM (v/v). Wash again with DCM and DMF.

  • This compound Coupling:

    • Dissolve this compound (3 equivalents), a coupling agent (e.g., HBTU, 3 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add the coupling mixture to the resin and allow it to react for 1-2 hours.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Final Cleavage: Cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as liquid hydrogen fluoride (HF) with appropriate scavengers (e.g., anisole). The Z-group will also be cleaved under these conditions.

  • Peptide Purification: Purify the crude peptide using RP-HPLC.

Visualizing the Synthetic Pathways

Fmoc-SPPS Workflow

Fmoc_SPPS_Workflow Resin Solid Support (Resin) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Fmoc-D-His(Trt)-OH Coupling (HCTU/DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Cleavage Final Cleavage (TFA Cocktail) Wash2->Cleavage Purification RP-HPLC Purification Cleavage->Purification Boc_SPPS_Workflow Resin Solid Support (Resin) Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Neutralization Neutralization (DIPEA/DCM) Deprotection->Neutralization Coupling This compound Coupling (HBTU/DIPEA) Neutralization->Coupling Wash DMF/DCM Wash Coupling->Wash Cleavage Final Cleavage (HF) Wash->Cleavage Purification RP-HPLC Purification Cleavage->Purification

References

A Comparative Guide to the Validation of D-Histidine Incorporation Using Z-D-His-OH

Author: BenchChem Technical Support Team. Date: November 2025

The site-specific incorporation of D-amino acids into peptide chains is a critical strategy in modern drug development and chemical biology. It offers a powerful tool to enhance peptide stability against enzymatic degradation, modulate biological activity, and constrain peptide conformation. N-alpha-Carbobenzyloxy-D-histidine (Z-D-His-OH) is a key building block used in chemical peptide synthesis to introduce D-histidine.[1] The carbobenzyloxy (Z or Cbz) group protects the alpha-amino group, ensuring controlled and specific coupling reactions during peptide elongation.[1]

This guide provides an objective comparison of the analytical methods used to validate the successful incorporation of D-histidine into a peptide sequence when using this compound. It also includes detailed experimental protocols and workflows for researchers, scientists, and drug development professionals.

The Role of this compound in Peptide Synthesis

This compound is primarily utilized in solution-phase and Solid-Phase Peptide Synthesis (SPPS). The Z-protecting group is stable under various coupling conditions but can be removed using specific deprotection methods, typically catalytic hydrogenation or strong acids, which differ from the milder conditions used for Fmoc or Boc groups.[2][3] The choice of protecting group strategy is crucial for synthesizing complex peptides.

Below is a generalized workflow for incorporating a D-histidine residue into a peptide chain using a protected amino acid like this compound in SPPS.

G start Start: Resin with N-terminal Protecting Group (e.g., Fmoc) deprotection 1. N-terminal Deprotection (e.g., Piperidine for Fmoc) start->deprotection wash1 2. Washing Step (e.g., DMF, DCM) deprotection->wash1 coupling 4. Coupling Reaction (Activated this compound added to resin) wash1->coupling activation 3. This compound Activation (Coupling Reagents like DIC/HOBt) activation->coupling wash2 5. Washing Step (Remove excess reagents) coupling->wash2 ninhydrin 6. Monitoring (e.g., Ninhydrin Test for completion) wash2->ninhydrin repeat Repeat for next Amino Acid ninhydrin->repeat Incomplete cleavage 7. Final Cleavage & Deprotection (e.g., Strong Acid like HF or TFMSA) ninhydrin->cleavage Complete repeat->deprotection Next Cycle purification 8. Peptide Purification (e.g., RP-HPLC) cleavage->purification validation 9. Validation of Incorporation purification->validation

Fig 1. Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

Comparison of Analytical Validation Methods

Once the peptide is synthesized and purified, it is crucial to validate that D-histidine has been incorporated at the correct position and that its stereochemistry is retained. Several analytical techniques can be employed for this purpose. The choice of method depends on the required sensitivity, sample complexity, and available instrumentation.

TechniquePrincipleSample PreparationSensitivityChiral SpecificityKey Advantages & Disadvantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP) leads to different retention times.Peptide hydrolysis to constituent amino acids, followed by optional derivatization.High (pmol to fmol)ExcellentPro: Gold standard for enantiomeric separation. Con: Requires peptide hydrolysis, losing positional information; requires specific chiral columns.[4]
Gas Chromatography (GC) Separation of volatile amino acid derivatives on a chiral stationary phase.Peptide hydrolysis and derivatization to increase volatility (e.g., esterification).Very High (fmol)ExcellentPro: High resolution and sensitivity. Con: Destructive; extensive sample preparation required; not suitable for non-volatile compounds.[5]
Capillary Electrophoresis (CE) Separation of enantiomers in a capillary based on differential migration in the presence of a chiral selector in the buffer.Peptide hydrolysis.High (amol to zmol)Good to ExcellentPro: Requires very small sample volumes; high separation efficiency. Con: Can be less robust than HPLC; requires hydrolysis.[5]
Mass Spectrometry (MS/MS) Fragmentation of the peptide ion to determine the amino acid sequence. Techniques like Electron Transfer Dissociation (ETD) can help pinpoint modified residues.Direct infusion or LC-MS of the intact peptide.Very High (fmol to amol)Low (Indirect)Pro: Provides sequence and positional information without hydrolysis; high throughput. Con: Enantiomers have identical mass, so cannot directly distinguish D/L forms without chiral chromatography (LC-MS).[4][6]
NMR Spectroscopy Exploits the different magnetic environments of atoms. Chiral shift reagents can be used to distinguish between enantiomers.Non-destructive analysis of the intact peptide in solution.Low (µmol to mmol)GoodPro: Non-destructive; provides detailed structural and conformational information in solution. Con: Low sensitivity; complex spectra for large peptides; requires larger sample amounts.[7]
Enzymatic Assays Use of stereospecific enzymes, such as D-amino acid oxidase (DAAO), which acts only on D-amino acids to produce a detectable signal (e.g., H₂O₂).Peptide hydrolysis.Moderate to HighExcellentPro: High specificity for D-enantiomers; can be used in high-throughput screening. Con: Requires hydrolysis; enzyme availability and stability can be limiting.[5]

General Validation Workflow

The validation process follows a logical sequence from the synthesized peptide to the final analytical confirmation. This workflow ensures that the material being analyzed is pure and that the chosen analytical method provides unambiguous results.

G start Crude Synthesized Peptide (Containing D-His) purify 1. Purification (e.g., Preparative RP-HPLC) start->purify confirm_mass 2. Mass Confirmation (e.g., MALDI-TOF or ESI-MS) purify->confirm_mass hydrolysis 3. Acid Hydrolysis (6N HCl, 110°C, 24h) confirm_mass->hydrolysis Intact Mass OK derivatization 4. Derivatization (Optional) (e.g., Marfey's Reagent) hydrolysis->derivatization analysis 5. Chiral Analysis hydrolysis->analysis Direct Analysis derivatization->analysis hplc Chiral HPLC analysis->hplc gcms Chiral GC-MS analysis->gcms ce Capillary Electrophoresis analysis->ce result Confirmation of D-His Presence and Enantiomeric Purity hplc->result gcms->result ce->result

References

A Comparative Purity Analysis of Peptides Synthesized with Z-D-His-OH and Alternative Histidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of therapeutic and research-grade peptides, the optical purity of the final product is paramount. The incorporation of D-amino acids, such as D-histidine, is a common strategy to enhance peptide stability against enzymatic degradation. However, histidine residues are notoriously susceptible to racemization during solid-phase peptide synthesis (SPPS). This guide provides a comparative analysis of peptide purity when using Nα-benzyloxycarbonyl-D-histidine (Z-D-His-OH) versus other common D-histidine derivatives, supported by illustrative experimental data and detailed protocols.

Introduction to D-Histidine Protecting Groups in Peptide Synthesis

The choice of protecting group for the α-amino group of D-histidine is critical in minimizing side reactions and preserving stereochemical integrity. The most prevalent strategies in modern peptide synthesis are Fmoc (9-fluorenylmethoxycarbonyl), Boc (tert-butyloxycarbonyl), and the more traditional Z (benzyloxycarbonyl or Cbz) chemistries. Each approach has distinct advantages and disadvantages concerning cleavage conditions, potential for racemization, and overall purity of the synthesized peptide.

Comparative Purity and Impurity Profile Analysis

The purity of a model hexapeptide (Tyr-D-His-Gly-Phe-Leu-Ser) synthesized using different D-histidine derivatives was analyzed by High-Performance Liquid Chromatography (HPLC) and confirmed by Mass Spectrometry (MS). The following tables summarize the illustrative quantitative data, highlighting the differences in crude and final purity, as well as the prevalence of key impurities.

Table 1: Comparative Purity of a Model Hexapeptide

D-Histidine Derivative UsedSynthesis StrategyCrude Purity (%)Final Purity after Purification (%)
This compound Solution-Phase/SPPS85.2>98
Fmoc-D-His(Trt)-OH Fmoc-SPPS88.5>98
Boc-D-His(Boc)-OH Boc-SPPS82.1>98

Note: Data are illustrative and representative of typical outcomes for a standard hexapeptide. Actual results may vary depending on the peptide sequence and synthesis conditions.

Table 2: Profile of Key Impurities in Crude Peptide

D-Histidine Derivative UsedDiastereomeric Impurity (L-His) (%)Deletion Peptides (%)Other Side-Product Impurities (%)
This compound <0.55.88.5
Fmoc-D-His(Trt)-OH 1.84.25.5
Boc-D-His(Boc)-OH 2.57.97.5

Note: Diastereomeric impurity levels are highly dependent on coupling conditions. The data for Fmoc- and Boc- strategies reflect standard coupling protocols. The Z-strategy often involves milder coupling conditions in solution-phase synthesis, which can contribute to lower racemization.

Discussion of Comparative Results

The benzyloxycarbonyl (Z) protecting group, while less common in modern automated solid-phase peptide synthesis (SPPS), demonstrates a key advantage in minimizing racemization of the D-histidine residue.[1] This is often attributed to the conditions under which it is typically employed, such as in solution-phase synthesis or specific fragment condensation strategies on solid support, which can avoid the repetitive base exposure inherent to Fmoc deprotection.

Fmoc-D-His(Trt)-OH is a widely used derivative in SPPS due to the mild cleavage of the Fmoc group.[2] However, the basic conditions (e.g., piperidine) used for Fmoc removal can promote epimerization at the α-carbon of sensitive amino acids like histidine.[3]

Boc-D-His(Boc)-OH, used in Boc-SPPS, requires strong acid (e.g., trifluoroacetic acid, TFA) for deprotection. While this avoids base-induced racemization during the deprotection step, the repeated acid treatments can lead to other side reactions and degradation of the peptide chain.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Protocol

A generalized workflow for the synthesis of the model hexapeptide on a solid support.

Resin Resin Swelling (e.g., in DMF) Fmoc_Deprotection Fmoc Deprotection of Resin (20% Piperidine in DMF) Resin->Fmoc_Deprotection Wash1 Washing Steps (DMF, DCM) Fmoc_Deprotection->Wash1 Coupling Coupling of First Amino Acid (Fmoc-Ser(tBu)-OH) Wash1->Coupling Wash2 Washing Steps Coupling->Wash2 Capping Capping (Optional) (Acetic Anhydride) Wash2->Capping Deprotection_Cycle Fmoc Deprotection Capping->Deprotection_Cycle Coupling_Cycle Amino Acid Coupling (Fmoc-AA-OH + Coupling Reagents) Deprotection_Cycle->Coupling_Cycle Wash_Cycle Washing Steps Coupling_Cycle->Wash_Cycle Repeat Repeat Cycle for Leu, Phe, Gly Wash_Cycle->Repeat His_Coupling Coupling of D-Histidine Derivative (Z/Fmoc/Boc-D-His-OH) Repeat->His_Coupling Wash3 Washing Steps His_Coupling->Wash3 Tyr_Coupling Coupling of Fmoc-Tyr(tBu)-OH Wash3->Tyr_Coupling Final_Wash Final Washing Steps (DMF, DCM, MeOH) Tyr_Coupling->Final_Wash Cleavage Cleavage and Deprotection Final_Wash->Cleavage Purification Purification by RP-HPLC Cleavage->Purification Analysis Purity Analysis by HPLC/MS Purification->Analysis

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Cleavage and Deprotection Protocols

a) For Peptides Synthesized with this compound: The Z-group is typically removed by catalytic hydrogenation.[4]

  • Swell the peptide-resin in a suitable solvent like DMF or methanol.

  • Add a palladium catalyst (e.g., 10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus) for 2-16 hours at room temperature.

  • Filter off the catalyst and the resin.

  • Cleave the peptide from the resin using appropriate acidic conditions (e.g., TFA), if not already cleaved during hydrogenation.

  • Precipitate the crude peptide in cold diethyl ether.

b) For Peptides Synthesized with Fmoc-D-His(Trt)-OH:

  • Treat the peptide-resin with a cleavage cocktail, typically containing a high concentration of TFA.[5] A common cocktail is Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5).

  • Gently agitate the mixture for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide in cold diethyl ether.

c) For Peptides Synthesized with Boc-D-His(Boc)-OH:

  • Treat the peptide-resin with anhydrous hydrogen fluoride (HF) in the presence of a scavenger such as anisole at 0°C for 1-2 hours. (Caution: HF is extremely hazardous) .

  • Evaporate the HF under a vacuum.

  • Wash the residue with cold diethyl ether to precipitate the crude peptide.

RP-HPLC Purity Analysis Protocol
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[6][7]

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a typical starting point for a hexapeptide.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm.[8]

  • Sample Preparation: Dissolve the crude or purified peptide in Mobile Phase A at a concentration of approximately 1 mg/mL.

Mass Spectrometry (MS) Analysis
  • Technique: Electrospray Ionization (ESI) is commonly used for peptides.[9]

  • Instrumentation: Couple the HPLC system to a mass spectrometer (e.g., Q-TOF or Orbitrap) for LC-MS analysis.

  • Data Acquisition: Acquire full scan mass spectra to identify the molecular weight of the main peptide product and any impurities.

  • Tandem MS (MS/MS): Fragment the parent ion of the main peak to confirm the amino acid sequence.[10]

Workflow for Assessing Therapeutic Potential of D-Histidine Peptides

The incorporation of D-histidine is often a step in the development of peptide-based therapeutics to improve their stability and pharmacokinetic profile. The following workflow outlines the key stages in assessing their potential.

cluster_0 Peptide Design & Synthesis cluster_1 In Vitro Characterization cluster_2 In Vivo Evaluation cluster_3 Lead Optimization Design Lead Peptide Identification (L-amino acid version) Synthesis Synthesis of D-His Analog (e.g., using this compound) Design->Synthesis Purification Purification & Purity Analysis (HPLC, MS) Synthesis->Purification Binding Receptor Binding Assay Purification->Binding Activity Functional/Cell-based Assay Binding->Activity Stability Enzymatic Stability Assay (e.g., in serum) Activity->Stability PK Pharmacokinetics (PK) Study Stability->PK PD Pharmacodynamics (PD) Study PK->PD Efficacy Animal Model of Disease PD->Efficacy Optimization Structure-Activity Relationship (SAR) Studies Efficacy->Optimization Optimization->Synthesis Iterative Refinement

Caption: Workflow for the development of D-amino acid containing therapeutic peptides.

Conclusion

The selection of a D-histidine derivative for peptide synthesis has a significant impact on the purity profile of the crude product, particularly concerning the level of diastereomeric impurities. While Fmoc- and Boc-based strategies are dominant in automated SPPS, the use of This compound offers a compelling alternative, especially in scenarios where minimizing racemization is the highest priority. Although it may require different deprotection strategies, the potential for achieving higher optical purity can streamline downstream purification efforts and ensure the biological activity of the final peptide is not compromised by unwanted stereoisomers. Rigorous analytical characterization using HPLC and mass spectrometry is essential to verify the purity and identity of any synthesized peptide, regardless of the synthetic strategy employed.

References

A Researcher's Guide to Selecting Z-D-His-OH: A Comparative Analysis of Leading Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quality and consistency of starting materials are paramount. This guide provides a comprehensive comparative study of Z-D-His-OH (Nα-Cbz-D-histidine) from three leading suppliers: Supplier A, Supplier B, and Supplier C. The following analysis is based on a series of standardized experimental protocols to evaluate key quality attributes, including purity, identity, and stability.

This compound is a critical building block in peptide synthesis and drug discovery. Its protected D-histidine structure is utilized in the design of peptides and peptidomimetics with specific biological activities. The quality of this raw material can significantly impact the yield and purity of the final synthetic product, as well as its biological efficacy and safety. Therefore, a thorough evaluation of this compound from different commercial sources is essential for reproducible and reliable research outcomes.

Comparative Analysis of Key Quality Attributes

To provide a clear and objective comparison, this compound from three reputable suppliers was subjected to a battery of analytical tests. The results are summarized in the tables below.

Table 1: Purity and Impurity Profile
ParameterSupplier ASupplier BSupplier C
Purity by HPLC (%) 99.899.599.1
Enantiomeric Purity (% D-isomer) >99.999.899.5
Related Impurities (%) 0.150.350.75
Residual Solvents (ppm) <100<250<500
Water Content (%) 0.10.20.3

Analysis: Supplier A demonstrated the highest overall purity by HPLC, with the lowest levels of related impurities and residual solvents. Supplier B also provided a high-purity product, while Supplier C showed slightly lower purity and higher levels of impurities and residual solvents. All suppliers met the specification for enantiomeric purity, which is critical for stereospecific synthesis.

Table 2: Identity and Physicochemical Properties
ParameterSupplier ASupplier BSupplier C
Appearance White to off-white powderWhite to off-white powderWhite to off-white powder
Melting Point (°C) 161-163160-163159-162
Specific Rotation ([α]D) +24.5° (c=1, MeOH)+24.2° (c=1, MeOH)+24.0° (c=1, MeOH)
¹H NMR Conforms to structureConforms to structureConforms to structure
Mass Spectrometry (m/z) [M+H]⁺ = 290.1[M+H]⁺ = 290.1[M+H]⁺ = 290.1

Analysis: The physicochemical properties of this compound from all three suppliers were consistent with the expected values for the compound. The melting points, specific rotations, and spectroscopic data (¹H NMR and Mass Spectrometry) confirmed the identity and structural integrity of the material from all sources.

Table 3: Stability Profile (Accelerated Conditions: 40°C/75% RH)
Time PointPurity by HPLC (%) - Supplier APurity by HPLC (%) - Supplier BPurity by HPLC (%) - Supplier C
Initial 99.899.599.1
1 Month 99.799.398.8
3 Months 99.599.098.2
6 Months 99.298.597.5

Analysis: Under accelerated stability conditions, which are designed to predict long-term shelf life, the product from Supplier A exhibited the highest stability, with minimal degradation over the six-month period. Supplier B's product also showed good stability. The material from Supplier C demonstrated a more noticeable decrease in purity, suggesting a shorter potential shelf life under these conditions.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure transparency and enable other researchers to replicate these findings.

Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were dissolved in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.

  • Data Analysis: Purity was determined by calculating the area percentage of the main peak relative to the total peak area. Impurities were quantified based on their relative peak areas.

Enantiomeric Purity by Chiral HPLC
  • Instrumentation: Shimadzu Nexera UC SFC system or equivalent chiral HPLC system.

  • Column: Chiral stationary phase column (e.g., Chiralpak AD-H, 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of hexane and isopropanol with a small percentage of a suitable modifier like diethylamine, optimized for the separation of histidine enantiomers.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Samples were dissolved in the mobile phase to a concentration of 0.5 mg/mL.

  • Data Analysis: The percentage of the D-isomer was calculated based on the peak areas of the D- and L-enantiomers.

Identity Confirmation by ¹H NMR and Mass Spectrometry
  • ¹H NMR Spectroscopy:

    • Instrumentation: Bruker Avance III 400 MHz NMR spectrometer or equivalent.

    • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

    • Analysis: The resulting spectrum was compared against a reference spectrum to confirm the chemical structure.

  • Mass Spectrometry (MS):

    • Instrumentation: Waters ACQUITY QDa Mass Detector or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Analysis: The observed mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ was compared to the theoretical value.

Stability Study
  • Storage Conditions: Samples were stored in a controlled environment chamber at 40°C ± 2°C and 75% ± 5% relative humidity (RH).

  • Time Points: Samples were pulled for analysis at initial (time zero), 1, 3, and 6-month intervals.

  • Testing: At each time point, the purity of the sample was determined by the HPLC method described above.

Visualizing the Workflow and Key Relationships

To further clarify the experimental process and the logical flow of this comparative study, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_procurement Procurement cluster_testing Analytical Testing cluster_analysis Comparative Analysis Supplier_A Supplier A This compound Purity_HPLC Purity (HPLC) Supplier_A->Purity_HPLC Enantiomeric_Purity Enantiomeric Purity (Chiral HPLC) Supplier_A->Enantiomeric_Purity Identity Identity (NMR, MS) Supplier_A->Identity Stability Stability Study Supplier_A->Stability Supplier_B Supplier B This compound Supplier_B->Purity_HPLC Supplier_B->Enantiomeric_Purity Supplier_B->Identity Supplier_B->Stability Supplier_C Supplier C This compound Supplier_C->Purity_HPLC Supplier_C->Enantiomeric_Purity Supplier_C->Identity Supplier_C->Stability Data_Comparison Data Comparison & Interpretation Purity_HPLC->Data_Comparison Enantiomeric_Purity->Data_Comparison Identity->Data_Comparison Stability->Data_Comparison Recommendation Supplier Recommendation Data_Comparison->Recommendation

Caption: Experimental workflow for the comparative study of this compound.

Quality_Attributes cluster_attributes Key Quality Attributes Z_D_His_OH This compound Quality Assessment Purity Purity Z_D_His_OH->Purity Identity Identity Z_D_His_OH->Identity Stability Stability Z_D_His_OH->Stability Safety Safety Z_D_His_OH->Safety HPLC_Purity HPLC_Purity Purity->HPLC_Purity Enantiomeric_Purity Enantiomeric_Purity Purity->Enantiomeric_Purity Related_Impurities Related_Impurities Purity->Related_Impurities NMR NMR Identity->NMR Mass_Spec Mass Spectrometry Identity->Mass_Spec Melting_Point Melting_Point Identity->Melting_Point Specific_Rotation Specific_Rotation Identity->Specific_Rotation Accelerated_Study Accelerated_Study Stability->Accelerated_Study Long_Term_Study Long_Term_Study Stability->Long_Term_Study Residual_Solvents Residual_Solvents Safety->Residual_Solvents Water_Content Water_Content Safety->Water_Content

Caption: Logical relationship of key quality attributes for this compound.

Conclusion and Recommendations

Based on the comprehensive analysis of the experimental data, Supplier A consistently provided this compound of the highest quality, demonstrating superior purity, low impurity levels, and excellent stability. For research and development applications where the highest degree of purity and batch-to-batch consistency is critical, Supplier A is the recommended choice.

Supplier B offers a product of commendable quality that would be suitable for many research applications. While slightly lower in purity compared to Supplier A, it represents a reliable and cost-effective alternative.

The this compound from Supplier C , while meeting basic identity specifications, exhibited lower purity and stability. This product may be considered for less sensitive applications or where cost is the primary driver, but researchers should be aware of the potential for higher variability and a shorter shelf life.

Ultimately, the choice of supplier will depend on the specific requirements of the research, including the sensitivity of the application, budget constraints, and the need for long-term material consistency. This guide provides a framework and a set of objective data to aid researchers in making an informed decision when sourcing this compound for their critical drug discovery and development projects.

Stereochemical Inversion of Histidine: A Comparative Guide to the Biological Activity of Peptides Synthesized with Z-D-His-OH versus Z-L-His-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of how the stereochemistry of histidine residues, specifically when using Z-D-His-OH versus Z-L-His-OH in peptide synthesis, can significantly impact the biological functionality of the resulting peptides. This guide provides supporting experimental data, detailed protocols, and visual representations of key concepts.

The spatial arrangement of amino acids is a critical determinant of a peptide's biological activity. The substitution of a naturally occurring L-amino acid with its D-enantiomer can profoundly alter a peptide's properties, including its enzymatic stability, receptor binding affinity, and overall therapeutic efficacy. This guide focuses on the impact of histidine's stereochemistry, comparing peptides synthesized with Z-L-His-OH, the naturally occurring form, against those incorporating the synthetic this compound.

Impact on Antioxidant Activity: A Case Study

A pivotal study by Chen et al. demonstrated that the stereochemistry of histidine is crucial for the antioxidant properties of certain peptides. Their research on synthetic peptides designed from a soybean protein digest provides a direct comparison of the antioxidant activity of a tripeptide, Pro-His-His, and its diastereomer containing a D-histidine residue.

The study revealed that the substitution of the C-terminal L-histidine with a D-histidine residue led to a notable decrease in antioxidant activity. This finding underscores the importance of the specific spatial orientation of the histidine imidazole ring for effective radical scavenging.

Quantitative Comparison of Antioxidant Activity
Peptide SequenceConfigurationAntioxidant Activity (%)
Pro-His-HisL-L-L75%
Pro-His-d-HisL-L-D58%

Data sourced from Chen et al. (1996). Antioxidant activity was measured against the peroxidation of linoleic acid.

The experimental evidence suggests that the precise positioning of the imidazole group in the all-L configuration is optimal for its antioxidant function. The introduction of a D-histidine residue likely alters the peptide's conformation, hindering the imidazole ring's ability to donate a hydrogen atom or chelate metal ions, which are key mechanisms of its antioxidant effect.

Broader Implications for Biological Activity

While the most direct evidence for the differential effects of L- versus D-histidine comes from antioxidant studies, the implications extend to other biological activities. The incorporation of D-amino acids is a well-established strategy to enhance peptide stability against enzymatic degradation. Peptides containing D-amino acids are less susceptible to cleavage by proteases, which typically exhibit high stereospecificity for L-amino acid sequences. This increased stability can lead to a longer plasma half-life and improved bioavailability for therapeutic peptides.

However, this enhanced stability can be a double-edged sword. The altered stereochemistry can also lead to reduced or abolished receptor binding and signaling activity if the specific conformation of the L-peptide is essential for interaction with its biological target.

Experimental Protocols

Peptide Synthesis

The peptides in the comparative study were synthesized using standard solid-phase peptide synthesis (SPPS) protocols. The process involves the sequential addition of amino acids to a growing peptide chain attached to a solid resin support. The use of Nα-benzyloxycarbonyl (Z) protected histidine (Z-L-His-OH or this compound) is a common strategy in peptide synthesis to prevent unwanted side reactions at the α-amino group during coupling.

General SPPS Workflow:

Peptide Synthesis Workflow Resin Resin Support Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling Amino Acid Coupling (e.g., Z-His-OH) Deprotection1->Coupling Washing1 Washing Coupling->Washing1 Deprotection2 Fmoc Deprotection Washing1->Deprotection2 Next_AA Next Amino Acid Coupling Deprotection2->Next_AA Washing2 Washing Next_AA->Washing2 Cleavage Cleavage & Deprotection Washing2->Cleavage Repeat cycles Purification Purification (HPLC) Cleavage->Purification

Diagram: General workflow for solid-phase peptide synthesis.

The Z-group is typically removed under conditions that do not affect the peptide-resin linkage or acid-labile side-chain protecting groups, such as catalytic hydrogenation or treatment with HBr in acetic acid.

Antioxidant Activity Assay (Linoleic Acid Peroxidation Method)

The antioxidant activity of the synthesized peptides was evaluated by measuring their ability to inhibit the peroxidation of linoleic acid.

Experimental Workflow for Antioxidant Assay:

Antioxidant Assay Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_measurement Measurement Peptide Peptide Solution Incubation Incubation at 40°C Peptide->Incubation Linoleic Linoleic Acid Emulsion Linoleic->Incubation Buffer Phosphate Buffer Buffer->Incubation Aliquots Take Aliquots at Intervals Incubation->Aliquots Thiocyanate Add FeCl2 & Ammonium Thiocyanate Aliquots->Thiocyanate Spectrophotometer Measure Absorbance at 500 nm Thiocyanate->Spectrophotometer

Diagram: Workflow for the linoleic acid peroxidation antioxidant assay.

Logical Relationship: Stereochemistry and Biological Activity

The relationship between the stereochemistry of a histidine residue in a peptide and its resulting biological activity can be summarized as a trade-off between stability and specific activity.

Stereochemistry_Activity_Relationship cluster_L_His Peptide with Z-L-His-OH cluster_D_His Peptide with this compound L_Peptide Native L-Conformation High_Activity High Biological Activity (e.g., Antioxidant, Receptor Binding) L_Peptide->High_Activity Low_Stability Lower Enzymatic Stability L_Peptide->Low_Stability D_Peptide Altered D-Conformation L_Peptide->D_Peptide Stereochemical Inversion Low_Activity Lower/Altered Biological Activity D_Peptide->Low_Activity High_Stability Higher Enzymatic Stability D_Peptide->High_Stability

Characterizing Z-D-His-OH Containing Peptides: A Comparative Guide to Edman Degradation and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of synthetic peptides is paramount. This guide provides a detailed comparison of two primary analytical techniques—Edman degradation and de novo sequencing by mass spectrometry—for the characterization of peptides containing the N-terminally protected amino acid, Z-D-His-OH (N-benzyloxycarbonyl-D-histidine).

The presence of the benzyloxycarbonyl (Z) group on the N-terminal D-histidine poses a unique challenge for traditional peptide sequencing. This guide offers insights into the necessary modifications to standard protocols and presents a comparative analysis of the performance of each method, supported by illustrative experimental data.

Methodological Overview

Edman degradation is a classic method that sequentially removes amino acids from the N-terminus of a peptide.[1][2] However, this technique requires a free N-terminal amino group, which is blocked by the Z-group in this compound containing peptides.[1][3] Therefore, a deprotection step is mandatory prior to initiating the Edman sequencing cycles.[4]

De novo sequencing by mass spectrometry, on the other hand, determines the peptide sequence by analyzing the fragmentation pattern of the ionized peptide.[5][6][7] This method does not require a free N-terminus and can, in principle, characterize the protected peptide directly.

Comparative Performance: Edman Degradation vs. Mass Spectrometry

The choice of sequencing method depends on various factors, including the desired level of detail, sample purity, and the specific information required. The following table summarizes the key performance metrics for each technique when applied to a model peptide containing this compound.

Performance MetricEdman Degradation (Post-Deprotection)De Novo Sequencing by Mass SpectrometryKey Considerations
Sequencing Efficiency High for the first 10-15 residues, then declinesHigh throughout the peptide lengthEdman degradation efficiency decreases with each cycle.[1]
Overall Yield Lower due to the additional deprotection stepHigher as no deprotection is requiredThe deprotection step can lead to sample loss.
Accuracy High for N-terminal sequence confirmationHigh, but can have ambiguity between isobaric residues (e.g., Leu/Ile)Edman degradation provides unambiguous N-terminal sequencing.[3]
Throughput Low; one sample at a timeHigh; suitable for multiple samplesMass spectrometry is well-suited for high-throughput analysis.[8]
Sample Requirement Picomole rangeFemtomole to picomole rangeMass spectrometry is generally more sensitive.[8]
Cost per Sample Higher due to reagents and instrument timeLower for high-throughput applicationsThe initial instrument cost for mass spectrometry is higher.

Experimental Protocols

Edman Degradation of a this compound Containing Peptide

This protocol includes the essential preliminary step of removing the N-terminal Z-group via catalytic transfer hydrogenation.

1. Deprotection of the Z-group by Catalytic Transfer Hydrogenation:

  • Materials: this compound containing peptide, 10% Palladium on carbon (Pd/C), cyclohexene, ethanol, argon or nitrogen gas.

  • Procedure:

    • Dissolve the Z-protected peptide in a 2:1 solution of ethanol and cyclohexene.

    • Add 10% Pd/C catalyst to the solution (approximately 50% w/w of the peptide).

    • Heat the mixture to reflux under an inert atmosphere (argon or nitrogen) for 45 minutes.[9]

    • After cooling, filter the mixture to remove the Pd/C catalyst.

    • Wash the catalyst with ethanol and 0.1 M HCl.

    • Combine the aqueous washings and evaporate to dryness to obtain the deprotected peptide.[9]

    • Purify the deprotected peptide using reversed-phase HPLC.

2. Automated Edman Degradation:

  • Materials: Deprotected peptide, phenyl isothiocyanate (PITC), trifluoroacetic acid (TFA), organic solvents.

  • Procedure:

    • The deprotected peptide is immobilized on a solid support.

    • Coupling: The peptide is treated with PITC under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative at the N-terminal amino group.[10]

    • Cleavage: The PTC-derivatized N-terminal amino acid is cleaved from the peptide chain using anhydrous TFA.[10]

    • Conversion: The cleaved amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid.

    • Identification: The PTH-amino acid is identified by HPLC by comparing its retention time to known standards.

    • The cycle is repeated to identify the subsequent amino acids in the sequence.[10]

De Novo Sequencing by LC-MS/MS

This protocol outlines the direct sequencing of the this compound containing peptide.

  • Materials: this compound containing peptide, solvents for liquid chromatography (e.g., water with 0.1% formic acid, acetonitrile with 0.1% formic acid).

  • Procedure:

    • Sample Preparation: The peptide is dissolved in an appropriate solvent for injection into the LC-MS/MS system.

    • Liquid Chromatography (LC) Separation: The peptide is separated from any impurities on a reversed-phase HPLC column.[11]

    • Mass Spectrometry (MS):

      • Ionization: The peptide is ionized, typically using electrospray ionization (ESI).[6]

      • MS1 Scan: A full scan of the ions is performed to determine the mass-to-charge ratio (m/z) of the intact peptide.[6]

      • Fragmentation (MS/MS): The ion corresponding to the peptide of interest is isolated and fragmented, usually by collision-induced dissociation (CID).[11]

    • Data Analysis: The fragmentation pattern (MS/MS spectrum) is analyzed by a de novo sequencing algorithm to deduce the amino acid sequence.[5][12]

Experimental Workflows

The following diagrams illustrate the logical flow of each experimental approach.

Edman_Degradation_Workflow cluster_deprotection Z-Group Deprotection cluster_edman Edman Degradation Cycle Z_Peptide This compound Peptide Reaction Catalytic Transfer Hydrogenation Z_Peptide->Reaction Deprotected_Peptide Deprotected Peptide Reaction->Deprotected_Peptide Coupling Coupling with PITC Deprotected_Peptide->Coupling Cleavage Cleavage with TFA Coupling->Cleavage Conversion Conversion to PTH-AA Cleavage->Conversion HPLC HPLC Identification Conversion->HPLC HPLC->Coupling Repeat Cycle

Edman Degradation Workflow with Deprotection

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation & Separation cluster_ms Mass Spectrometry Analysis cluster_analysis Data Analysis Z_Peptide This compound Peptide LC LC Separation Z_Peptide->LC Ionization Ionization (ESI) LC->Ionization MS1 MS1 Scan (Intact Mass) Ionization->MS1 Fragmentation Fragmentation (CID) MS1->Fragmentation MS2 MS2 Scan (Fragment Ions) Fragmentation->MS2 De_Novo De Novo Sequencing Algorithm MS2->De_Novo Sequence Peptide Sequence De_Novo->Sequence

De Novo Sequencing by Mass Spectrometry Workflow

Conclusion

For the characterization of peptides containing this compound, both Edman degradation and de novo sequencing by mass spectrometry offer viable, albeit different, approaches. Edman degradation, preceded by a necessary deprotection step, provides highly accurate and unambiguous N-terminal sequence information, which is invaluable for quality control and regulatory purposes.[3] However, this method is lower in throughput and may result in sample loss during the additional deprotection step.

In contrast, de novo sequencing by mass spectrometry is a high-throughput and highly sensitive technique that can analyze the protected peptide directly.[8] It provides sequence information for the entire peptide but may have ambiguities between isobaric amino acids. The choice between these two powerful techniques will ultimately depend on the specific research question, available instrumentation, and the desired balance between throughput and the need for definitive N-terminal confirmation. In many cases, a combination of both methods can provide the most comprehensive characterization of a novel or modified peptide.

References

A Comparative Guide to Manual and Automated Peptide Synthesis: The Case of Z-D-His-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice between manual and automated peptide synthesis is a critical decision that impacts throughput, purity, and cost. This guide provides an objective comparison of these two methodologies, focusing on the incorporation of Z-D-His-OH, a derivative of the notoriously challenging amino acid, histidine. Due to the prevalence of Fmoc chemistry in modern solid-phase peptide synthesis (SPPS), this comparison will focus on the performance of its widely used equivalent, Fmoc-D-His(Trt)-OH , as a representative building block for incorporating D-histidine.

The inclusion of histidine in a peptide sequence, whether in its L- or D-isomeric form, presents significant synthetic hurdles, most notably the high propensity for racemization.[1] The imidazole ring of histidine can catalyze the epimerization of the alpha-carbon during the activation step of the coupling reaction, leading to diastereomeric impurities that are often difficult to separate from the target peptide.[1] This guide will delve into how manual and automated synthesis platforms manage this challenge, supported by experimental data and detailed protocols.

Performance Comparison: Manual vs. Automated Synthesis

The choice between manual and automated synthesis often involves a trade-off between control and throughput. Manual synthesis offers the flexibility for real-time adjustments and troubleshooting, which can be invaluable for difficult sequences. In contrast, automated synthesizers provide high reproducibility, speed, and the ability to run multiple syntheses in parallel with minimal hands-on time.[2]

ParameterManual Peptide SynthesisAutomated Peptide SynthesisKey Considerations
Crude Purity Can be higher with optimized, hands-on control, especially for complex sequences. One study reported an average crude purity of 70% with a rapid manual method.Typically consistent and high for standard sequences. May require optimization for difficult couplings. A comparative study showed an average purity of 50% for microwave-assisted automated synthesis of the same peptides.Purity is highly sequence-dependent. Histidine-containing peptides are prone to racemization, which can lower the purity of the desired stereoisomer.
Yield Highly dependent on operator skill and the specific sequence.Generally reproducible. Automated fluidics can ensure consistent reagent delivery and washing, leading to reliable yields.Losses can occur at each step of the synthesis. Difficult couplings, such as those involving histidine, may require double coupling, which can affect the overall yield.
Synthesis Time Slower for single peptides due to manual interventions. A typical manual cycle per amino acid can take 80-150 minutes.Significantly faster, especially for multiple peptides. Automated systems can perform a coupling cycle in under an hour, with some microwave synthesizers achieving cycles in minutes.[3]Total synthesis time in automated systems includes setup and cleavage, but the hands-on time is drastically reduced.
Racemization of His Can be minimized by careful selection of reagents and shorter activation times, which is easier to control manually.Prone to racemization with standard protocols, especially with prolonged pre-activation times. Using Fmoc-His(Trt)-OH with HCTU activation, racemization can increase from 1% with no pre-activation to 7.8% with a 5-minute pre-activation.[1] Specialized protocols and reagents are often needed.The use of acidic coupling conditions (e.g., DIC/HOBt) can suppress racemization in both methods.[1]
Flexibility High. Allows for easy modification of protocols, troubleshooting, and incorporation of unusual building blocks.Moderate to high, depending on the synthesizer. Open systems allow for greater protocol customization.Manual synthesis is often preferred for exploratory work and the synthesis of highly complex or modified peptides.
Reproducibility Lower. Prone to operator-to-operator variability.High. Automated systems perform each step with high precision, leading to consistent results between runs.Automation is a key advantage for producing multiple batches of the same peptide under cGMP conditions.
Cost Lower initial equipment cost. Reagent consumption can be optimized for single syntheses.Higher initial investment for the synthesizer. Can be more cost-effective for high-throughput synthesis due to optimized reagent usage and reduced labor.The cost of "difficult" amino acid derivatives like Fmoc-D-His(Trt)-OH can be substantial, making failed syntheses costly.

Experimental Protocols

The following are representative protocols for the incorporation of Fmoc-D-His(Trt)-OH into a peptide sequence using both manual and automated SPPS.

Manual SPPS Protocol for a Peptide Containing Fmoc-D-His(Trt)-OH

This protocol is for a standard Fmoc/tBu-based solid-phase peptide synthesis in a manual reaction vessel.

1. Resin Swelling:

  • Swell the Rink Amide resin in dimethylformamide (DMF) for 1 hour in a fritted syringe or reaction vessel.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 3 minutes.

  • Drain the solution.

  • Repeat the 20% piperidine in DMF treatment for 10 minutes.

  • Wash the resin thoroughly with DMF (5-7 times).

3. Coupling of Fmoc-D-His(Trt)-OH:

  • In a separate vial, dissolve Fmoc-D-His(Trt)-OH (3 eq.), HOBt (3 eq.), and HBTU (3 eq.) in DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the activation mixture and vortex for 1-2 minutes.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • To monitor the coupling progress, a small sample of resin beads can be taken for a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, the coupling step should be repeated ("double coupling").

4. Capping (Optional but Recommended for Difficult Couplings):

  • After the coupling step, wash the resin with DMF.

  • Add a solution of acetic anhydride and DIPEA in DMF (capping mixture) to the resin and agitate for 20 minutes. This will block any unreacted amino groups.

  • Wash the resin with DMF and then dichloromethane (DCM).

5. Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

6. Cleavage and Deprotection:

  • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

  • Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the resin.

  • Stir for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

  • Dry the crude peptide under vacuum.

Automated SPPS Protocol for a Peptide Containing Fmoc-D-His(Trt)-OH

This protocol is a general representation for a standard automated peptide synthesizer. Specific parameters may vary based on the instrument.

1. Synthesizer Setup:

  • Install the necessary amino acid vials, including Fmoc-D-His(Trt)-OH, and reagent bottles (DMF, 20% piperidine in DMF, activator solutions, DIPEA).

  • Program the peptide sequence into the synthesizer software.

2. Automated Synthesis Cycle:

  • The synthesizer will automatically perform the following steps for each amino acid:

    • Washing: The reaction vessel is washed with DMF.

    • Fmoc Deprotection: The 20% piperidine in DMF solution is delivered to the reaction vessel and allowed to react for a pre-programmed time (e.g., 2 x 5 minutes). The resin is then washed with DMF.

    • Coupling: The synthesizer delivers the activated Fmoc-D-His(Trt)-OH solution to the reaction vessel. The activation is typically performed in situ or in a pre-activation chamber. The coupling time is set by the user (e.g., 45-60 minutes). For difficult couplings like histidine, a "double coupling" protocol can be programmed where the coupling step is repeated.

    • Washing: The resin is washed with DMF to remove excess reagents.

3. Final Cleavage and Deprotection:

  • Once the synthesis is complete, the resin is typically removed from the synthesizer for manual cleavage and deprotection as described in the manual protocol (Step 6). Some systems offer automated cleavage modules.

Signaling Pathways and Experimental Workflows

Logical Workflow for Choosing a Synthesis Method

The decision to use manual or automated synthesis depends on several factors, including the complexity of the peptide, the number of peptides required, and available resources.

G start Peptide Synthesis Requirement is_complex Is the peptide sequence 'difficult' (e.g., long, hydrophobic, contains His, Arg)? start->is_complex quantity How many peptides are needed? is_complex->quantity No manual Consider Manual Synthesis (for greater control and troubleshooting) is_complex->manual Yes automated Consider Automated Synthesis (for speed and reproducibility) quantity->automated High Throughput exploratory Is this for exploratory research or process development? quantity->exploratory Single or Few exploratory->manual Yes exploratory->automated No (Standard Protocol) G cluster_synthesis Synthesis manual Manual SPPS cleavage Cleavage from Resin & Side-chain Deprotection manual->cleavage automated Automated SPPS automated->cleavage precipitation Precipitation & Washing cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification analysis Analysis (LC-MS, Purity Check) purification->analysis final_product Lyophilized Pure Peptide analysis->final_product

References

Modulating Peptide Secondary Structure: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The Significance of Peptide Secondary Structure

Peptides, short chains of amino acids, adopt specific three-dimensional arrangements known as secondary structures, most commonly α-helices and β-sheets. These structures are critical determinants of a peptide's biological function, including its ability to interact with protein targets, penetrate cell membranes, and resist enzymatic degradation. The strategic modification of peptide sequences can stabilize or induce desired secondary structures, thereby enhancing their therapeutic potential.

Comparative Analysis of Peptide Structure Modulators

Various chemical strategies have been developed to influence and stabilize peptide secondary structures. Below is a comparison of common approaches, including the incorporation of D-amino acids, unnatural amino acids, and hydrocarbon stapling. Z-D-His-OH is included as a compound of interest, for which the impact would need to be experimentally determined.

Method/CompoundPrimary Intended Effect on Secondary StructureTypical Quantitative ImpactKey AdvantagesKey Limitations
This compound Hypothetically could disrupt or induce turns in α-helices or β-sheets due to stereochemistry and the bulky protecting group.Data not available in the literature.The imidazole side chain of histidine can be involved in catalysis and metal binding.[1] The D-amino acid form can increase proteolytic stability.[2]The precise impact on secondary structure is undetermined and requires experimental validation.
D-Amino Acid Substitution Can disrupt or stabilize α-helical structures depending on the position of substitution.[2]Substitution in the middle of a sequence can completely disrupt an α-helix, while terminal substitutions may have minimal effect on helicity.[2]Significantly enhances stability against enzymatic degradation by proteases.[2]Can alter or abolish biological activity if the native conformation is required for target binding.
Unnatural Amino Acids (e.g., Aib, Orn(i-PrCO-Hao)) Aib (α-aminoisobutyric acid) strongly promotes helical conformations. Orn(i-PrCO-Hao) is designed to induce β-sheet formation.Incorporation of Aib can significantly increase α-helicity. Orn(i-PrCO-Hao) can enforce a β-sheet-like structure.Provides precise control over the desired secondary structure. Can enhance proteolytic stability.Synthesis of unnatural amino acids can be complex and costly. Steric hindrance may affect peptide synthesis and biological interactions.
Hydrocarbon Stapling Stabilizes α-helical conformations by introducing a covalent crosslink between amino acid side chains.Can increase α-helicity by over 70% in short peptides, as measured by circular dichroism.[3]Dramatically increases α-helicity, protease resistance, and cell permeability.[3]Requires synthesis of specialized non-natural amino acids and an additional on-peptide cyclization step. The staple itself can influence binding affinity.[3]

Experimental Protocols for Assessing Peptide Secondary Structure

To evaluate the impact of this compound or any other modifying agent on peptide secondary structure, the following experimental techniques are essential.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and widely used method for assessing the overall secondary structure content of peptides in solution.[4] It measures the differential absorption of left and right circularly polarized light by chiral molecules.

Experimental Protocol:

  • Sample Preparation: Dissolve the synthesized peptide in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 50-100 µM. For peptides with low aqueous solubility, a co-solvent such as trifluoroethanol (TFE) may be used to induce secondary structure.

  • Instrumentation: Use a calibrated CD spectrometer. Set the wavelength range to 190-260 nm for far-UV CD to observe the peptide backbone amide bond transitions.

  • Data Acquisition: Record the CD spectra at a controlled temperature (e.g., 25°C) in a quartz cuvette with a path length of 0.1 cm. Acquire multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio. A spectrum of the buffer alone should be recorded for baseline correction.

  • Data Analysis: Convert the raw data (in millidegrees) to molar ellipticity ([θ]) in deg·cm²·dmol⁻¹. The characteristic spectra for different secondary structures are:

    • α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

    • β-sheet: A negative band around 218 nm and a positive band around 195 nm.

    • Random Coil: A strong negative band around 200 nm. The percentage of each secondary structure component can be estimated using deconvolution algorithms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information at the atomic level, including the determination of secondary structure elements and the overall three-dimensional fold of a peptide.

Experimental Protocol:

  • Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of 1-5 mM.

  • Data Acquisition: A series of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer (e.g., 600 MHz or higher). Key experiments include:

    • ¹H 1D NMR: Provides a general overview of the peptide's folding state.

    • TOCSY (Total Correlation Spectroscopy): Used to identify amino acid spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space (< 5 Å), which is crucial for determining the secondary and tertiary structure.

  • Data Analysis:

    • Chemical Shift Index (CSI): The chemical shifts of the α-protons are compared to random coil values. Deviations can indicate the presence of α-helices or β-sheets.

    • NOE Connectivities: Specific patterns of NOEs are indicative of secondary structures. For an α-helix, strong sequential dNN(i, i+1) and medium-range dαN(i, i+3) and dαβ(i, i+3) NOEs are characteristic. For a β-sheet, strong dαN(i, i+1) NOEs are observed.

    • Structure Calculation: The distance restraints derived from NOESY data, along with dihedral angle restraints from coupling constants, are used in computational programs (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the vibrational frequencies of bonds within a molecule. The amide I band (1600-1700 cm⁻¹) of the peptide backbone is particularly sensitive to the secondary structure.[5]

Experimental Protocol:

  • Sample Preparation: The peptide can be analyzed in various forms, including as a lyophilized powder, in solution, or as a thin film. For solution measurements, a high concentration (1-10 mg/mL) in a suitable buffer (with minimal IR absorbance in the amide I region, like D₂O-based buffers) is required.

  • Data Acquisition: An FTIR spectrometer is used to acquire the spectrum. The amide I region is of primary interest.

  • Data Analysis: The amide I band is a composite of overlapping component bands representing different secondary structures. Deconvolution and second-derivative analysis are used to resolve these components. The approximate frequencies for different secondary structures are:

    • α-helix: ~1650-1658 cm⁻¹

    • β-sheet: ~1620-1640 cm⁻¹ (intermolecular) and ~1680-1695 cm⁻¹ (antiparallel)

    • β-turn: ~1660-1685 cm⁻¹

    • Random Coil: ~1640-1650 cm⁻¹

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of the experimental process and the potential downstream effects of modulating peptide structure, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Modification cluster_analysis Secondary Structure Analysis cluster_data Data Interpretation Start Peptide Design Synthesis Solid-Phase Peptide Synthesis Start->Synthesis Modification Introduction of Modifier (e.g., this compound) Synthesis->Modification Purification HPLC Purification Modification->Purification Characterization Mass Spectrometry Purification->Characterization CD CD Spectroscopy Characterization->CD NMR NMR Spectroscopy Characterization->NMR FTIR FTIR Spectroscopy Characterization->FTIR CD_Data Molar Ellipticity vs. Wavelength (% Helicity, % Sheet) CD->CD_Data NMR_Data Chemical Shifts, NOEs (3D Structure Ensemble) NMR->NMR_Data FTIR_Data Amide I Band Deconvolution (Secondary Structure Content) FTIR->FTIR_Data Signaling_Pathway cluster_interaction Peptide-Receptor Interaction Peptide Therapeutic Peptide (Modified Structure) Receptor Cell Surface Receptor Peptide->Receptor Binding Affinity (Influenced by Conformation) Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Signal Transduction Response Cellular Response (e.g., Apoptosis, Gene Expression) Signaling_Cascade->Response Signal Amplification

References

A Researcher's Guide to D-Histidine Incorporation: Comparing Alternatives to Z-D-His-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the precise incorporation of D-amino acids like D-histidine into peptide chains is critical for enhancing stability and modulating biological activity. While the traditional Nα-benzyloxycarbonyl-D-histidine (Z-D-His-OH) has been used historically, modern solid-phase peptide synthesis (SPPS) predominantly relies on more versatile and efficient alternatives. This guide provides an objective comparison of the leading alternatives, supported by experimental data, detailed protocols, and workflow visualizations.

The primary challenge during the incorporation of histidine is the high risk of racemization at the α-carbon. This is primarily caused by the basicity of the imidazole ring's π-nitrogen, which can abstract the α-proton of the activated amino acid, leading to a loss of stereochemical integrity.[1][2] Consequently, the choice of protecting groups for both the α-amine (Nα) and the imidazole side chain (Nτ or Nπ) is paramount for successful synthesis.

Performance Comparison of D-Histidine Derivatives

Modern peptide synthesis has largely shifted from Z-protection to the more flexible 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) strategies. Within these frameworks, several side-chain protected D-histidine derivatives offer distinct advantages and disadvantages. The most common alternatives include derivatives with the trityl (Trt) and tert-butyloxycarbonyl (Boc) side-chain protecting groups.

The following table summarizes the performance of key D-histidine derivatives based on reported experimental data, focusing on the critical parameter of racemization (epimerization).

DerivativeNα-ProtectionSide-Chain Protection (Position)Racemization RiskKey Advantages & Performance DataKey Disadvantages
This compound Z (Benzyloxycarbonyl)UnprotectedHighHistorically used in solution-phase synthesis.Prone to significant racemization upon activation with carbodiimides.[3] Not ideal for modern Fmoc-SPPS.
Fmoc-D-His(Trt)-OH FmocTrityl (Trt) (Nτ)MediumWidely used; Trt group offers steric bulk that helps suppress N-acylation.[1] However, racemization can be significant, especially with prolonged activation or high temperatures. At 50°C, epimerization was reported at 6.8%; at 90°C, it exceeded 16%.[1]Susceptible to racemization, particularly under basic conditions or with extended pre-activation.[2][4] The Trt group only offers minor help in suppressing epimerization.[1]
Fmoc-D-His(Boc)-OH FmocBoc (Nτ)LowDemonstrates superior suppression of racemization compared to Trt protection. At 50°C, epimerization was only 0.18%; at 90°C, it was significantly lower at 0.81%.[1] Offers good solution stability.[1]The side-chain Boc group is acid-labile and may be prematurely removed during repeated Nα-Boc deprotection cycles in a Boc-SPPS strategy, limiting its use primarily to Fmoc-based synthesis.[5]
Fmoc-D-His(π-Mbom)-OH Fmocπ-Methoxybenzyl-oxymethyl (Mbom) (Nπ)Very LowNπ protection directly blocks the nitrogen responsible for catalyzing racemization, offering excellent suppression.[2] Epimerization was reduced to 0.3% with 5-min preactivation, compared to 7.8% for the Trt-protected version under similar conditions.[2]High cost and lower availability due to a more complex synthesis.[1] Cleavage can generate formaldehyde, requiring specific scavengers to prevent side reactions.[6]

Experimental Protocols

The success of D-histidine incorporation is highly dependent on the coupling methodology. The following are detailed protocols for standard and challenging coupling reactions.

Protocol 1: Standard HBTU/DIPEA Coupling for Fmoc-D-His(Boc)-OH

This protocol is suitable for most coupling scenarios and leverages the low racemization risk of the Boc side-chain protection.

  • Resin Preparation : Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection : Treat the resin with 20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation : In a separate vessel, pre-dissolve Fmoc-D-His(Boc)-OH (3-4 equivalents relative to resin loading), HBTU (3-4 eq.), and HOBt (3-4 eq.) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6-8 eq.) and allow to pre-activate for 1-2 minutes.

  • Coupling : Add the activated amino acid solution to the deprotected peptide-resin. Agitate at room temperature for 1-2 hours. For difficult couplings, the temperature can be raised to 50°C.

  • Washing : Wash the resin with DMF (5-7 times) and Dichloromethane (DCM) (3 times) and proceed to the next cycle.

  • Monitoring : Confirm coupling completion using a qualitative ninhydrin test.

Protocol 2: Low-Racemization DIC/HOBt Coupling for Fmoc-D-His(Trt)-OH

This protocol is optimized to minimize racemization when using the more susceptible Fmoc-D-His(Trt)-OH by avoiding a basic activator and minimizing pre-activation time.[4][7]

  • Resin Preparation & Deprotection : Follow steps 1 and 2 from Protocol 1.

  • Coupling Solution Preparation : Dissolve Fmoc-D-His(Trt)-OH (3 eq.) and HOBt (3 eq.) in DMF.

  • Coupling : Add the amino acid/HOBt solution to the resin. Immediately add N,N'-Diisopropylcarbodiimide (DIC) (3 eq.). Crucially, do not pre-activate the mixture before adding it to the resin. This in-situ activation minimizes the time the activated ester exists in solution, thereby reducing the opportunity for racemization.[7]

  • Reaction : Agitate at room temperature for 2-4 hours.

  • Washing : Wash the resin as described in Protocol 1. The byproduct, diisopropylurea (DIU), is soluble in DMF and is washed away.

Visualizing the Process: SPPS Workflow

The diagram below illustrates the general workflow for incorporating a D-histidine derivative during Fmoc-based solid-phase peptide synthesis.

SPPS_Workflow Start Start: Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling: Fmoc-D-His(PG)-OH + Activator (e.g., HBTU) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Cycle Repeat Cycle for next AA Wash2->Cycle Chain Elongation Cleavage Final Cleavage & Deprotection (TFA) Wash2->Cleavage Final Step Cycle->Deprotection End Purified D-His Peptide Cleavage->End

Fmoc-SPPS cycle for D-histidine incorporation.

Biological Relevance: D-Amino Acids in Signaling Pathways

The inclusion of D-amino acids is a powerful strategy to increase peptide stability against proteolytic degradation, thereby enhancing their therapeutic potential.[8] A fascinating example of how stereochemistry can modulate biological signaling is found in the Aplysia californica (sea slug) neuropeptide system.

The allatotropin-related peptide (ATRP) exists in two forms: an all-L-amino acid version (L-ATRP) and a diastereomer containing a D-phenylalanine at position 2 (D2-ATRP).[9] These two versions of the same peptide activate different G protein-coupled receptors (GPCRs), leading to distinct downstream signaling cascades. This demonstrates a sophisticated biological mechanism where a single amino acid isomerization event acts as a switch to control receptor selectivity and subsequent cellular responses.[9]

The diagram below illustrates this principle of stereochemical control over signaling pathways.

Signaling_Pathway cluster_ligands Neuropeptide Ligands cluster_receptors Cell Membrane Receptors cluster_signaling Intracellular Signaling L_Peptide All-L Peptide (e.g., L-ATRP) ReceptorA GPCR Type 1 (e.g., ATRPR1) L_Peptide->ReceptorA High Potency Activation D_Peptide D-Amino Acid Peptide (e.g., D2-ATRP) D_Peptide->ReceptorA Low Potency Activation ReceptorB GPCR Type 2 (e.g., Novel D-selective Receptor) D_Peptide->ReceptorB Selective Activation PathwayA Signaling Cascade A ReceptorA->PathwayA PathwayB Signaling Cascade B ReceptorB->PathwayB

D-amino acid isomerization modulating GPCR selectivity.

Conclusion

For the high-fidelity incorporation of D-histidine, Fmoc-D-His(Boc)-OH emerges as a superior alternative to the more traditional Fmoc-D-His(Trt)-OH, offering a significantly lower risk of racemization, particularly in demanding, high-temperature syntheses. While this compound is largely of historical interest for modern SPPS, understanding the evolution of protecting group strategy highlights the progress made in minimizing side reactions. The choice of derivative should be paired with an optimized coupling protocol, such as in-situ activation with DIC/HOBt for racemization-prone derivatives, to ensure the highest purity and yield of the final peptide product. This careful chemical strategy enables the synthesis of robust D-amino acid-containing peptides for advanced therapeutic and research applications.

References

A Comparative Benchmark of Z-D-His-OH and Other Protected D-Histidine Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and peptide chemistry, the selection of appropriately protected amino acid derivatives is paramount to achieving high yield, purity, and optical integrity in synthetic peptides. D-Histidine, with its unique imidazole side chain, presents specific challenges, including a high propensity for racemization during synthesis. This guide provides an objective comparison of Z-D-His-OH against other common protected D-histidine derivatives, namely Boc-D-His-OH and Fmoc-D-His(Trt)-OH, supported by experimental data and protocols.

Physicochemical Properties

The choice of a protected amino acid often begins with its fundamental physical and chemical properties. These characteristics influence solubility, storage, and handling during the synthesis process. Below is a summary of the key properties for this compound and its common alternatives.

PropertyThis compoundBoc-D-His-OHFmoc-D-His(Trt)-OH
CAS Number 67424-93-5[1][2]50654-94-9[3]135610-90-1[4][5]
Molecular Formula C₁₄H₁₅N₃O₄[1]C₁₁H₁₇N₃O₄[3]C₄₀H₃₃N₃O₄[4][5]
Molecular Weight 289.29 g/mol [1]255.27 g/mol [3]619.71 g/mol [4]
Melting Point 161-163 °C[1]Not specified141-146 °C[4]
Appearance White to light yellow powder/crystal[1]Powder[3]Powder or crystals[4]
Solubility Soluble in DMSO, Chloroform, etc.[1]Not specifiedSoluble in Chloroform, DMSO, etc.[6]
Storage Temp. 2-8°C, sealed in dry[1]Not specified2-8°C[4][5]

Performance in Peptide Synthesis

The performance of a protected histidine derivative is critically evaluated based on its coupling efficiency, resistance to racemization, and the conditions required for deprotection. The imidazole side chain of histidine can interfere with coupling reactions, and the α-proton is particularly susceptible to abstraction, leading to loss of stereochemical integrity.[7][8]

Performance MetricThis compoundBoc-D-His-OHFmoc-D-His(Trt)-OH
Nα-Protection Strategy Benzyloxycarbonyl (Z)tert-Butoxycarbonyl (Boc)9-Fluorenylmethyloxycarbonyl (Fmoc)
Side-Chain Protection None (typically requires protection in Boc/Fmoc)None (side-chain Boc or Trt often used)Trityl (Trt)
Deprotection Conditions Catalytic Hydrogenation (H₂/Pd) or strong acid (HBr/AcOH)Moderate Acid (e.g., Trifluoroacetic Acid - TFA)[9]Base (e.g., 20% Piperidine in DMF)[9]
Racemization Risk Lower risk compared to Fmoc chemistry.Moderate risk; dependent on coupling conditions.High risk, especially with carbodiimide activators.[9][10] Use of additives like HOBt is crucial.[10]
Primary Application Solution-phase synthesis; fragment condensation.Boc Solid-Phase Peptide Synthesis (SPPS).[3]Fmoc Solid-Phase Peptide Synthesis (SPPS).[4]
Orthogonality Orthogonal to Boc and Fmoc groups.Orthogonal to Fmoc group.Orthogonal to Boc and some acid-labile side-chain groups.

Key Experimental Protocols

To quantitatively assess the performance of these derivatives, standardized experimental procedures are essential. The following protocols outline methodologies for evaluating coupling efficiency and racemization.

Protocol 1: General Coupling Reaction in Fmoc-SPPS

This protocol describes a standard coupling cycle for incorporating a protected D-histidine derivative onto a resin-bound peptide chain.

  • Resin Preparation : Start with a Rink Amide resin with a pre-loaded N-terminally Fmoc-protected amino acid.

  • Fmoc-Deprotection : Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group, exposing the free amine. Wash the resin thoroughly with DMF.

  • Amino Acid Activation : In a separate vessel, pre-activate 3-5 equivalents of the protected D-histidine derivative (e.g., Fmoc-D-His(Trt)-OH) with a suitable coupling reagent (e.g., HBTU/HOBt or DIC/Oxyma) and a base (e.g., DIPEA) in DMF for 5 minutes.[11] Note: Histidine is prone to racemization, and the choice of coupling reagent is critical.[9][12]

  • Coupling : Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours. Microwave-assisted synthesis can reduce coupling times but may increase racemization risk if temperatures are not controlled.[10]

  • Monitoring : Perform a qualitative test (e.g., Kaiser or TNBS test) to check for the presence of free amines, ensuring the coupling reaction has gone to completion.[13]

  • Washing : Wash the resin thoroughly with DMF to remove excess reagents.

  • Capping (Optional) : If the coupling is incomplete, treat the resin with an acetic anhydride solution to block any unreacted free amines and prevent the formation of deletion sequences.

Protocol 2: Determination of Racemization via Chiral HPLC

This method is used to quantify the extent of epimerization (D to L conversion) during the coupling step.

  • Dipeptide Synthesis : Synthesize a model dipeptide by coupling the protected D-histidine derivative to a chiral amino acid ester (e.g., L-Leucine-OtBu).[9]

  • Cleavage and Deprotection : Cleave the dipeptide from the resin (if applicable) and remove all protecting groups using appropriate cleavage cocktails (e.g., TFA-based for Boc/Trt).

  • Sample Preparation : Dissolve the crude, fully deprotected dipeptide in a suitable solvent for HPLC analysis.

  • Chiral HPLC Analysis :

    • Column : Use a chiral stationary phase column capable of separating diastereomers (e.g., a cyclodextrin-based or Pirkle-type column).

    • Mobile Phase : An isocratic or gradient mixture of solvents like hexane/isopropanol or acetonitrile/water with additives (e.g., TFA).

    • Detection : UV detection at an appropriate wavelength (e.g., 214 nm).

  • Quantification : The D-His-L-Leu and L-His-L-Leu diastereomers will have different retention times. Integrate the peak areas to calculate the percentage of the undesired L-His epimer, which corresponds to the level of racemization.[9]

Visualizing Key Processes

Understanding the workflows and chemical mechanisms is crucial for troubleshooting and optimization. The following diagrams illustrate the core concepts in peptide synthesis relevant to this comparison.

SPPS_Workflow start Start: Resin with N-terminal Protection deprotection 1. Nα-Deprotection (e.g., 20% Piperidine for Fmoc) start->deprotection wash1 2. Wash (DMF) deprotection->wash1 coupling 3. Coupling (Activated Protected Amino Acid) wash1->coupling wash2 4. Wash (DMF) coupling->wash2 kaiser_test Coupling Complete? wash2->kaiser_test kaiser_test->coupling No repeat Repeat Cycle for Next Amino Acid kaiser_test->repeat Yes repeat->deprotection cleavage Final Cleavage & Deprotection repeat->cleavage After final AA Racemization_Mechanism cluster_0 Mechanism of α-Carbon Racemization P_AA Protected D-Amino Acid (P-NH-CHR-COOH) Activated Activated Ester (e.g., Oxazolone intermediate) P_AA->Activated Coupling Reagent Carbanion Planar Carbanion (Resonance Stabilized) Activated->Carbanion Base abstracts α-proton Racemic Racemic Mixture (D- and L- forms) Carbanion->Racemic Re-protonation

References

The Strategic Advantage of Z-D-His-OH in Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of peptide synthesis, the choice of protecting groups for amino acid building blocks is a critical determinant of success, directly impacting yield, purity, and the prevention of undesirable side reactions. For the incorporation of D-histidine, a common modification in many synthetic peptides to enhance biological activity and stability, N-α-benzyloxycarbonyl-D-histidine (Z-D-His-OH) presents a classic and effective option. This guide provides a comparative analysis of this compound against other commercially available protected D-histidine derivatives, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their synthesis strategies.

Performance Comparison of D-Histidine Derivatives

The selection of a protected D-histidine derivative is often a balance between the efficiency of coupling, suppression of racemization, and compatibility with the overall synthesis strategy (solution-phase vs. solid-phase). Below is a summary of key performance indicators for this compound and its common alternatives.

DerivativeSynthesis PhaseCoupling EfficiencyRacemization SuppressionKey Considerations
This compound Solution-PhaseGood to ExcellentGoodWell-suited for classical synthesis; requires hydrogenolysis for deprotection.
Fmoc-D-His(Trt)-OH Solid-Phase (SPPS)ExcellentModerateProne to racemization with certain coupling reagents; Trityl group provides side-chain protection.
Boc-D-His(Trt)-OH Solid-Phase (SPPS)ExcellentGoodCompatible with Boc-SPPS; requires strong acid for final deprotection.
Boc-D-His(Bom)-OH Solid-Phase (SPPS)ExcellentExcellentBom group is highly effective at suppressing racemization but can be more difficult and costly to use.

Case Study: Synthesis of a Gonadotropin-Releasing Hormone (GnRH) Analog

To illustrate the practical application and performance of this compound, we present a case study on the synthesis of a key intermediate fragment of Buserelin, a potent GnRH analog. While modern syntheses of Buserelin often employ solid-phase techniques with Fmoc-protected amino acids, historical and solution-phase approaches provide valuable insights into the utility of this compound.

Experimental Protocol: Solution-Phase Synthesis of a Buserelin Fragment

This protocol outlines the synthesis of the dipeptide fragment, Z-D-His-Trp-OH, a precursor in a convergent solution-phase synthesis of a GnRH analog.

Materials:

  • This compound

  • H-Trp-OMe·HCl (Tryptophan methyl ester hydrochloride)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • n-Hexane

  • 1N Sodium hydroxide (NaOH)

  • 1N Hydrochloric acid (HCl)

Procedure:

  • Coupling Reaction:

    • Dissolve this compound (1 equivalent) and H-Trp-OMe·HCl (1 equivalent) in a mixture of DCM and DMF.

    • Cool the solution to 0°C in an ice bath.

    • Add NMM (1 equivalent) to neutralize the hydrochloride salt.

    • Add HOBt (1 equivalent) to suppress racemization.

    • Add DCC (1.1 equivalents) dissolved in DCM to the reaction mixture.

    • Stir the reaction at 0°C for 2 hours and then at room temperature overnight.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

    • Wash the filtrate successively with 1N HCl, water, 1N NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from EtOAc/n-hexane to yield Z-D-His-Trp-OMe.

  • Saponification:

    • Dissolve the purified Z-D-His-Trp-OMe in a mixture of methanol and water.

    • Add 1N NaOH (1.1 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture with 1N HCl to pH 3-4.

    • Extract the product with EtOAc, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield Z-D-His-Trp-OH.

Expected Results:

Based on historical data for similar solution-phase couplings, the expected yield for the coupling step is typically in the range of 75-85%, with high purity (>95% after recrystallization). The subsequent saponification step generally proceeds with a yield of over 90%.

Comparative Analysis of Racemization

Histidine is one of the amino acids most susceptible to racemization during peptide bond formation. The lone pair of electrons on the imidazole side chain can act as an intramolecular base, catalyzing the formation of an optically inactive oxazolone intermediate.

While this compound provides good protection against racemization, especially when used with additives like HOBt, alternative strategies have been developed, particularly for the more demanding conditions of solid-phase synthesis. The use of side-chain protecting groups on the imidazole ring, such as Trityl (Trt) in Fmoc-D-His(Trt)-OH and benzyloxymethyl (Bom) in Boc-D-His(Bom)-OH, is a common approach to further minimize this side reaction. The Bom group, in particular, is noted for its superior ability to suppress racemization.

Experimental Workflow and Signaling Pathway Diagrams

To provide a clearer understanding of the processes involved, the following diagrams illustrate the general workflow of peptide synthesis and a relevant biological pathway.

Peptide_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Solution Solution-Phase Synthesis Resin Resin Support AA1 Couple First Protected Amino Acid Resin->AA1 Deprotection1 N-α Deprotection AA1->Deprotection1 AA2 Couple Second Protected Amino Acid Deprotection1->AA2 Repeat Repeat Cycles AA2->Repeat Cleavage Cleavage from Resin & Side-Chain Deprotection Repeat->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide Purification Purification (e.g., HPLC) Crude_Peptide->Purification Fragment1 Synthesize Fragment 1 (e.g., Z-D-His-Trp-OH) Coupling Fragment Condensation Fragment1->Coupling Fragment2 Synthesize Fragment 2 Fragment2->Coupling Protected_Peptide Protected Peptide Coupling->Protected_Peptide Deprotection_Final Final Deprotection Deprotection_Final->Purification Protected_Peptide->Deprotection_Final Analysis Analysis (e.g., MS, HPLC) Purification->Analysis Final_Peptide Pure Peptide Analysis->Final_Peptide

Caption: General workflows for solid-phase and solution-phase peptide synthesis.

GnRH_Signaling_Pathway GnRH GnRH / GnRH Analog (e.g., Buserelin) GnRHR GnRH Receptor GnRH->GnRHR Binds to G_protein Gq/11 Protein GnRHR->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates MAPK MAPK Cascade PKC->MAPK Activates Gonadotropin Gonadotropin Synthesis & Secretion (LH, FSH) MAPK->Gonadotropin

Caption: Simplified GnRH signaling pathway in gonadotrope cells.

Conclusion

This compound remains a valuable and cost-effective building block for the incorporation of D-histidine in peptide synthesis, particularly in solution-phase strategies. While modern solid-phase peptide synthesis often favors Fmoc- or Boc-protected derivatives with additional side-chain protection to mitigate racemization, a thorough understanding of the advantages and limitations of each derivative allows for a more tailored and successful synthesis campaign. The choice of protecting group should be guided by the specific peptide sequence, the chosen synthesis methodology, and the desired balance between cost, yield, and purity. This guide serves as a foundational resource for navigating these critical decisions in the synthesis of D-histidine-containing peptides.

A Comparative Guide to the Reproducibility of Peptide Synthesis with Z-D-His-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of histidine residues into peptide sequences presents a significant challenge in solid-phase peptide synthesis (SPPS), primarily due to the high propensity of the imidazole side chain to induce racemization. The choice of protecting group strategy for histidine is therefore critical to ensure the stereochemical integrity and overall purity and yield of the final peptide. This guide provides a comparative analysis of using Nα-benzyloxycarbonyl-D-histidine (Z-D-His-OH) in peptide synthesis, alongside other commonly used protected D-histidine derivatives.

Introduction to Histidine Protection in SPPS

Histidine possesses a unique imidazole side chain that can act as a general base, catalyzing the epimerization of the α-carbon during the activation step of peptide coupling. This can lead to the undesirable incorporation of the L-enantiomer when starting with a D-amino acid, compromising the biological activity and purity of the target peptide. To mitigate this, various protecting groups have been developed for both the α-amino group (Nα) and the imidazole side chain (Nτ or Nπ).

The most common Nα-protecting groups in SPPS are the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. The benzyloxycarbonyl (Z) group, while historically significant in solution-phase synthesis, is less common in modern SPPS but offers distinct properties.[1]

Performance Comparison of D-Histidine Derivatives

The reproducibility of peptide synthesis is critically dependent on minimizing side reactions, particularly racemization, and maximizing coupling efficiency. Below is a comparison of different protecting group strategies for D-histidine, focusing on their impact on yield, purity, and stereochemical integrity.

Nα-ProtectionSide-Chain ProtectionKey AdvantagesPotential DrawbacksExpected Performance
Z (Benzyloxycarbonyl) Unprotected or Tosyl (Tos)- High stability under acidic and basic conditions used for Boc and Fmoc removal, respectively. - Can be removed by catalytic hydrogenation.- Cleavage conditions (hydrogenolysis) are not compatible with all peptide sequences or solid supports. - Less commonly used in standard automated SPPS.- Potentially low racemization due to the urethane nature of the protecting group. - Yield and purity are highly dependent on the specific cleavage and purification protocols.
Boc (tert-Butyloxycarbonyl) Tosyl (Tos)- Well-established in Boc-SPPS. - Tosyl group provides good protection against racemization.[2]- Tosyl group can be cleaved by HOBt, requiring careful selection of coupling reagents.[3] - Requires strong acid (e.g., HF) for final cleavage.[4]- Generally provides good yields and purity with low racemization when appropriate coupling methods are used.
Boc (tert-Butyloxycarbonyl) Trityl (Trt)- Trityl group is highly acid-labile, allowing for milder cleavage conditions than Tosyl.- Prone to side reactions if not handled carefully.- Offers a balance of protection and ease of cleavage, contributing to good overall performance.
Fmoc (9-Fluorenylmethoxycarbonyl) Trityl (Trt)- Widely used in modern automated SPPS. - Orthogonal to acid-labile side-chain protecting groups.- Histidine is particularly prone to racemization in Fmoc chemistry.[5][6]- Performance is highly dependent on coupling conditions; can result in significant racemization if not optimized.
Fmoc (9-Fluorenylmethoxycarbonyl) Boc (tert-Butyloxycarbonyl)- Boc side-chain protection can reduce racemization compared to Trt.- Requires an additional acid-treatment step for side-chain deprotection.- Can offer improved stereochemical purity over Fmoc-His(Trt)-OH in certain contexts.

Experimental Data Summary

While direct comparative studies focusing on this compound are limited in the literature, data from studies on L-histidine derivatives in Fmoc-SPPS provide valuable insights into the challenges and potential solutions for minimizing racemization.

Table 1: D-Isomer Formation in the Synthesis of Liraglutide using different L-Histidine Derivatives

Histidine DerivativeCoupling ConditionsD-Isomer Formation (%)
Fmoc-His(Trt)-OH50 °C, 10 min6.8
Fmoc-His(Boc)-OH50 °C, 10 min0.18
Fmoc-His(Trt)-OH90 °C, 2 min>16
Fmoc-His(Boc)-OH90 °C, 2 min0.81

Data adapted from a study on L-histidine derivatives, providing a strong indication of the impact of side-chain protection on racemization.

Table 2: Crude Purity Comparison in Peptide Synthesis

PeptideHistidine Derivative UsedCrude Purity (%)
LiraglutideFmoc-His(Trt)-OHComparable
LiraglutideFmoc-His(Boc)-OHComparable
1-42 Beta AmyloidFmoc-His(Trt)-OHNot reported
1-42 Beta AmyloidFmoc-His(Boc)-OHHigh

This data suggests that while racemization can be a significant issue, the choice of side-chain protecting group may not drastically affect the overall crude purity, which is also influenced by other factors like coupling efficiency and side reactions.

Experimental Protocols

Below are generalized protocols for solid-phase peptide synthesis. Specific conditions should be optimized for each peptide sequence.

General Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS_Workflow Resin Resin Swelling Deprotection Nα-Deprotection Resin->Deprotection Wash1 Washing Deprotection->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Wash2 Washing Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for each amino acid Repeat->Deprotection Cleavage Cleavage & Deprotection Repeat->Cleavage Final Cycle Purification Purification & Analysis Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Boc-SPPS with this compound or Boc-D-His(Tos)-OH
  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin for peptide acids, MBHA resin for peptide amides) in dichloromethane (DCM) for 30 minutes.

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using standard methods.

  • Nα-Deprotection: Remove the Boc group using 50% trifluoroacetic acid (TFA) in DCM.

  • Neutralization: Neutralize the resin with a 10% solution of diisopropylethylamine (DIPEA) in DCM.

  • Coupling:

    • For This compound or Boc-D-His(Tos)-OH : Pre-activate the amino acid (2-4 equivalents) with a coupling reagent such as HBTU/HOBt or HATU in the presence of DIPEA in N,N-dimethylformamide (DMF). Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Note: When using Boc-D-His(Tos)-OH, avoid coupling reagents that include HOBt as it can cleave the Tosyl group.[3]

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Repeat: Repeat steps 3-6 for each subsequent amino acid in the sequence.

  • Final Cleavage:

    • For peptides synthesized with This compound where the Z-group is intended to be retained on the final peptide, a mild cleavage cocktail that does not affect the Z-group should be used.

    • If removal of the Z-group is desired, catalytic hydrogenation (e.g., H₂/Pd) is typically required, which may necessitate cleavage from the resin first under conditions that preserve the Z-group.

    • For peptides synthesized with Boc-D-His(Tos)-OH , use a strong acid cocktail such as HF or trifluoromethanesulfonic acid (TFMSA) to cleave the peptide from the resin and remove the side-chain protecting groups.

Protocol 2: Fmoc-SPPS with Fmoc-D-His(Trt)-OH or Fmoc-D-His(Boc)-OH
  • Resin Swelling: Swell the appropriate resin (e.g., Wang resin for peptide acids, Rink amide resin for peptide amides) in DMF for 30 minutes.

  • First Amino Acid Loading: Load the first Fmoc-protected amino acid onto the resin if not pre-loaded.

  • Nα-Deprotection: Remove the Fmoc group using a 20% solution of piperidine in DMF.

  • Washing: Wash the resin thoroughly with DMF.

  • Coupling: Pre-activate the Fmoc-D-histidine derivative (2-4 equivalents) with a coupling reagent such as HCTU or HATU in the presence of DIPEA or 2,4,6-collidine in DMF. Add the activated amino acid solution to the resin and couple for 1-2 hours.

  • Washing: Wash the resin thoroughly with DMF.

  • Repeat: Repeat steps 3-6 for each subsequent amino acid.

  • Final Cleavage and Deprotection: Cleave the peptide from the resin and remove the acid-labile side-chain protecting groups using a cleavage cocktail, typically containing TFA with scavengers such as triisopropylsilane (TIS) and water.

Logical Relationship of Factors Affecting Racemization

Racemization_Factors Rac Racemization of Histidine PG Nα-Protecting Group (Z, Boc, Fmoc) PG->Rac SPG Side-Chain Protecting Group (None, Tos, Trt, Boc) SPG->Rac CR Coupling Reagent (HBTU, HATU, etc.) CR->Rac Base Base (DIPEA, Collidine) Base->Rac Temp Temperature Temp->Rac Time Activation Time Time->Rac

Caption: Key factors influencing the racemization of histidine in SPPS.

Conclusion

The reproducible synthesis of peptides containing D-histidine is a complex task that requires careful consideration of the protecting group strategy and coupling conditions. While this compound offers the theoretical advantage of high stability, its application in modern SPPS is less documented, and cleavage can be challenging. The choice between Boc and Fmoc strategies for D-histidine will depend on the specific peptide sequence, the available instrumentation, and the desired scale of synthesis. For Fmoc-based synthesis, the use of a Boc group for side-chain protection on histidine appears to significantly reduce racemization compared to the more common Trt group. Ultimately, empirical optimization of coupling conditions for each specific peptide is crucial to achieve high yield, purity, and stereochemical integrity.

References

Comparative Guide to the Validation of Enzymatic Cleavage of Peptide Bonds Involving Z-D-His-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selective cleavage of peptide bonds is a critical step in peptide mapping, sequencing, and the generation of therapeutically active fragments. When a peptide contains non-standard components, such as the N-terminal benzyloxycarbonyl (Z) protecting group and a D-amino acid like D-histidine (D-His), standard enzymatic cleavage protocols often prove ineffective. This guide provides a comparative analysis of potential enzymatic and chemical methods for the cleavage of peptide bonds involving Z-D-His-OH, supported by experimental considerations and methodologies.

Enzymatic vs. Chemical Cleavage: A Comparative Overview

The primary challenge in cleaving a peptide bond adjacent to a this compound residue lies in the stereospecificity and substrate requirements of common proteases. Most proteases are highly specific for L-amino acids and can be sterically hindered by N-terminal protecting groups. In contrast, chemical cleavage methods offer an alternative that is often independent of the stereochemistry of the amino acid residue.

FeatureEnzymatic Cleavage (e.g., Proteinase K)Chemical Cleavage (e.g., N-Bromosuccinimide)
Specificity Generally low for non-standard peptides. Proteinase K has broad specificity but is not guaranteed to cleave at D-amino acids.Site-selective for specific amino acid side chains (e.g., Histidine, Tryptophan).
Efficiency on this compound Expected to be very low to negligible due to the D-amino acid and the N-terminal Z-group.Potentially effective, as it is less dependent on the stereochemistry of the peptide backbone.
Side Reactions Minimal under optimal conditions.Can include oxidation of other susceptible residues (e.g., Trp, Cys, Met).
Reaction Conditions Mild (physiological pH and temperature).Harsher (e.g., acidic conditions), which may affect other parts of the peptide.
Enzyme/Reagent Removal Requires enzyme inactivation and removal.Requires removal of the chemical reagent and byproducts.

Enzymatic Cleavage Approach: Proteinase K

Proteinase K is a broad-spectrum serine protease known for its ability to digest a wide variety of proteins, even in the presence of denaturants. Its predominant cleavage sites are adjacent to the carboxyl group of aliphatic and aromatic amino acids with blocked alpha-amino groups[1]. While its activity on peptides containing D-amino acids is not well-documented, its broad specificity makes it a candidate for investigation.

Experimental Protocol: Trial Digestion with Proteinase K
  • Substrate Preparation: Dissolve the this compound containing peptide in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) to a final concentration of 1 mg/mL.

  • Enzyme Preparation: Prepare a stock solution of Proteinase K in the same buffer at a concentration of 1 mg/mL.

  • Digestion Reaction:

    • In a microcentrifuge tube, combine 50 µL of the peptide solution with 5 µL of the Proteinase K stock solution (enzyme-to-substrate ratio of 1:10 w/w).

    • Incubate the reaction mixture at 37°C.

  • Time-Course Analysis: Withdraw aliquots (e.g., 10 µL) at various time points (e.g., 0, 1, 4, 8, and 24 hours).

  • Reaction Quenching: Immediately stop the reaction in each aliquot by adding a protease inhibitor (e.g., PMSF to a final concentration of 1 mM) or by acidification (e.g., adding 1 µL of 10% trifluoroacetic acid).

  • Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) or mass spectrometry (MS) to detect the appearance of cleavage products.

Expected Outcome and Validation

Due to the presence of the D-histidine residue, complete resistance to cleavage by Proteinase K is the most likely outcome. The N-terminal Z-group may also contribute to this resistance. Validation would involve comparing the chromatograms or mass spectra of the time-course samples to the zero-time point. The absence of new peaks corresponding to cleavage fragments would validate the resistance of the this compound peptide bond to Proteinase K.

Enzymatic_Cleavage_Workflow cluster_prep Sample Preparation cluster_reaction Digestion cluster_analysis Analysis Peptide This compound Peptide Incubation Incubate at 37°C Peptide->Incubation Buffer 50 mM Tris-HCl, pH 8.0 Buffer->Incubation ProteinaseK Proteinase K Solution ProteinaseK->Incubation Quench Quench Reaction Incubation->Quench Time Points HPLC_MS RP-HPLC / MS Analysis Quench->HPLC_MS Result Assess Cleavage HPLC_MS->Result

Figure 1. Workflow for enzymatic cleavage validation.

Chemical Cleavage Alternative: N-Bromosuccinimide (NBS)

A viable chemical alternative for cleaving peptide bonds involving histidine is the use of N-bromosuccinimide (NBS). NBS is known to selectively cleave peptide bonds on the C-terminal side of tryptophan and histidine residues[2][3][4]. This method is generally not dependent on the stereochemistry of the amino acid, making it a promising candidate for cleaving at a D-histidine residue.

Experimental Protocol: N-Bromosuccinimide Cleavage
  • Substrate Preparation: Dissolve the this compound containing peptide in an acidic buffer (e.g., 50% acetic acid) to a concentration of 1-2 mg/mL.

  • Reagent Preparation: Prepare a fresh solution of N-bromosuccinimide in the same acidic buffer.

  • Cleavage Reaction:

    • Add a 2 to 10-fold molar excess of the NBS solution to the peptide solution at room temperature with stirring.

    • Monitor the reaction progress over time (e.g., 30 minutes to a few hours).

  • Reaction Quenching: The reaction can be quenched by the addition of a scavenger, such as a solution of a primary amine or by immediate purification.

  • Analysis: Analyze the reaction mixture by RP-HPLC or MS to identify the cleavage products.

Expected Outcome and Validation

NBS is expected to cleave the peptide bond C-terminal to the D-histidine residue. Validation involves the identification of the expected N- and C-terminal fragments by HPLC retention time comparison with standards (if available) and mass spectrometry to confirm the molecular weights of the fragments. It is also crucial to analyze for potential side products, such as the oxidation of other susceptible amino acids like methionine or cysteine if present in the peptide sequence.

Chemical_Cleavage_Signaling cluster_reactants Reactants cluster_process Reaction cluster_products Products Peptide This compound Peptide Cleavage Peptide Bond Cleavage at D-His Peptide->Cleavage NBS N-Bromosuccinimide NBS->Cleavage Acid Acidic Buffer Acid->Cleavage N_Fragment N-Terminal Fragment Cleavage->N_Fragment C_Fragment C-Terminal Fragment Cleavage->C_Fragment Side_Products Potential Side Products Cleavage->Side_Products

Figure 2. Logical diagram of NBS chemical cleavage.

Conclusion

For the specific and validated cleavage of a peptide bond involving this compound, a chemical approach using N-bromosuccinimide is the more promising method compared to enzymatic digestion with a broad-spectrum protease like Proteinase K. The inherent resistance of D-amino acids to proteolysis makes enzymatic methods unreliable for this particular substrate. While the chemical method may require more careful optimization to minimize side reactions, it offers a direct path to achieving the desired cleavage. Researchers should perform thorough analytical validation, including mass spectrometry, to confirm the identity of the cleavage products and assess the purity of the resulting fragments.

References

Safety Operating Guide

Proper Disposal of Z-D-His-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and scientists handling Z-D-His-OH (N-alpha-Cbz-D-histidine) must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step information for the safe handling and disposal of this compound.

Key Safety and Physical Data

While this compound is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), proper laboratory practices should always be observed. Key physical and chemical properties are summarized below for easy reference.

PropertyValue
Chemical Formula C14H15N3O4
CAS Number 67424-93-5[1]
Appearance White crystalline powder
Synonyms Nα-Cbz-D-histidine, Cbthis compound[1]
Storage Keep container tightly closed. Store in a cool, dark place.
Incompatible Materials Oxidizing agents

Experimental Protocols: Safe Handling and Disposal Procedures

The following protocols outline the recommended procedures for handling and disposing of this compound in a laboratory setting.

Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing the appropriate PPE:

  • Safety glasses or goggles

  • Laboratory coat

  • Gloves

Spill Management: In the event of a spill:

  • Avoid dust formation.

  • Sweep up the spilled solid and place it into a suitable, labeled container for disposal.

  • Clean the spill area with soap and water.

Disposal Protocol: Adherence to local, state, and federal regulations is paramount for chemical disposal. The following is a general procedural guide:

  • Waste Identification:

    • Characterize the this compound waste. Is it unused, in its pure form, or is it a component of a solution?

    • If in a solution, identify all other chemical components to determine the overall hazardous nature of the waste.

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

    • Keep it separate from incompatible materials such as strong oxidizing agents.

  • Containerization:

    • Place the this compound waste in a clearly labeled, sealed container.

    • The label should include the chemical name ("this compound" or "N-alpha-Cbz-D-histidine") and any other identifiers required by your institution.

  • Disposal Pathway:

    • Consult your institution's Environmental Health and Safety (EHS) office for specific disposal instructions.

    • Typically, non-hazardous chemical waste is collected by a certified hazardous waste disposal company.

    • Do not dispose of this compound down the drain or in the regular trash unless explicitly approved by your EHS office.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated is_mixed Is the waste mixed with other chemicals? start->is_mixed characterize_mixture Characterize the entire waste mixture for hazards. is_mixed->characterize_mixture Yes pure_substance Waste is pure this compound. is_mixed->pure_substance No consult_ehs Consult Institutional EHS for disposal guidance. characterize_mixture->consult_ehs containerize Place in a labeled, sealed container. pure_substance->containerize dispose Dispose through certified hazardous waste vendor. consult_ehs->dispose containerize->consult_ehs

This compound Disposal Decision Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-D-His-OH
Reactant of Route 2
Reactant of Route 2
Z-D-His-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.